Product packaging for DMT-2'fluoro-da(bz) amidite(Cat. No.:CAS No. 136834-22-5)

DMT-2'fluoro-da(bz) amidite

Katalognummer: B151245
CAS-Nummer: 136834-22-5
Molekulargewicht: 875.9 g/mol
InChI-Schlüssel: VCCMVPDSLHFCBB-MSIRFHFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Phosphoramidite for the incorporation of a 2'-fluoro-modified ribo-A nucleobase within an oligonucleotide>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H51FN7O7P B151245 DMT-2'fluoro-da(bz) amidite CAS No. 136834-22-5

Eigenschaften

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMVPDSLHFCBB-MSIRFHFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51FN7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136834-22-5
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Cornerstone of Next-Generation Therapeutics: A Technical Guide to 2'-fluoro-N6-benzoyl-2'-deoxyadenosine Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing fields of nucleic acid therapeutics and diagnostics, the demand for modified oligonucleotides with enhanced stability, binding affinity, and biological activity has never been greater. At the forefront of these innovations is 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite , a critical building block for the synthesis of next-generation antisense oligonucleotides, siRNAs, and aptamers.

This technical guide provides an in-depth exploration of the structure, synthesis, and application of this key phosphoramidite. The strategic incorporation of a fluorine atom at the 2' position of the deoxyribose sugar confers remarkable properties to oligonucleotides, including increased resistance to nuclease degradation and enhanced thermal stability when hybridized to target RNA sequences.[] These attributes are paramount for the development of potent and durable therapeutic agents. This document serves as a comprehensive resource, detailing the physicochemical properties, synthesis protocols, and performance data essential for researchers and developers in the biotechnology and pharmaceutical industries.

Chemical Structure and Properties

The efficacy of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite stems from its unique molecular architecture. Each component is meticulously designed to ensure stability, reactivity, and compatibility with standard automated oligonucleotide synthesis protocols.[2][3]

  • 2'-Fluoro (2'-F) Modification: The fluorine atom at the 2' position of the sugar ring is a key modification. Its high electronegativity influences the sugar pucker to favor an RNA-like C3'-endo conformation, which increases the binding affinity of the oligonucleotide to its RNA target.[4] This modification is a crucial factor in enhancing the thermal stability of the resulting duplex.[]

  • N6-benzoyl (Bz) Protecting Group: The exocyclic amine of the adenine base is protected by a benzoyl group. This prevents unwanted side reactions during the phosphoramidite coupling step of oligonucleotide synthesis.[3] The benzoyl group is reliably removed during the final deprotection step.[3]

  • 5'-Dimethoxytrityl (DMT) Group: The 5'-hydroxyl group is protected by the acid-labile DMT group. This group is removed at the beginning of each synthesis cycle to allow for the stepwise addition of the next nucleotide.[5]

  • 3'-Phosphoramidite Moiety: The reactive phosphoramidite group at the 3' position, typically a β-cyanoethyl N,N-diisopropylphosphoramidite, enables the efficient coupling to the free 5'-hydroxyl of the growing oligonucleotide chain.[2]

Physicochemical Data

The fundamental properties of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite are summarized below.

PropertyValueReference(s)
Chemical Formula C₄₇H₅₁FN₇O₇P[4]
Molecular Weight 875.95 g/mol [4]
CAS Number 136834-22-5[4]
Appearance White to off-white powder[3]
Purity ≥98% (by HPLC)[]
Storage Conditions -20°C, under inert atmosphere[4]
Common Synonyms DMT-2'-F-dA(Bz)-CE-Phosphoramidite, 2'-Fluoro-Bz-A-CEP[4]

Synthesis and Quality Control

The synthesis of 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is a multi-step process that begins with the appropriately protected nucleoside. The final phosphitylation step is critical for producing a high-purity reagent suitable for automated oligonucleotide synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_process Protection & Phosphitylation cluster_end Final Product A N6-Benzoyl-2'-deoxy-2'-fluoroadenosine B 5'-O-DMT Protection A->B C Phosphitylation at 3'-OH B->C D 2'-fluoro-N6-benzoyl-2'- deoxyadenosine phosphoramidite C->D

Caption: High-level workflow for the synthesis of the target phosphoramidite.

Experimental Protocol 1: Synthesis of the Phosphoramidite

This protocol describes a general method for the phosphitylation of a protected nucleoside.

Materials:

  • 5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • N,N-Diisopropylethylamine (DIPEA) or Tetrazole as an activator

  • Anhydrous solvents for workup and purification

  • Silica gel for column chromatography

Procedure:

  • The starting protected nucleoside (5'-O-DMT-N6-benzoyl-2'-deoxy-2'-fluoroadenosine) is dried under high vacuum to remove residual moisture.

  • The dried nucleoside is dissolved in anhydrous DCM or ACN under an inert atmosphere (Argon or Nitrogen).

  • N,N-Diisopropylethylamine (DIPEA) is added to the solution as a non-nucleophilic base.

  • The phosphitylating agent (e.g., 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite) is added dropwise to the stirred solution at room temperature.[2] The reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, the reaction is quenched, and the mixture is subjected to an aqueous workup to remove salts and other water-soluble impurities.

  • The organic layer is dried, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the final high-purity phosphoramidite.[6]

  • The final product is co-evaporated with anhydrous acetonitrile and dried under high vacuum to a constant weight, yielding a crisp white foam.

Quality Control Parameters

Rigorous quality control is essential to ensure high coupling efficiencies in oligonucleotide synthesis.

ParameterMethodSpecificationReference(s)
Identity ¹H NMR, ³¹P NMR, Mass SpectrometryConforms to structure[7]
Purity RP-HPLC≥ 98%[]
³¹P NMR ³¹P Nuclear Magnetic ResonanceSingle peak at ~149 ppm[7]
Water Content Karl Fischer Titration< 0.2%-

Application in Automated Oligonucleotide Synthesis

2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is seamlessly integrated into standard solid-phase oligonucleotide synthesis cycles. The process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support.[3]

Oligo_Synthesis_Cycle A 1. Deblocking (DMT Removal) B 2. Coupling (Add 2'-F-dA Amidite) A->B C 3. Capping (Block Unreacted Chains) B->C D 4. Oxidation (Stabilize Linkage) C->D D->A Next Cycle Start Solid Support with Growing Chain Start->A

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Experimental Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

Materials:

  • DNA/RNA synthesizer

  • Controlled Pore Glass (CPG) solid support pre-loaded with the initial nucleoside

  • 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite (0.1 M in anhydrous acetonitrile)

  • Standard DNA or RNA phosphoramidites (A, C, G, T/U)

  • Activator solution (e.g., 0.45 M Tetrazole or 0.25 M DCI in acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid in DCM)

  • Cleavage and deprotection solution (e.g., concentrated Ammonium Hydroxide or AMA)

Procedure:

  • Synthesizer Setup: The synthesizer is prepared with fresh reagents, and the phosphoramidite solutions are installed on the appropriate ports. The desired oligonucleotide sequence is programmed into the synthesizer.

  • Deblocking: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using the deblocking solution.[5]

  • Coupling: The 2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is co-delivered with the activator solution to the synthesis column. The phosphoramidite couples to the free 5'-hydroxyl group. Due to the electronic effects of the 2'-fluoro group, an extended coupling time (e.g., 3-5 minutes) is often employed to ensure high efficiency.[8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutations in subsequent cycles.[9]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.[5]

  • Iteration: The cycle of deblocking, coupling, capping, and oxidation is repeated for each subsequent monomer in the sequence.

  • Final Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (benzoyl, cyanoethyl) are removed by incubation with concentrated ammonium hydroxide or AMA at elevated temperature (e.g., 55°C for 8-12 hours).

  • Purification: The final product is purified using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Performance in Oligonucleotide Synthesis

The performance of 2'-fluoro modified phosphoramidites is characterized by high coupling efficiency and the significant enhancement of the biophysical properties of the resulting oligonucleotides.

ParameterTypical ValueNotesReference(s)
Coupling Efficiency 94% - >99%Dependent on synthesis conditions and activator used. Modern protocols achieve very high efficiencies.[9][10]
Thermal Stability (ΔTm) +1.3 to +5.0 °C per modificationIncrease in melting temperature when hybridized to a complementary strand. Higher values are typically observed for RNA targets.[10][11]
Nuclease Resistance Significantly IncreasedEspecially when combined with phosphorothioate backbones, provides high resistance to degradation by various nucleases.[][7]

Characterization and Functional Impact

Oligonucleotides incorporating 2'-fluoro-adenosine residues exhibit enhanced therapeutic potential, primarily through the antisense mechanism involving RNase H.

RNase H Activation

A key advantage of 2'-fluoro modifications in the arabinose configuration (2'F-ANA) is that the resulting oligonucleotide/RNA duplexes are recognized and cleaved by RNase H.[12] This is a critical mechanism of action for many antisense drugs, as it leads to the degradation of the target mRNA, thereby silencing gene expression. The 2'F-ANA modification mimics the natural DNA sugar conformation sufficiently to allow for RNase H binding and activity.[12]

RNaseH_Mechanism cluster_binding Hybridization & Recognition cluster_cleavage Catalysis cluster_outcome Outcome A 2'F-ANA Antisense Oligonucleotide C Formation of Oligo/mRNA Duplex A->C B Target mRNA B->C D RNase H Enzyme Recognition C->D E Cleavage of mRNA Strand D->E Catalysis F Gene Silencing E->F

Caption: Mechanism of gene silencing via RNase H cleavage of target mRNA.

Experimental Protocol 3: Characterization of Modified Oligonucleotides

Materials:

  • Purified oligonucleotide

  • HPLC system with UV detector

  • Mass spectrometer (e.g., ESI-Q-TOF)

  • Reverse-phase C18 column

  • Mobile Phase A: Ion-pairing buffer (e.g., 16.3 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water, pH ~7.9)

  • Mobile Phase B: Methanol or Acetonitrile

  • UV-Vis spectrophotometer for thermal denaturation studies

Procedure:

  • Purity Analysis and Quantification (RP-HPLC):

    • The purified oligonucleotide is dissolved in water.

    • The sample is injected onto the RP-HPLC system.

    • A gradient of Mobile Phase B into Mobile Phase A is used to elute the oligonucleotide.

    • Detection is performed by UV absorbance at 260 nm. Purity is assessed by the integration of the main peak area.[13]

  • Identity Confirmation (LC-MS):

    • The HPLC system is coupled directly to a mass spectrometer.

    • The mass of the eluting main peak is determined.

    • The observed mass is compared to the calculated theoretical mass of the oligonucleotide to confirm its identity.[8]

  • Thermal Stability (Tm) Determination:

    • The modified oligonucleotide is annealed with its complementary DNA or RNA target strand in a buffered solution.

    • The absorbance of the solution at 260 nm is monitored as the temperature is slowly increased.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, identified by the inflection point of the melting curve.

Conclusion

2'-fluoro-N6-benzoyl-2'-deoxyadenosine phosphoramidite is a powerful and indispensable tool in the synthesis of modified oligonucleotides for research and therapeutic development. Its ability to confer enhanced binding affinity, thermal stability, and nuclease resistance makes it a superior choice for applications requiring high potency and durability.[4][7] Furthermore, the capacity of 2'F-ANA modified oligonucleotides to support RNase H activity provides a direct and efficient pathway for gene silencing, underpinning its significance in the development of antisense therapeutics. This guide has provided the essential technical details, protocols, and performance data to facilitate the successful application of this advanced building block in pioneering new frontiers of drug discovery and molecular biology.

References

The Ascendancy of 2'-Fluoro Modified Oligonucleotides: A Physicochemical Perspective for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Enhanced Thermal Stability: A Foundation for Potent Hybridization

The introduction of a fluorine atom at the 2' position of the ribose sugar significantly enhances the thermal stability of oligonucleotide duplexes. This effect is primarily attributed to the high electronegativity of fluorine, which favors a C3'-endo sugar pucker conformation characteristic of A-form helices, the native conformation of RNA duplexes. This pre-organization of the sugar moiety reduces the entropic penalty of duplex formation, leading to a more stable hybrid.[1] The stabilizing effect is additive, with each 2'-F modification contributing to an overall increase in the melting temperature (Tm) of the duplex.

The increase in thermal stability is a critical attribute for therapeutic oligonucleotides, as it directly correlates with enhanced binding affinity to the target mRNA. A higher Tm ensures a more stable and prolonged interaction between the oligonucleotide and its target, which is essential for eliciting the desired biological response, be it translational arrest in antisense applications or RISC-mediated cleavage in RNA interference.

Modification ContextChange in Melting Temperature (ΔTm) per modification (°C)Reference
2'-F RNA-RNA duplex+1.0 to +2.0[2]
2'-F DNA-DNA duplex+1.3[3]
2'-F ANA-RNA duplex+2.5[4]
2'-F N3'→P5' phosphoramidates-RNA duplex~+5.0[5]
2'-F N3'→P5' phosphoramidates-DNA duplex~+4.0[5]

Fortified Nuclease Resistance: Prolonging Therapeutic Action

Unmodified oligonucleotides are susceptible to rapid degradation by endogenous nucleases, a significant hurdle for their therapeutic application. The 2'-fluoro modification provides a steric shield against nuclease attack, substantially increasing the oligonucleotide's half-life in biological fluids.[6] While not completely impervious to degradation, the 2'-F modification, particularly when combined with a phosphorothioate (PS) backbone, confers a high degree of nuclease resistance.[7] This enhanced stability ensures that the oligonucleotide can reach its target tissue and engage with its target mRNA for a therapeutically relevant duration.

Oligonucleotide TypeNuclease Resistance CharacteristicsReference
Unmodified siRNA in serumCompletely degraded within 4 hours[8]
2'-F-modified siRNA in serumt1/2 > 24 hours[8]
2'-F phosphodiester oligonucleotidesNot resistant to nucleases[7]
2'-F phosphorothioate oligonucleotidesHighly nuclease resistant[7]

Superior Binding Affinity and Specificity

The enhanced thermal stability conferred by the 2'-fluoro modification directly translates to a higher binding affinity for the target RNA sequence. This increased affinity is crucial for the potency of antisense and siRNA oligonucleotides, allowing for effective target engagement at lower concentrations, thereby minimizing potential off-target effects.[9][] Furthermore, 2'-F modified oligonucleotides maintain high base-pairing specificity, ensuring that they interact predominantly with their intended target sequence.[11]

Structural Conformations: Mimicking RNA for Biological Activity

Circular dichroism (CD) spectroscopy and NMR studies have revealed that duplexes formed between 2'-F modified oligonucleotides and their RNA targets adopt an A-form helical geometry.[7][12] This structural mimicry of a natural RNA:RNA duplex is a key factor in their biological activity. For instance, in the context of RNA interference, the A-form helix is recognized by the RNA-induced silencing complex (RISC), which is essential for mediating target mRNA cleavage.[13] In contrast, 2'F-ANA/RNA hybrids adopt an 'A-like' structure, which is thought to be important for recognition by RNase H in antisense applications.[12]

Experimental Protocols

Determination of Melting Temperature (Tm)

Methodology:

  • Sample Preparation: Anneal the 2'-fluoro modified oligonucleotide with its complementary RNA or DNA strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Prepare a series of dilutions to assess the concentration dependence of the Tm.

  • Instrumentation: Utilize a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.

  • Measurement: Monitor the change in absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a pre-melt to a post-melt temperature (e.g., 20°C to 90°C).[14]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This corresponds to the maximum of the first derivative of the melting curve.[15]

Circular Dichroism (CD) Spectroscopy

Methodology:

  • Sample Preparation: Prepare duplex samples of the 2'-fluoro modified oligonucleotide and its complement in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration.

  • Instrumentation: Use a CD spectropolarimeter.

  • Measurement: Record the CD spectrum of the sample at a controlled temperature (e.g., 20°C) over a wavelength range of 200-320 nm.[15] A baseline spectrum of the buffer alone should also be recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting CD spectrum provides information about the helical conformation of the duplex. A-form helices typically exhibit a positive Cotton effect around 260 nm and a negative band around 210 nm, while B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.[12]

Nuclease Degradation Assay

Methodology:

  • Sample Preparation: Incubate the 2'-fluoro modified oligonucleotide (and an unmodified control) in a solution containing nucleases, such as snake venom phosphodiesterase or fetal bovine serum, at 37°C.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: The degradation of the oligonucleotide is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).[16]

  • Quantification: The percentage of intact oligonucleotide at each time point is quantified to determine the rate of degradation and the half-life (t1/2) of the oligonucleotide.

Visualizing the Mechanism of Action

The enhanced physicochemical properties of 2'-fluoro modified oligonucleotides make them ideal candidates for therapeutic applications that rely on precise molecular interactions. The following diagrams illustrate the fundamental workflows for antisense and siRNA-mediated gene silencing, where these modified oligonucleotides play a pivotal role.

Antisense_Mechanism cluster_0 Cellular Compartments ASO 2'-Fluoro Modified Antisense Oligonucleotide (ASO) mRNA Target mRNA ASO->mRNA Hybridization Cytoplasm Cytoplasm ASO->Cytoplasm Delivery Ribosome Ribosome mRNA->Ribosome RNaseH RNase H Degradation mRNA Degradation mRNA->Degradation Nucleus Nucleus Cytoplasm->mRNA Translation Protein Synthesis (Translation) Ribosome->Translation RNaseH->mRNA Cleavage NoProtein Target Protein Downregulation Degradation->NoProtein

Antisense Oligonucleotide (ASO) Workflow.

siRNA_Mechanism cluster_1 RNA Interference Pathway siRNA 2'-Fluoro Modified siRNA Duplex Cytoplasm Cytoplasm siRNA->Cytoplasm Delivery RISC_loading RISC Loading Complex Cytoplasm->RISC_loading Passenger_strand Passenger Strand (Degraded) RISC_loading->Passenger_strand Guide_strand Guide Strand RISC_loading->Guide_strand RISC_active Activated RISC Guide_strand->RISC_active Target_mRNA Target mRNA RISC_active->Target_mRNA Target Recognition Cleavage mRNA Cleavage Target_mRNA->Cleavage No_Protein Target Protein Downregulation Cleavage->No_Protein

siRNA-Mediated Gene Silencing Pathway.

Conclusion

The 2'-fluoro modification represents a powerful and versatile tool in the design of therapeutic oligonucleotides. Its ability to confer enhanced thermal stability, nuclease resistance, and binding affinity, all while maintaining the structural integrity required for biological activity, underscores its importance in the field. As our understanding of the intricate relationships between chemical structure and biological function continues to grow, the strategic incorporation of 2'-fluoro modifications will undoubtedly remain a key strategy in the development of next-generation nucleic acid-based medicines. This guide provides a foundational understanding of the key physicochemical characteristics that make 2'-fluoro modified oligonucleotides a compelling choice for therapeutic applications.

References

The 2'-Fluoro Modification: A Cornerstone of Modern Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine at the 2' position of the ribose sugar has emerged as a pivotal modification in nucleic acid chemistry, profoundly influencing the therapeutic potential of oligonucleotides. This modification imparts a unique combination of properties, including enhanced nuclease resistance, high binding affinity, and favorable conformational preorganization, making it a cornerstone in the development of antisense oligonucleotides, siRNAs, aptamers, and other nucleic acid-based therapeutics. This technical guide provides a comprehensive overview of the role of the 2'-fluoro modification, detailing its impact on nucleic acid properties, experimental protocols for its evaluation, and its application in various therapeutic platforms.

Core Principles of the 2'-Fluoro Modification

The substitution of the 2'-hydroxyl group with a highly electronegative fluorine atom instigates a cascade of beneficial stereoelectronic effects. The primary consequence is the strong preference for a C3'-endo sugar pucker, a conformation characteristic of A-form helices found in RNA duplexes.[1][2][3][4][5] This "pre-organization" of the sugar moiety reduces the entropic penalty of duplex formation, thereby significantly enhancing the binding affinity of the modified oligonucleotide for its target RNA.[2]

Enhanced Biophysical and Biochemical Properties

The introduction of the 2'-fluoro modification leads to substantial improvements in the biophysical and biochemical characteristics of nucleic acids, which are critical for their therapeutic efficacy.

Increased Thermal Stability and Binding Affinity

Oligonucleotides containing 2'-fluoro modifications exhibit a notable increase in thermal stability (Tm) when hybridized to complementary RNA strands. This enhanced stability is a direct consequence of the C3'-endo sugar pucker, which promotes a more stable A-form helical geometry. The increased binding affinity translates to higher potency and allows for the use of lower therapeutic doses. The stabilizing effect is additive, with each 2'-fluoro substitution contributing to the overall stability of the duplex.[3][6]

Modification TypeTargetChange in Melting Temperature (ΔTm) per modificationReference
2'-Fluoro-RNARNA+1.8 °C[3]
2'-Fluoro-RNADNA+0.5 °C[7]
2'-Fluoro-pyrimidine siRNARNA+15 °C (total)[8]
Superior Nuclease Resistance

One of the most significant advantages of the 2'-fluoro modification is the profound increase in resistance to degradation by a wide range of nucleases.[1][6][9][10][11][12][13][14][15][16][17][18] The absence of the 2'-hydroxyl group, which is often recognized by nucleases, renders the phosphodiester backbone less susceptible to enzymatic cleavage. This enhanced stability prolongs the half-life of the oligonucleotide in biological fluids and within cells, leading to a more sustained therapeutic effect. For instance, an siRNA duplex with 2'-fluoro modifications at all pyrimidine residues was found to have a half-life greater than 24 hours in serum, whereas the unmodified counterpart was completely degraded within 4 hours.[8]

Experimental Protocols

Synthesis of 2'-Fluoro Modified Oligonucleotides

The synthesis of 2'-fluoro modified oligonucleotides is typically achieved through standard solid-phase phosphoramidite chemistry, utilizing commercially available 2'-fluoro phosphoramidite building blocks.

Protocol for Solid-Phase Synthesis:

  • Support Preparation: Start with a solid support, typically controlled pore glass (CPG), functionalized with the desired 3'-terminal nucleoside.

  • DMT Deprotection: Remove the 5'-dimethoxytrityl (DMT) protecting group using a solution of trichloroacetic acid in dichloromethane.

  • Coupling: Activate the 2'-fluoro phosphoramidite monomer using an activator, such as tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT), and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.

  • Capping: Acetylate any unreacted 5'-hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole to prevent the formation of deletion mutants.

  • Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • Repeat: Repeat steps 2-5 for each subsequent monomer addition until the desired sequence is synthesized.

  • Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove the base and phosphate protecting groups using a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: Purify the full-length oligonucleotide using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Nuclease Resistance Assay

This assay evaluates the stability of 2'-fluoro modified oligonucleotides in the presence of nucleases.

Protocol:

  • Oligonucleotide Preparation: Prepare solutions of both the 2'-fluoro modified oligonucleotide and an unmodified control oligonucleotide of the same sequence at a known concentration.

  • Nuclease Reaction: Incubate the oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase, fetal bovine serum) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Stop the reaction by adding a quenching solution, such as EDTA, and heating to inactivate the nuclease.

  • Analysis: Analyze the degradation products by PAGE or capillary electrophoresis. The percentage of intact oligonucleotide at each time point is quantified to determine the degradation kinetics and half-life.[8]

Thermal Melting (Tm) Analysis

This experiment determines the melting temperature of a duplex formed between a 2'-fluoro modified oligonucleotide and its complementary target.

Protocol:

  • Duplex Formation: Anneal the 2'-fluoro modified oligonucleotide with its complementary RNA or DNA target in a suitable buffer (e.g., phosphate-buffered saline).

  • UV-Vis Spectrophotometry: Use a UV-Vis spectrophotometer equipped with a temperature controller to monitor the absorbance of the duplex at 260 nm as the temperature is gradually increased.

  • Melting Curve Generation: Plot the absorbance as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, and it is determined from the midpoint of the transition in the melting curve.[8]

Applications in Therapeutic Development

The advantageous properties of 2'-fluoro modified nucleic acids have led to their widespread use in various therapeutic applications.

Antisense Oligonucleotides (ASOs)

In antisense technology, 2'-fluoro modifications are incorporated into ASOs to increase their binding affinity to the target mRNA and enhance their resistance to cellular nucleases.[13][19][20] A notable example is the FDA-approved drug Macugen® (pegaptanib), an anti-VEGF aptamer containing 2'-fluoro-modified pyrimidines for the treatment of neovascular (wet) age-related macular degeneration.[1][13]

Small Interfering RNAs (siRNAs)

The introduction of 2'-fluoro modifications into siRNA duplexes significantly improves their stability and reduces off-target effects.[1][8][15][16] The enhanced stability leads to a more prolonged gene silencing effect. Furthermore, 2'-fluoro modifications can mitigate the innate immune response often triggered by unmodified siRNAs.[15][16]

RNAi_Pathway siRNA 2'-Fluoro Modified siRNA Duplex Dicer Dicer siRNA->Dicer Processing RISC_loading RISC Loading Complex Dicer->RISC_loading Guide Strand Loading RISC_active Active RISC RISC_loading->RISC_active Passenger Strand Ejection mRNA Target mRNA RISC_active->mRNA Target Recognition Cleavage mRNA Cleavage mRNA->Cleavage Slicing

Caption: The RNA interference (RNAi) pathway initiated by a 2'-fluoro modified siRNA duplex.

Aptamers

Aptamers are structured oligonucleotides that bind to specific target molecules. The incorporation of 2'-fluoro modifications enhances their structural stability and resistance to degradation, making them more robust for diagnostic and therapeutic applications.[19][20][21] The SELEX (Systematic Evolution of Ligands by Exponential Enrichment) process is commonly used to generate high-affinity aptamers, and 2'-fluoro modified nucleotides can be directly incorporated during the in vitro transcription step.

SELEX_Workflow cluster_cycle Iterative Selection Cycle Library Initial 2'-F Modified RNA Pool Incubation Incubation with Target Library->Incubation Partitioning Partitioning (Bound vs. Unbound) Incubation->Partitioning Elution Elution of Bound RNA Partitioning->Elution Amplification RT-PCR & In Vitro Transcription (with 2'-F NTPs) Elution->Amplification Amplification->Library Enriched Pool Final_Aptamers High-Affinity 2'-F Aptamers Amplification->Final_Aptamers After multiple rounds

Caption: The SELEX workflow for the in vitro selection of 2'-fluoro modified RNA aptamers.

The Special Case of 2'-Fluoro-Arabinonucleic Acid (FANA)

2'-Fluoro-arabinonucleic acid (FANA) is a stereoisomer of 2'-fluoro-ribonucleic acid where the fluorine atom is in the up or arabino configuration. This seemingly subtle change leads to significantly different properties. FANA adopts a conformation that is intermediate between A- and B-form helices and, crucially, FANA/RNA hybrids are substrates for RNase H.[7][22][23][24] This property is of great interest for the design of antisense oligonucleotides that can actively degrade their target mRNA.

FANA_RNaseH_Mechanism FANA_ASO FANA-DNA Gapmer ASO Hybrid FANA-DNA/RNA Hybrid FANA_ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Catalysis

Caption: Mechanism of RNase H-mediated mRNA degradation by a FANA-DNA gapmer antisense oligonucleotide.

Conclusion

The 2'-fluoro modification has proven to be an indispensable tool in the field of nucleic acid therapeutics. Its ability to confer enhanced stability, high binding affinity, and a favorable conformational bias has propelled the development of a new generation of oligonucleotide-based drugs. As our understanding of the intricate structure-activity relationships of modified nucleic acids continues to grow, the 2'-fluoro modification will undoubtedly remain a central element in the design of innovative and effective therapies for a wide range of diseases.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the solid-phase synthesis of oligonucleotides via phosphoramidite chemistry, the strategic use of protecting groups is paramount to ensure the fidelity and yield of the final product. The benzoyl (Bz) group is a well-established and widely used protecting group for the exocyclic amino functions of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC)[1][2]. Its stability during the sequential steps of oligonucleotide synthesis and its lability under specific deprotection conditions make it a cornerstone of this technology. This technical guide provides an in-depth exploration of the function and application of the benzoyl protecting group in amidite chemistry, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Core Function of the Benzoyl Protecting Group

The primary role of the benzoyl group in phosphoramidite chemistry is to prevent unwanted side reactions at the exocyclic amino groups of adenine and cytosine during the oligonucleotide synthesis cycle[2]. These amino groups are nucleophilic and, if left unprotected, would react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities.

The benzoyl group provides robust protection throughout the synthesis cycle, which includes:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group with a mild acid.

  • Coupling: Reaction of the free 5'-hydroxyl group with the next phosphoramidite monomer.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

The benzoyl group is stable to the acidic conditions of detritylation and the reagents used for coupling, capping, and oxidation. It is, however, readily removed at the end of the synthesis using a base, most commonly aqueous ammonium hydroxide[1].

Quantitative Data on Benzoyl Protecting Group Performance

The performance of protecting groups in oligonucleotide synthesis can be quantified by several parameters, including coupling efficiency, deprotection kinetics, and the incidence of side reactions.

ParameterProtecting GroupValue/ObservationConditions
Coupling Efficiency N6-Benzoyl-dA>98.0%Standard automated synthesis
N6-Benzoyl-dA~90-92% (can be lower than smaller groups)Steric hindrance can reduce efficiency
Deprotection Time Benzoyl (dA, dC)4 hours (complete deblocking)29% Ammonia at room temperature
Benzoyl (dA, dC)1 hour (for cleavage from support)Concentrated ammonium hydroxide at room temperature
Side Reaction: Transamination N4-Benzoyl-dC~16%Deprotection with ethylenediamine
N4-Benzoyl-dC10.0% side productDeprotection with methylamine/ammonia mixture
N4-Acetyl-dC0.0% side productDeprotection with methylamine/ammonia mixture

Experimental Protocols

Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine (Transient Protection Method)

This protocol describes the selective N6-benzoylation of 2'-deoxyadenosine using the transient protection method with trimethylsilyl chloride.

Materials:

  • 2'-Deoxyadenosine

  • Anhydrous pyridine

  • Trimethylsilyl chloride (TMSCl)

  • Benzoyl chloride

  • Ice-cold aqueous sodium bicarbonate solution

  • Ammonium hydroxide (28%)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water and dissolve in anhydrous pyridine.

  • Cool the solution in an ice bath and add trimethylsilyl chloride dropwise with stirring under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 2-3 hours to allow for the formation of the silylated intermediate.

  • Cool the reaction mixture again in an ice bath and add benzoyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by slowly adding it to a vigorously stirred, ice-cold aqueous sodium bicarbonate solution.

  • Stir the resulting mixture for 30 minutes, then add concentrated ammonium hydroxide to hydrolyze the silyl ethers.

  • After stirring for another 30-60 minutes, extract the product with an organic solvent like dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N6-benzoyl-2'-deoxyadenosine.

Protocol 2: Deprotection of a Benzoyl-Protected Oligonucleotide using Concentrated Ammonium Hydroxide

This protocol outlines the standard procedure for the cleavage and deprotection of a synthesized oligonucleotide from the solid support.

Materials:

  • CPG solid support with synthesized oligonucleotide

  • Concentrated ammonium hydroxide (28-33%)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Heating block or oven

  • SpeedVac or lyophilizer

  • HPLC system for analysis

Procedure:

  • Transfer the CPG solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap microcentrifuge tube.

  • Add concentrated ammonium hydroxide to the tube (typically 1-2 mL for a 1 µmol scale synthesis).

  • Seal the tube tightly and place it in a heating block or oven set to 55°C.

  • Incubate for 8-16 hours to ensure complete cleavage from the support and removal of all protecting groups (benzoyl, cyanoethyl).

  • After incubation, cool the tube to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the CPG support behind.

  • Dry the oligonucleotide solution using a SpeedVac or by lyophilization.

  • Resuspend the dried oligonucleotide pellet in a suitable volume of sterile, nuclease-free water.

  • Analyze the purity and concentration of the oligonucleotide using UV-Vis spectroscopy and HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving the benzoyl protecting group in phosphoramidite chemistry.

phosphoramidite_cycle cluster_synthesis Oligonucleotide Synthesis Cycle cluster_deprotection Post-Synthesis start Start with support-bound nucleoside detritylation 1. Detritylation (DMT removal) start->detritylation coupling 2. Coupling (Add Bz-protected phosphoramidite) detritylation->coupling TCA capping 3. Capping (Block failures) coupling->capping Activator oxidation 4. Oxidation (Stabilize linkage) capping->oxidation Acetic Anhydride repeat Repeat for next cycle oxidation->repeat cleavage Cleavage & Deprotection (Ammonium Hydroxide) purification Purification (HPLC) cleavage->purification final_product Final Oligonucleotide purification->final_product

Caption: Phosphoramidite synthesis cycle and deprotection workflow.

benzoylation_reaction reactant1 Deoxyadenosine/Deoxycytidine (Unprotected Amino Group) product N6-Benzoyl-dA / N4-Benzoyl-dC (Protected Amino Group) reactant1->product Pyridine reactant2 Benzoyl Chloride (Bz-Cl) reactant2->product

Caption: Benzoylation of the exocyclic amino group of a nucleoside.

deprotection_mechanism protected_base Bz-Protected Nucleobase (Amide Linkage) intermediate Tetrahedral Intermediate protected_base->intermediate Nucleophilic attack by NH3 unprotected_base Deprotected Nucleobase (Free Amino Group) intermediate->unprotected_base Collapse of intermediate byproduct Benzamide intermediate->byproduct

Caption: Mechanism of benzoyl group removal by ammonia.

Conclusion

The benzoyl protecting group remains a vital tool in the chemical synthesis of oligonucleotides. Its favorable characteristics of stability during synthesis and lability during deprotection have solidified its place in standard phosphoramidite chemistry protocols. While alternative protecting groups with milder deprotection conditions exist and are advantageous for the synthesis of sensitive modified oligonucleotides, the benzoyl group continues to be a reliable and cost-effective choice for the routine synthesis of DNA. A thorough understanding of its function, performance, and the associated chemical protocols is essential for any researcher or professional involved in the field of nucleic acid chemistry and drug development.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern molecular biology, diagnostics, and therapeutics, the ability to chemically synthesize high-fidelity DNA and RNA oligonucleotides is foundational. The most prevalent and robust method for this synthesis is phosphoramidite chemistry, a cyclical process performed on an automated solid-phase synthesizer. Central to the success and precision of this method is the 4,4'-dimethoxytrityl (DMT) protecting group. This guide provides an in-depth examination of the DMT group's critical role, its chemical properties, and its application throughout the synthesis and purification workflow.

The Core Function of the DMT Protecting Group

Automated oligonucleotide synthesis proceeds in the 3' to 5' direction.[1] The primary role of the DMT group is to reversibly block the 5'-hydroxyl group of the incoming nucleoside phosphoramidite and the growing oligonucleotide chain.[1][2] This "capping" of the 5' end is essential for two reasons:

  • Enforces Directionality: It ensures that the coupling reaction occurs exclusively between the 3'-phosphoramidite of the incoming monomer and the free 5'-hydroxyl of the chain attached to the solid support.[3]

  • Prevents Unwanted Polymerization: It prevents the nucleoside monomers from reacting with each other in solution.[3][4]

The selection of the DMT group is based on its unique chemical properties: it is bulky, providing excellent steric protection, and critically, it is stable to the basic and neutral conditions of the synthesis cycle but can be removed rapidly and quantitatively under mild acidic conditions.[1][5]

Figure 1: Structure of a 5'-DMT-protected deoxyadenosine phosphoramidite monomer.

The Automated Synthesis Cycle: A Four-Step Process

Each addition of a nucleotide to the growing chain involves a four-step cycle. The DMT group is central to the initiation and completion of each cycle.[2][3][6]

Figure 2: The four-step automated solid-phase oligonucleotide synthesis cycle.

Experimental Protocols and Mechanisms

The synthesis cycle begins with the removal of the DMT group from the 5'-end of the support-bound oligonucleotide.[3][7] This exposes a reactive hydroxyl group for the subsequent coupling reaction.

  • Protocol:

    • Reagent: A solution of 3% Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an anhydrous, non-polar solvent such as Dichloromethane (DCM) or toluene is typically used.[8][9]

    • Procedure: The acidic solution is flushed through the synthesis column containing the solid support.

    • Duration: The reaction is rapid, typically completed in under 3 minutes.[8]

    • Monitoring: The effluent, containing the cleaved DMT cation, is directed through a spectrophotometer for real-time monitoring.[10]

    • Wash: The column is thoroughly washed with a neutral solvent like acetonitrile to remove all traces of the acid before the next step.

  • Mechanism: The ether linkage of the DMT group is susceptible to acid-catalyzed cleavage. The two methoxy groups on the trityl ring stabilize the resulting carbocation through resonance, making the cleavage reaction highly favorable and rapid.

Detritylation_Mechanism Start 5'-DMT-Oligonucleotide (on solid support) Products Free 5'-OH Oligonucleotide + DMT+ Cation (Orange) Start->Products Cleavage Acid Acid (DCA or TCA) in Dichloromethane Acid->Products Ready Ready for Coupling Step Products->Ready Wash Acetonitrile Wash Wash->Ready

Figure 3: Workflow of the detritylation step.

A key advantage of the DMT group is its use as a real-time reporter on the efficiency of the synthesis. The cleaved dimethoxytrityl cation has a characteristic bright orange color and a strong absorbance maximum around 495-498 nm.[3][10] By measuring the absorbance of the cation released at each cycle, the stepwise coupling efficiency can be calculated. This provides immediate feedback on the performance of the synthesis.

ParameterValueSignificance
DMT Cation Absorbance λmax 495 - 498 nm[3][10]Allows for quantitative spectrophotometric measurement.
Target Stepwise Yield > 98-99%[9][10]High stepwise yield is crucial for obtaining a high percentage of full-length product.
Overall Yield Formula (Stepwise Yield) ^ (n-1)Where 'n' is the number of bases in the oligonucleotide.

Table 1: Quantitative Parameters for DMT Cation Monitoring.

The primary challenge during the acidic detritylation step is the risk of depurination—the cleavage of the N-glycosidic bond that links a purine base (Adenine or Guanine) to the deoxyribose sugar.[11] This creates an abasic site, which leads to chain cleavage during the final basic deprotection step, reducing the yield of the desired full-length oligonucleotide.[9][11] The rate of depurination is highly dependent on the strength of the acid used.

ConditionRelative Detritylation RateRelative Depurination RateComment
3% Dichloroacetic Acid (DCA) FastLowPreferred reagent; provides a good balance between efficient detritylation and minimal depurination.[8]
3% Trichloroacetic Acid (TCA) Very FastHighStronger acid that significantly increases the risk of depurination, especially for longer acid exposure times.[8]
Lower Temperature (e.g., 0°C) SlowerSignificantly LowerCooling the reaction can dramatically slow the rate of depurination relative to detritylation.[12]

Table 2: Comparison of Acidic Conditions for Detritylation.

To further mitigate depurination, nucleobases are themselves protected with groups like benzoyl, isobutyryl, or formamidine.[7][11] Formamidine protecting groups are electron-donating and help to stabilize the glycosidic bond, making the purine less susceptible to cleavage.[11]

Post-Synthesis Purification: The "DMT-on" Strategy

After the final nucleotide is added, the synthesis can be terminated in one of two ways: with the final DMT group removed ("DMT-off") or left intact ("DMT-on").[7] The DMT-on strategy is a powerful purification technique.

  • Principle: The bulky and hydrophobic DMT group provides a strong "handle" for reversed-phase chromatography. The full-length, DMT-bearing oligonucleotide is retained much more strongly on a hydrophobic stationary phase (like C18) than the shorter "failure" sequences, which do not have a 5'-DMT group (as they were capped with a hydrophilic acetyl group during synthesis).[][14]

  • Protocol: DMT-on Reversed-Phase Purification

    • Cleavage & Deprotection: The synthesized oligonucleotide is first cleaved from the solid support and the base/phosphate protecting groups are removed using a concentrated base solution (e.g., ammonium hydroxide).[7][15] The 5'-DMT group remains attached.

    • Chromatography: The crude mixture is loaded onto a reversed-phase HPLC column or cartridge.[][14]

    • Wash: A low-concentration organic solvent (e.g., acetonitrile) wash elutes the hydrophilic, DMT-off failure sequences.[16]

    • Elution: The desired, full-length DMT-on product is eluted by increasing the concentration of the organic solvent.

    • Final Detritylation: The purified DMT-on oligonucleotide is collected, and the DMT group is removed manually by treatment with an acid, such as 80% acetic acid, followed by desalting.[10]

DMT_On_Purification Crude Crude Oligo Mixture (DMT-on Product + Failures) RP_Column Reversed-Phase Cartridge/Column Crude->RP_Column Load Failures Failure Sequences (DMT-off, Discarded) RP_Column->Failures Purified_DMT_On Purified DMT-on Product RP_Column->Purified_DMT_On Wash Low Acetonitrile Wash Wash->Failures Elute High Acetonitrile Elution Elute->Purified_DMT_On Final_Detritylation Acid Treatment (e.g., 80% Acetic Acid) Purified_DMT_On->Final_Detritylation Final_Product Pure, Full-Length Oligonucleotide Final_Detritylation->Final_Product

Figure 4: Workflow for DMT-on oligonucleotide purification.

Conclusion

The 4,4'-dimethoxytrityl group is far more than a simple protecting group; it is an enabling technology for high-quality automated DNA and RNA synthesis. Its unique combination of stability and selective acid lability defines the cyclical nature of phosphoramidite chemistry. Furthermore, its chromophoric properties provide an invaluable tool for real-time quality control, while its hydrophobicity is exploited for one of the most effective methods of product purification. For researchers, scientists, and drug development professionals, a thorough understanding of the function and manipulation of the DMT group is essential for producing the high-purity oligonucleotides required for cutting-edge applications.

References

Chemical formula and molecular weight of DMT-2'fluoro-da(bz) amidite.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxy-2'-fluoro-N⁶-benzoyl-adenosine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite, commonly known as DMT-2'-fluoro-dA(bz) phosphoramidite. This critical reagent is a cornerstone in the synthesis of modified oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

Core Compound Data

The chemical properties of DMT-2'-fluoro-dA(bz) phosphoramidite are summarized in the table below. This data is essential for accurate calculations in oligonucleotide synthesis and for the characterization of the final product.

PropertyValue
Chemical Formula C₄₇H₅₁FN₇O₇P
Molecular Weight 875.9 g/mol

Synthesis of 2'-Fluoro-Modified Oligonucleotides: A Detailed Protocol

The incorporation of DMT-2'-fluoro-dA(bz) phosphoramidite into an oligonucleotide sequence is achieved through automated solid-phase phosphoramidite chemistry. The following protocol outlines the key steps in this process. Note that while this is a standard protocol, optimization of coupling times for modified phosphoramidites is often recommended.

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

Materials:

  • DMT-2'-fluoro-dA(bz) phosphoramidite

  • Standard DNA/RNA phosphoramidites (DMT-dC(bz), DMT-dG(ib), DMT-T)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Anhydrous acetonitrile

  • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)

  • Capping solution A (acetic anhydride/lutidine/THF) and Capping solution B (N-methylimidazole/THF)

  • Oxidizing solution (Iodine in THF/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA solution)

Procedure:

  • Preparation: Dissolve DMT-2'-fluoro-dA(bz) phosphoramidite and other required phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the phosphoramidite solutions, along with the other synthesis reagents, on an automated DNA/RNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing oligonucleotide chain. The four main steps of each cycle are:

    • Deblocking (Detritylation): The 5'-DMT protecting group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. This exposes a free 5'-hydroxyl group for the next coupling reaction.

    • Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite (or another phosphoramidite) is activated by the activator solution and then delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage.

    • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of deletion mutants in the final product.

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester linkage using the oxidizing solution.

  • Chain Elongation: The synthesis cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Final Deblocking: After the final synthesis cycle, the terminal 5'-DMT group is typically removed, although it can be left on for purification purposes ("DMT-on" purification).

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed by incubation with a cleavage and deprotection solution.

  • Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

  • Analysis: The purity and identity of the final 2'-fluoro-modified oligonucleotide are confirmed by techniques such as mass spectrometry and HPLC.

Oligonucleotide_Synthesis_Workflow start Start Synthesis deblocking Deblocking (DMT Removal) start->deblocking coupling Coupling (Amidite Addition) deblocking->coupling capping Capping (Block Failures) coupling->capping oxidation Oxidation (Stabilize Linkage) capping->oxidation elongation Repeat Cycle for Next Nucleotide oxidation->elongation elongation->deblocking Yes final_deprotection Final Cleavage & Deprotection elongation->final_deprotection No purification Purification (e.g., HPLC) final_deprotection->purification analysis Analysis (e.g., Mass Spec) purification->analysis end_product Purified 2'-Fluoro Oligonucleotide analysis->end_product

Caption: Automated solid-phase synthesis workflow for 2'-fluoro-modified oligonucleotides.

Cellular Effects of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides incorporating 2'-fluoro modifications have been observed to interact with cellular machinery, leading to specific biological outcomes. One notable interaction is with the Drosophila behavior/human splicing (DBHS) protein family, which can result in proteasome-mediated degradation of these proteins. This, in turn, can lead to downstream effects such as DNA damage and altered cell proliferation.

Cellular_Effects_Pathway Oligo 2'-Fluoro-Modified Oligonucleotide DBHS DBHS Protein Family (e.g., p54nrb, PSF) Oligo->DBHS Binds to Proteasome Proteasome-Mediated Degradation DBHS->Proteasome DNA_Damage Increased DNA Double-Strand Breaks Proteasome->DNA_Damage Leads to Cell_Proliferation Impaired Cell Proliferation DNA_Damage->Cell_Proliferation

Caption: Signaling pathway initiated by 2'-fluoro-modified oligonucleotides.

Experimental Protocol: Western Blot Analysis of DBHS Protein Levels

This protocol describes how to assess the levels of DBHS family proteins in cells following transfection with a 2'-fluoro-modified oligonucleotide.

Materials:

  • HeLa cells (or other suitable cell line)

  • 2'-fluoro-modified oligonucleotide and a control oligonucleotide (e.g., unmodified or 2'-MOE modified)

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against DBHS proteins (e.g., anti-p54nrb, anti-PSF) and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Transfection:

    • Plate HeLa cells in 6-well plates and grow to 70-80% confluency.

    • Transfect the cells with the 2'-fluoro-modified oligonucleotide or the control oligonucleotide using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Lysis:

    • After the desired incubation time (e.g., 24-48 hours), wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer with protease inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target DBHS proteins and the loading control overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities to determine the relative protein levels of the DBHS proteins in the different treatment groups.

Western_Blot_Workflow start Cell Transfection with 2'-Fluoro Oligonucleotide lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE (Protein Separation) quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking Non-Specific Binding Sites transfer->blocking primary_ab Primary Antibody Incubation (anti-DBHS) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition & Analysis detection->analysis end_result Quantification of DBHS Protein Levels analysis->end_result

Methodological & Application

Application Notes & Protocols for Incorporating DMT-2'-fluoro-dA(bz) Amidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro-modified nucleosides, such as 2'-deoxy-2'-fluoro-adenosine (2'-F-dA), into oligonucleotides offers significant advantages for therapeutic and diagnostic applications. The fluorine modification at the 2' position of the ribose sugar preorganizes the sugar pucker into an A-form conformation, which is characteristic of RNA. This leads to several beneficial properties, including increased binding affinity to complementary RNA targets, enhanced nuclease resistance, and reduced immunostimulatory effects, all of which are highly desirable for in vivo applications such as antisense therapies, siRNAs, and aptamers.[1][2][3] This document provides a detailed protocol for the incorporation of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-deoxy-2'-fluoro-adenosine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite (DMT-2'-fluoro-dA(bz) amidite) into synthetic oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Properties of 2'-Fluoro-Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro modifications exhibit a unique combination of properties that make them superior to unmodified DNA and RNA in many applications.

  • Increased Thermal Stability: The 2'-fluoro modification locks the sugar into a C3'-endo conformation, similar to RNA, leading to more stable duplexes with complementary RNA strands.[2][3] The melting temperature (Tm) of 2'-fluoro RNA-RNA duplexes is typically 1-2°C higher per modification compared to natural RNA-RNA duplexes.[1]

  • Enhanced Nuclease Resistance: The presence of the electronegative fluorine atom at the 2' position provides significant protection against degradation by endo- and exonucleases, prolonging the half-life of the oligonucleotide in biological systems.[3]

  • A-form Helix Geometry: Duplexes containing 2'-fluoro-modified strands adopt an A-form helical structure, which is essential for interactions with the RNA interference machinery and for mimicking RNA in other biological contexts.[4]

  • Reduced Immunostimulation: Compared to unmodified siRNAs, 2'-fluoro-modified siRNAs have been shown to have a reduced immunostimulatory response.[3][5]

Experimental Protocols

The following protocol outlines the steps for the incorporation of DMT-2'-fluoro-dA(bz) amidite into an oligonucleotide sequence using an automated DNA/RNA synthesizer. The protocol is based on standard phosphoramidite chemistry, with specific recommendations for the 2'-fluoro-modified amidite.

Materials:

  • DMT-2'-fluoro-dA(bz) phosphoramidite

  • Standard DNA or RNA phosphoramidites (dA(bz), dC(ac), dG(ibu), T for DNA; A(bz), C(ac), G(ibu), U for RNA)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Activator solution (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

  • Oxidizing solution (Iodine/Water/Pyridine)

  • Capping solution (Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Deblocking solution (Trichloroacetic acid in Dichloromethane)

  • Acetonitrile (Anhydrous, synthesis grade)

  • Cleavage and deprotection solution (e.g., Ammonium hydroxide:Ethanol (3:1 v/v) or Methylamine/Ammonia (AMA))

Instrumentation:

  • Automated DNA/RNA Synthesizer

Protocol for Solid-Phase Oligonucleotide Synthesis:

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. This cycle is repeated for each monomer addition.

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with a solution of trichloroacetic acid in dichloromethane. The resulting free 5'-hydroxyl group is then ready for the coupling reaction. The orange color of the cleaved DMT cation can be used to monitor coupling efficiency.[6]

  • Coupling: The DMT-2'-fluoro-dA(bz) phosphoramidite is activated by an activator solution and then delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.

    • Phosphoramidite Concentration: Prepare the DMT-2'-fluoro-dA(bz) phosphoramidite solution at a concentration of 0.08–0.10 M in anhydrous acetonitrile.[7]

    • Coupling Time: While standard DNA and RNA amidites typically require short coupling times (2-5 minutes), it is recommended to extend the coupling time for modified amidites to ensure high coupling efficiency. A coupling time of 10–30 minutes is recommended for DMT-2'-fluoro-dA(bz) amidite.[7]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution. This prevents the elongation of failure sequences (n-1 mers) in subsequent cycles.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate triester using an oxidizing solution containing iodine.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • Cleavage from Solid Support and Base Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the CPG solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.

    • Treat the solid support with a solution of 3:1 ammonium hydroxide:ethanol for 16 hours at 55°C.[7] This single step cleaves the oligonucleotide from the support and removes the benzoyl (bz) protecting group from the adenine base.

  • DMT-on Purification (Optional but Recommended): For many applications, purification of the full-length oligonucleotide is necessary. "DMT-on" purification is a common method where the final 5'-DMT group is left on the oligonucleotide, allowing for efficient separation of the full-length product from shorter, failure sequences by reverse-phase HPLC or cartridge purification. The DMT group is then removed post-purification.

Data Presentation

Table 1: Recommended Synthesis Cycle Parameters for DMT-2'-fluoro-dA(bz) Amidite

StepReagent/SolutionRecommended TimeNotes
Deblocking3% Trichloroacetic Acid in DCM60-120 secondsStandard detritylation step.
Coupling0.08-0.10 M DMT-2'-fluoro-dA(bz) amidite + Activator10-30 minutesExtended coupling time is crucial for high efficiency.
CappingAcetic Anhydride/Lutidine/THF and N-Methylimidazole/THF30-60 secondsStandard capping step to block failure sequences.
Oxidation0.02 M Iodine in THF/Water/Pyridine30-60 secondsStandard oxidation of the phosphite triester.

Table 2: Cleavage and Deprotection Conditions

ReagentTemperatureTimePurpose
Ammonium hydroxide:Ethanol (3:1 v/v)55°C16 hoursCleavage from solid support and removal of base protecting groups.

Visualizations

Oligo_Synthesis_Cycle cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Amidite Addition) Deblocking->Coupling Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Next Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Workflow start Completed Synthesis on Solid Support cleavage Cleavage and Base Deprotection (Ammonium Hydroxide/Ethanol) start->cleavage purification DMT-on Purification (Optional) cleavage->purification final_product Purified Oligonucleotide cleavage->final_product If no purification final_deprotection Final DMT Removal purification->final_deprotection final_deprotection->final_product

Caption: Post-synthesis cleavage and deprotection workflow.

Conclusion

The incorporation of DMT-2'-fluoro-dA(bz) amidite into oligonucleotides is a straightforward process using standard automated synthesis protocols with minor modifications. The key to successful synthesis is extending the coupling time to ensure high incorporation efficiency. The resulting 2'-fluoro-modified oligonucleotides possess enhanced biophysical and biological properties that are highly advantageous for the development of nucleic acid-based therapeutics and diagnostics. Careful adherence to the outlined protocols will enable researchers to reliably produce high-quality 2'-fluoro-modified oligonucleotides for a wide range of applications.

References

Application Note: Synthesis of 2'-Fluoro Modified RNA using Solid-Phase Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The chemical modification of oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications. Among the various modifications, the substitution of the 2'-hydroxyl group of the ribose sugar with a 2'-fluoro (2'-F) group has emerged as a particularly valuable strategy. 2'-Fluoro modified RNA oligonucleotides exhibit a unique combination of desirable properties, including enhanced nuclease resistance, increased thermal stability of duplexes, and reduced immunostimulatory effects, while being well-tolerated by the cellular machinery involved in RNA interference (RNAi).[1][2][3] These characteristics make 2'-F RNA a powerful tool for the development of siRNA, antisense oligonucleotides, and aptamers.[1][4][5]

The fluorine atom's high electronegativity locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form helices found in RNA duplexes.[2][5] This pre-organization of the sugar conformation contributes to the increased stability of duplexes formed with target RNA.[5] This application note provides a detailed protocol for the synthesis, deprotection, and purification of 2'-fluoro modified RNA oligonucleotides using standard phosphoramidite chemistry on an automated solid-phase synthesizer.

Principle of the Method: Phosphoramidite Chemistry

Solid-phase synthesis of 2'-fluoro modified RNA follows the well-established phosphoramidite chemistry cycle. The oligonucleotide is assembled in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four main chemical reactions:

  • Detritylation: Removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside (or growing oligonucleotide chain) to free the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: Activation of the 2'-fluoro phosphoramidite monomer with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a more stable pentavalent phosphate triester using an oxidizing agent, typically an iodine solution.

This cycle is repeated until the desired sequence is synthesized.

Phosphoramidite_Synthesis_Cycle cluster_cycle Iterative Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Monomer Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped & Uncapped Chains Oxidation->Detritylation Next Cycle End Full-Length Oligo on Support Oxidation->End Start Solid Support (CPG) Start->Detritylation

Caption: The iterative four-step cycle of solid-phase phosphoramidite oligonucleotide synthesis.

Quantitative Data Summary

The incorporation of 2'-fluoro modifications significantly enhances the thermal stability and biological activity of RNA oligonucleotides.

Table 1: Thermal Stability (Tm) Enhancement of 2'-Fluoro Modified Duplexes

Duplex TypeModification DetailsTm Increase per ModificationReference(s)
RNA:RNA2'-F pyrimidines~1.8 °C[2][5]
siRNA2'-F at all pyrimidines~15 °C (total increase)[1]
RNA:DNAFully substituted 2'-F RNA strand~0.5 °C[5]
DNA:DNASingle 2'-F insertion~1.3 °C[6]
N3'→P5' Phosphoramidates:RNAUniformly modified~5 °C[7][8]
N3'→P5' Phosphoramidates:DNAUniformly modified~4 °C[7][8]

Table 2: Enhanced Biological Properties of 2'-Fluoro Modified siRNA

PropertyObservationUnmodified siRNA2'-F Modified siRNAReference(s)
Nuclease StabilityHalf-life in serum< 4 hours> 24 hours[1]
In Vitro PotencyIC50 for FVII gene silencing0.95 nM0.50 nM[3]

Experimental Protocols

Materials and Reagents
  • Equipment: Automated DNA/RNA synthesizer, SpeedVac concentrator, HPLC system, Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Solid Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

  • Phosphoramidites: 5'-DMT-N-protected-2'-fluoro-ribonucleoside-3'-CE-phosphoramidites (fA, fC, fG, fU).

  • Synthesis Reagents:

    • Detritylation solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

    • Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)

    • Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

    • Oxidizer solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)

    • Anhydrous Acetonitrile

  • Cleavage and Deprotection Reagents:

    • Ammonia/Methylamine (AMA) or aqueous Ammonia/Ethanol (3:1)[9]

    • Triethylamine trihydrofluoride (TEA·3HF) in N-Methylpyrrolidinone (NMP) or DMSO (for mixed 2'-OH/2'-F oligos)[9][10]

  • Purification Reagents:

    • HPLC buffers (e.g., Triethylammonium acetate, Acetonitrile)

    • PAGE reagents (Urea, Acrylamide/Bis-acrylamide, TBE buffer)

    • RNase-free water

Protocol 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Preparation: Install the appropriate 2'-fluoro phosphoramidite vials, solid support column, and fresh synthesis reagents on the synthesizer according to the manufacturer's instructions.

  • Sequence Programming: Enter the desired RNA sequence into the synthesizer's control software.

  • Synthesis Execution: Initiate the synthesis program. The instrument will perform the iterative four-step phosphoramidite cycle (Detritylation, Coupling, Capping, Oxidation) for each monomer addition. For 2'-F phosphoramidites, extended coupling times may be applied to ensure high coupling efficiency.[3]

  • Post-Synthesis: Once the synthesis is complete, the column containing the full-length oligonucleotide on the solid support is removed from the synthesizer. The final 5'-DMT group can be left on (DMT-on) for purification purposes or removed (DMT-off) by the synthesizer.

Protocol 2: Oligonucleotide Cleavage and Deprotection

This procedure removes the oligonucleotide from the solid support and cleaves all protecting groups from the nucleobases and phosphate backbone.

Deprotection_Workflow Start Oligo on CPG Support Cleavage Step 1: Cleavage & Base Deprotection (e.g., AMA at 65°C) Start->Cleavage Silyl_Removal Step 2: 2'-OH Silyl Group Removal (TEA·3HF at 65°C) For mixed 2'-OH/2'-F oligos only Cleavage->Silyl_Removal If applicable Precipitation Step 3: Precipitation or Desalting Cleavage->Precipitation For fully 2'-F oligos Silyl_Removal->Precipitation Purification Step 4: Purification (HPLC or PAGE) Precipitation->Purification Final_Product Purified 2'-F RNA Purification->Final_Product

Caption: Workflow for the post-synthesis cleavage and deprotection of 2'-fluoro modified RNA.
  • Cleavage and Base/Phosphate Deprotection:

    • Transfer the CPG support from the column to a 2 mL screw-cap vial.

    • Add 1 mL of AMA solution (Ammonium Hydroxide/40% Methylamine 1:1).

    • Seal the vial tightly and heat at 65°C for 15-20 minutes.[11]

    • Cool the vial to room temperature. Transfer the supernatant containing the cleaved oligonucleotide to a new tube.

    • Dry the oligonucleotide solution completely in a SpeedVac concentrator.[10]

  • 2'-Silyl Group Removal (for mixed 2'-OH/2'-F RNA only):

    • Note: This step is not necessary for oligonucleotides containing only 2'-fluoro and/or 2'-deoxy modifications. For sequences also containing standard ribonucleotides, the 2'-TBDMS (tert-butyldimethylsilyl) protecting group must be removed.[9]

    • Resuspend the dried pellet in 115 µL of anhydrous DMSO.[10]

    • Add 60 µL of Triethylamine (TEA) and mix gently.[10]

    • Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[10]

  • Quenching and Desalting:

    • Cool the reaction mixture.

    • The crude deprotected oligonucleotide can be desalted using a suitable method such as ethanol precipitation or a desalting cartridge prior to purification.

Protocol 3: Purification of 2'-Fluoro Modified RNA

Purification is critical to remove truncated sequences and impurities. HPLC is the recommended method for high-purity applications.[12]

  • RP-HPLC (DMT-on):

    • Resuspend the desalted, DMT-on crude product in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium acetate, pH 7.0).

    • Inject the sample onto a reverse-phase HPLC column.

    • Elute with a gradient of Acetonitrile in the aqueous buffer. The DMT-on, full-length product is highly retained and will elute last.

    • Collect the major peak corresponding to the product.

    • Treat the collected fraction with 80% aqueous acetic acid to remove the DMT group.

    • Desalt the final product using a size-exclusion column or ethanol precipitation.

  • Anion-Exchange HPLC (DMT-off):

    • Resuspend the fully deprotected (DMT-off) crude product in a low-salt aqueous buffer.

    • Inject the sample onto an anion-exchange column.

    • Elute with a salt gradient (e.g., NaCl or NaBr). The full-length product, having the highest net charge, will elute last.

    • Collect the product peak and desalt.

  • Denaturing PAGE:

    • Resuspend the crude product in loading buffer containing formamide.

    • Run the sample on a high-percentage denaturing (urea) polyacrylamide gel.

    • Visualize the bands by UV shadowing.

    • Excise the band corresponding to the full-length product.

    • Elute the RNA from the gel slice using an elution buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA).

    • Recover the RNA by ethanol precipitation.

  • Final Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC or CGE.

Structure of a 2'-Fluoro Phosphoramidite Monomer

The building blocks for synthesis are 2'-fluoro ribonucleoside phosphoramidites. Each monomer contains the 2'-fluoro ribose sugar, a protected base, a 5'-DMT protecting group, and a 3'-phosphoramidite group.

Phosphoramidite_Structure cluster_sugar Amidite 2'-Fluoro-A(Bz) Phosphoramidite DMT 5'-DMT Group (Acid-Labile Protection) Amidite->DMT at 5' position Sugar Ribose Sugar Amidite->Sugar core Phosphoramidite 3'-CE Phosphoramidite (Reactive Group) Amidite->Phosphoramidite at 3' position Fluoro 2'-Fluoro Group Sugar->Fluoro at 2' Base N-Benzoyl Adenine (Base Protection) Sugar->Base at 1'

Caption: Key functional components of a 5'-DMT-2'-fluoro-N-benzoyl-adenosine-3'-CE phosphoramidite.

The use of 2'-fluoro phosphoramidites in solid-phase synthesis is a robust and effective method for producing chemically modified RNA oligonucleotides. This modification imparts enhanced stability against nuclease degradation and increases the thermal affinity of RNA duplexes, properties that are highly advantageous for therapeutic applications. The protocols outlined in this application note provide a comprehensive guide for researchers to successfully synthesize, deprotect, and purify high-quality 2'-fluoro modified RNA for a wide range of research and drug development activities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended coupling times and optimal synthesis protocols for incorporating 2'-fluoro phosphoramidites into oligonucleotides. The information is intended to assist researchers in achieving high coupling efficiencies and synthesizing high-quality modified oligonucleotides for various applications, including antisense therapy, siRNA, and aptamers.

Introduction to 2'-Fluoro Modified Oligonucleotides

Oligonucleotides containing 2'-fluoro (2'-F) modifications exhibit enhanced properties that are highly desirable for therapeutic and diagnostic applications. The fluorine substitution at the 2' position of the ribose sugar confers increased nuclease resistance, improved binding affinity to target RNA sequences, and the ability to adopt an A-form helical structure, which is favorable for RNA targeting. These characteristics make 2'-F modified oligonucleotides potent tools in gene silencing and other nucleic acid-based technologies.

The successful synthesis of these modified oligonucleotides is critically dependent on the optimization of the coupling step in solid-phase synthesis. The electronegativity of the fluorine atom can influence the reactivity of the phosphoramidite, necessitating adjustments to standard synthesis protocols.

Recommended Coupling Times and Efficiencies

The optimal coupling time for 2'-fluoro phosphoramidites can vary depending on the specific nucleoside, the activator used, and the synthesis scale. While standard DNA phosphoramidites typically require short coupling times (e.g., 1-2 minutes), the steric hindrance and electronic effects of the 2'-fluoro modification often necessitate longer reaction times to achieve high coupling efficiencies.

Below is a summary of reported coupling times and the corresponding efficiencies for 2'-fluoro phosphoramidites. It is important to note that these values are illustrative, and optimization may be required for specific sequences and synthesis platforms.

Phosphoramidite TypeRecommended Coupling TimeReported Coupling EfficiencyActivatorReference
2'-Fluoro-2'-deoxy-pyrimidine PhosphoramiditesNot specified (standard protocol)70-75%Tetrazole[1]
2'-Fluoro-3'-aminonucleoside Phosphoramidites (via amidite transfer)Not specified~94-96% (single coupling)Tetrazole[1]
2'-Fluoro-3'-aminonucleoside Phosphoramidites (via amidite transfer)Not specified~96% (double coupling)Tetrazole[1]
2'-F-U-CE Phosphoramidite3 minutesNot specifiedNot specified
F-CeNA monomers5 minutes>95%DCI
2'-Fluorothymidine Glycol Phosphoramidites15 minutesNot specifiedNot specified[2]
General Modified Nucleotides (including 2'-fluoro)10-30 minutesNot specifiedNot specified

Note: The use of more potent activators, such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), is often recommended for sterically hindered phosphoramidites like 2'-fluoro monomers to enhance coupling kinetics and efficiency.[3][4]

Experimental Protocol: Solid-Phase Synthesis of 2'-Fluoro Modified Oligonucleotides

This protocol outlines the key steps for the automated solid-phase synthesis of oligonucleotides containing 2'-fluoro modifications using the phosphoramidite method.

Materials and Reagents:

  • 2'-Fluoro phosphoramidite monomers (A, C, G, U) dissolved in anhydrous acetonitrile to a final concentration of 0.1 M.

  • Standard DNA or RNA phosphoramidites (if synthesizing chimeric oligonucleotides).

  • Solid support (e.g., Controlled Pore Glass - CPG) functionalized with the initial nucleoside.

  • Activator solution (e.g., 0.25 M ETT or 0.5 M DCI in anhydrous acetonitrile).

  • Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane).

  • Capping solutions (e.g., Capping A: Acetic Anhydride/Lutidine/THF and Capping B: 16% N-Methylimidazole/THF).

  • Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine).

  • Anhydrous acetonitrile for washing.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

Instrumentation:

  • Automated DNA/RNA synthesizer.

Synthesis Cycle:

The synthesis proceeds in a cyclical manner, with each cycle adding one nucleotide to the growing chain.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Coupling: The 2'-fluoro phosphoramidite is activated by the activator solution and delivered to the synthesis column. The activated phosphoramidite then couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Recommended Action: For 2'-fluoro phosphoramidites, extend the coupling time to a range of 3 to 15 minutes . A longer coupling time of 10-15 minutes is a good starting point for optimization, especially for challenging sequences or when using less reactive activators. Consider a double coupling step, where the coupling step is repeated, to maximize efficiency.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of deletion mutants in the final product.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

  • Washing: The column is washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation with a cleavage and deprotection solution.

  • The choice of deprotection solution and conditions will depend on the specific protecting groups used on the 2'-fluoro phosphoramidites and any other modified bases in the sequence.

Purification:

The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.

Workflow and Pathway Diagrams

Experimental Workflow for Oligonucleotide Synthesis

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.

Oligo_Synthesis_Workflow start Start: Solid Support with Protected Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Extended Time for 2'-F) deblocking->coupling capping 3. Capping (Terminate Failures) coupling->capping oxidation 4. Oxidation (Stabilize Linkage) capping->oxidation cycle Repeat Cycle for Each Nucleotide oxidation->cycle cycle->deblocking Add next nucleotide end End of Synthesis: Cleavage & Deprotection cycle->end Final nucleotide added

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Factors Affecting Coupling Efficiency

This diagram shows the key factors that influence the success of the coupling reaction for 2'-fluoro phosphoramidites.

Coupling_Efficiency_Factors cluster_parameters Key Synthesis Parameters Coupling_Efficiency High Coupling Efficiency Coupling_Time Optimized Coupling Time (3-15 min) Coupling_Time->Coupling_Efficiency Activator Potent Activator (e.g., ETT, DCI) Activator->Coupling_Efficiency Amidite_Quality High-Purity Phosphoramidite Amidite_Quality->Coupling_Efficiency Anhydrous_Conditions Strict Anhydrous Conditions Anhydrous_Conditions->Coupling_Efficiency

Caption: Key parameters for achieving high coupling efficiency.

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing 2'-fluoro-dA(bz)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient and safe deprotection of synthetic oligonucleotides containing the modified nucleoside 2'-fluoro-N6-benzoyl-2'-deoxyadenosine (2'-fluoro-dA(bz)). The inclusion of 2'-fluoro modifications in oligonucleotides enhances their thermal stability and nuclease resistance, making them valuable for therapeutic and diagnostic applications. Proper deprotection is a critical final step in oligonucleotide synthesis to ensure the integrity and purity of the final product.

Introduction to Deprotection

Oligonucleotide deprotection is a multi-step process that involves:

  • Cleavage: Release of the synthesized oligonucleotide from the solid support.

  • Phosphate Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: Removal of the protecting groups from the nucleobases (e.g., benzoyl from dA(bz)).

The choice of deprotection strategy depends on the specific protecting groups used for all nucleosides within the oligonucleotide sequence and the presence of any sensitive modifications, such as dyes. For oligonucleotides containing 2'-fluoro-dA(bz), two primary methods are recommended: a standard ammonium hydroxide-based protocol and an accelerated "UltraFAST" protocol using a mixture of ammonium hydroxide and methylamine (AMA).

It is important to note that while 2'-fluoro-RNA is chemically similar to DNA during deprotection, the presence of even a single standard ribonucleoside in a hybrid oligonucleotide necessitates following a specific RNA deprotection protocol.[1]

Deprotection Conditions for 2'-fluoro-dA(bz) Containing Oligonucleotides

Two primary methods are widely used for the deprotection of oligonucleotides containing 2'-fluoro-dA(bz). The choice between them depends on the desired speed of deprotection and the composition of the oligonucleotide.

Method 1: Standard Deprotection with Concentrated Ammonium Hydroxide

This traditional method is robust and suitable for most standard oligonucleotides.

Method 2: UltraFAST Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This method significantly reduces the deprotection time.[1][2][3] A critical consideration for this method is the choice of protecting group for deoxycytidine (dC). To prevent base modification, acetyl (Ac) protected dC (Ac-dC) must be used instead of benzoyl protected dC (Bz-dC) when using the UltraFAST AMA protocol.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the recommended deprotection conditions for oligonucleotides containing 2'-fluoro-dA(bz).

ParameterStandard DeprotectionUltraFAST Deprotection
Reagent Concentrated Ammonium Hydroxide (28-33% NH₃ in water)AMA (1:1 v/v mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine)
Temperature 55 °C65 °C
Duration 8 hours[5]10 minutes[5]
dC Protecting Group Benzoyl (Bz) or Acetyl (Ac)Acetyl (Ac) is mandatory [1][2][3][4]

Experimental Protocols

Protocol 1: Standard Deprotection using Concentrated Ammonium Hydroxide

Materials:

  • Synthesized oligonucleotide on solid support containing 2'-fluoro-dA(bz).

  • Concentrated Ammonium Hydroxide (NH₄OH), fresh.

  • Screw-cap vials.

  • Heating block or oven.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide into a screw-cap vial.

  • Add a sufficient volume of fresh, concentrated ammonium hydroxide to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Securely cap the vial.

  • Incubate the vial at 55 °C for 8 hours.[5]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification (e.g., by HPLC or cartridge purification).

Protocol 2: UltraFAST Deprotection using AMA

Materials:

  • Synthesized oligonucleotide on solid support containing 2'-fluoro-dA(bz) and Ac-dC.

  • AMA reagent (1:1 v/v mixture of aqueous Ammonium Hydroxide and 40% aqueous MethylAmine).

  • Screw-cap vials.

  • Heating block or oven.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide into a screw-cap vial.

  • Add a sufficient volume of AMA reagent to completely submerge the support (typically 1-2 mL for a 1 µmol synthesis).

  • Securely cap the vial.

  • Incubate the vial at 65 °C for 10 minutes.[3][5]

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • The oligonucleotide is now ready for purification.

Mandatory Visualizations

Deprotection Workflow

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection Steps cluster_purification Downstream Processing Synthesized_Oligo Synthesized Oligonucleotide (on solid support, fully protected) Cleavage Cleavage from Support Synthesized_Oligo->Cleavage Phosphate_Deprotection Phosphate Deprotection (cyanoethyl group removal) Cleavage->Phosphate_Deprotection Base_Deprotection Base Deprotection (e.g., benzoyl removal) Phosphate_Deprotection->Base_Deprotection Purification Purification (e.g., HPLC) Base_Deprotection->Purification QC Quality Control Purification->QC Final_Product Pure, Deprotected Oligonucleotide QC->Final_Product

Caption: General workflow for oligonucleotide deprotection and purification.

Decision Logic for Deprotection Method Selection

Deprotection_Decision_Tree Start Start: Oligonucleotide containing 2'-fluoro-dA(bz) Check_dC Is dC protected with Acetyl (Ac)? Start->Check_dC UltraFAST Use UltraFAST Deprotection (AMA, 65°C, 10 min) Check_dC->UltraFAST Yes Standard Use Standard Deprotection (NH4OH, 55°C, 8h) Check_dC->Standard No (Bz-dC) End Proceed to Purification UltraFAST->End Standard->End

Caption: Decision tree for selecting the appropriate deprotection method.

Stability and Considerations

The 2'-fluoro modification generally imparts increased stability to oligonucleotides against both acidic and enzymatic degradation. The N-glycosidic bond in 2'-fluoro-modified nucleosides is stabilized, which helps to prevent base loss and subsequent backbone cleavage, particularly under acidic conditions that can occur during some purification steps.[6]

When working with oligonucleotides containing 2'-fluoro-dA(bz), it is crucial to use fresh deprotection reagents. Old ammonium hydroxide solutions may have a lower concentration of ammonia, leading to incomplete deprotection.[1]

For oligonucleotides that also contain other sensitive modifications, such as certain dyes or base-labile groups, milder deprotection conditions may be necessary. In such cases, it is essential to consult the specific recommendations for those modifications.

By following these protocols and considerations, researchers can successfully deprotect oligonucleotides containing 2'-fluoro-dA(bz), obtaining high-quality material for their downstream applications.

References

Application Notes and Protocols for the Deprotection of 2'-Fluoro Modified Oligonucleotides using AMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides is a widely adopted strategy in the development of therapeutic and diagnostic agents. This modification enhances nuclease resistance and binding affinity to target sequences. The final and critical step in the synthesis of these modified oligonucleotides is the removal of protecting groups from the nucleobases and the phosphate backbone, a process known as deprotection. Ammonium hydroxide/methylamine (AMA), a 1:1 (v/v) mixture of aqueous ammonium hydroxide and aqueous methylamine, is a highly effective and rapid deprotection reagent. These application notes provide a detailed protocol for the efficient deprotection of 2'-fluoro modified oligonucleotides using AMA.

For the purposes of deprotection, 2'-Fluoro-RNA (2'-F-RNA) and 2'-Fluoro-Arabinonucleic Acid (2'-F-ANA) are treated similarly to standard DNA oligonucleotides.[1][2][3][4] The protocols outlined below are based on the established "UltraFAST" deprotection method, which significantly reduces the time required for this crucial step.[1][2][5]

Key Considerations

  • Choice of Protecting Groups: It is imperative to use Acetyl-protected dC (Ac-dC) in syntheses where AMA deprotection is planned. The use of Benzoyl-protected dC (Bz-dC) can lead to a side reaction where the benzoyl group is displaced by methylamine, resulting in the formation of N4-Methyl-dC, a common impurity.[6]

  • Compatibility of Other Modifications: If the oligonucleotide contains other sensitive modifications (e.g., certain dyes), their stability under AMA conditions should be verified. For instance, FAM is compatible with AMA deprotection if it is first treated with ammonium hydroxide to remove pivaloyl protecting groups.[4][7]

  • Safety Precautions: AMA is a corrosive and volatile reagent. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Materials:

  • Crude 2'-fluoro modified oligonucleotide synthesized on a solid support (e.g., CPG)

  • AMA reagent: 1:1 (v/v) mixture of concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine.

  • Heating block or water bath capable of maintaining 65°C.

  • Screw-cap vials with septa.

  • Syringes and needles.

  • SpeedVac or other centrifugal evaporator.

  • Buffers for analysis (e.g., HPLC-grade water, acetonitrile, triethylammonium acetate).

Protocol 1: Standard AMA Deprotection of 2'-Fluoro Modified Oligonucleotides

This protocol is suitable for most 2'-fluoro modified oligonucleotides.

  • Cleavage from Solid Support:

    • Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.

    • Add the appropriate volume of AMA reagent to the vial (typically 1 mL for a 1 µmol synthesis).

    • Seal the vial tightly.

    • Allow the vial to stand at room temperature for 5 minutes to ensure complete cleavage of the oligonucleotide from the support.[2][5]

  • Base and Phosphate Deprotection:

    • Place the sealed vial in a heating block or water bath pre-heated to 65°C.

    • Incubate for 10 minutes.[3][6] For routine deprotection, this time is sufficient for complete removal of standard protecting groups.

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

  • Post-Deprotection Processing:

    • Carefully open the vial in a fume hood.

    • Using a syringe, transfer the AMA solution containing the deprotected oligonucleotide to a new microcentrifuge tube, leaving the solid support behind.

    • Dry the oligonucleotide solution in a SpeedVac.

    • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis (e.g., sterile, nuclease-free water).

Protocol 2: AMA Deprotection of Oligonucleotides with Base-Labile Modifications

For oligonucleotides containing modifications that are sensitive to prolonged exposure to AMA at high temperatures, a milder deprotection at room temperature can be performed.

  • Cleavage and Deprotection:

    • Follow step 1 of the standard protocol.

    • Instead of heating, allow the vial to stand at room temperature for 2 hours.

  • Post-Deprotection Processing:

    • Follow step 3 of the standard protocol.

Data Presentation

The following table summarizes the recommended AMA deprotection conditions for 2'-fluoro modified oligonucleotides.

ParameterStandard ProtocolMild Protocol
Reagent AMA (1:1 NH4OH/Methylamine)AMA (1:1 NH4OH/Methylamine)
Temperature 65°CRoom Temperature
Time 10 minutes2 hours
Key Consideration Use Ac-dC to avoid side reactions.Suitable for base-labile modifications.

Mandatory Visualizations

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_downstream Downstream Processing start Synthesized 2'-Fluoro Oligo (on solid support) cleavage Cleavage from Support (AMA, Room Temp, 5 min) start->cleavage Add AMA deprotection Base & Phosphate Deprotection (AMA, 65°C, 10 min) cleavage->deprotection Heat drying Evaporation (SpeedVac) deprotection->drying analysis Purification & Analysis (HPLC, Mass Spec) drying->analysis final_product Purified 2'-Fluoro Oligo analysis->final_product

Caption: Workflow for AMA deprotection of 2'-fluoro modified oligonucleotides.

AMA_Reaction_Considerations cluster_reactants Reactants cluster_reaction Deprotection Reaction cluster_products Products & Byproducts cluster_side_reaction Important Note protected_oligo Protected 2'-Fluoro Oligo (with Ac-dC) conditions 65°C, 10 minutes protected_oligo->conditions ama AMA (NH4OH / CH3NH2) ama->conditions desired_product Deprotected 2'-Fluoro Oligo conditions->desired_product byproducts Removed Protecting Groups conditions->byproducts note Using Bz-dC instead of Ac-dC can lead to N4-Methyl-dC formation as a side product.

Caption: Key chemical considerations for AMA deprotection.

References

Application Notes and Protocols for 2'-Fluoro Modified siRNA for In Vivo Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) have emerged as a powerful tool for sequence-specific gene silencing, offering therapeutic potential for a wide range of diseases. However, the in vivo application of unmodified siRNAs is hampered by their susceptibility to nuclease degradation and potential for eliciting an innate immune response. Chemical modifications of the siRNA duplex can overcome these limitations. Among these, the 2'-deoxy-2'-fluoro (2'-F) modification of the ribose sugar has proven to be particularly effective.[1][2][3]

These application notes provide a comprehensive overview of the use of 2'-fluoro modified siRNAs for in vivo gene silencing, including their synthesis, formulation, and administration, as well as protocols for assessing their efficacy.

Advantages of 2'-Fluoro Modification

The 2'-fluoro modification offers several key advantages for in vivo siRNA applications:

  • Increased Nuclease Resistance: The 2'-F modification significantly enhances the stability of siRNAs in the presence of nucleases found in serum, leading to a longer half-life in vivo.[1][3] Unmodified siRNAs can be completely degraded within hours in serum, whereas 2'-F-modified siRNAs can have a half-life of over 24 hours.[1][3]

  • Enhanced Thermal Stability: The 2'-F modification increases the thermal stability of the siRNA duplex, which can contribute to its overall robustness.[1]

  • Improved Potency: In several studies, 2'-F modified siRNAs have demonstrated approximately twofold greater potency in vivo compared to their unmodified counterparts.[1][2][3]

  • Reduced Immunostimulation: Unlike unmodified siRNAs, which can trigger innate immune responses through Toll-like receptors, 2'-F modified siRNAs have been shown to be non-immunostimulatory.[2][3]

  • Compatibility with the RNAi Machinery: The 2'-F modification is well-tolerated by the RNA-induced silencing complex (RISC), allowing for efficient processing and target mRNA cleavage.[1]

Signaling Pathway of siRNA-Mediated Gene Silencing

The process of RNA interference (RNAi) is a natural cellular mechanism for gene regulation. Exogenously introduced siRNAs, including 2'-fluoro modified siRNAs, are incorporated into this pathway to achieve targeted gene silencing.

RNAi_Pathway cluster_cytoplasm Cytoplasm dsRNA 2'-F Modified siRNA Duplex Dicer Dicer dsRNA->Dicer Processing RISC_loading RISC Loading Complex Dicer->RISC_loading siRNA duplex Ago2 Argonaute-2 (Ago2) RISC_loading->Ago2 Passenger strand cleavage & removal RISC_active Activated RISC Ago2->RISC_active Guide strand incorporation mRNA Target mRNA RISC_active->mRNA Target Recognition & Binding Cleaved_mRNA Cleaved mRNA Fragments mRNA->Cleaved_mRNA Cleavage Degradation Degradation Cleaved_mRNA->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: RNA interference (RNAi) pathway for 2'-F modified siRNA.

Quantitative Data on In Vivo Gene Silencing

The following tables summarize the in vivo efficacy and stability of 2'-fluoro modified siRNAs from various studies.

Table 1: In Vivo Silencing of Factor VII (FVII) in Mice

siRNA ModificationDose (mg/kg)Delivery VehicleTime PointFVII Protein Reduction (%)Reference
Unmodified3LNP0148 hours~40%[1]
2'-F Pyrimidines 3 LNP01 48 hours ~80% [1]
2'-O-Methyl (antisense)3LNP0148 hoursInactive[1]
LNA (uracil) (antisense)3LNP0148 hoursInactive[1]

Table 2: In Vitro IC50 Values for FVII Silencing

siRNA ModificationIC50 (nM)Cell LineReference
Unmodified0.95HeLa (stably expressing mouse FVII)[1]
2'-F Pyrimidines 0.50 HeLa (stably expressing mouse FVII) [1]

Table 3: Serum Stability of Modified siRNAs

siRNA ModificationHalf-life in SerumReference
Unmodified< 4 hours[1],[3]
2'-F Pyrimidines > 24 hours [1],[3]
FANA/RNA hybrid~6 hours[4]

Experimental Protocols

Experimental Workflow for In Vivo Gene Silencing

The following diagram outlines the typical workflow for an in vivo gene silencing experiment using 2'-fluoro modified siRNA.

experimental_workflow cluster_workflow Experimental Workflow A 1. siRNA Design & 2'-F Modified Synthesis B 2. LNP Formulation of siRNA A->B C 3. In Vivo Administration (e.g., Tail Vein Injection) B->C D 4. Sample Collection (e.g., Serum) C->D E 5. Assessment of Gene Silencing D->E F 6. Data Analysis E->F

References

Application Notes & Protocols: Generation of Nuclease-Resistant Aptamers via 2'-Fluoro Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers are single-stranded DNA or RNA oligonucleotides capable of binding to a wide array of target molecules with high affinity and specificity, earning them the moniker "chemical antibodies".[1] Despite their potential, the therapeutic application of unmodified RNA aptamers is severely hindered by their rapid degradation by nucleases present in biological fluids.[2][3] Unmodified RNA can have a half-life of mere seconds in human serum.[2]

To overcome this limitation, chemical modifications are introduced into the aptamer structure. One of the most effective and widely adopted strategies is the substitution of the 2'-hydroxyl (2'-OH) group of pyrimidine (Cytidine and Uridine) nucleosides with a 2'-fluoro (2'-F) group.[4][5] This modification sterically hinders nuclease attack, dramatically increasing the aptamer's serum stability.[2][6] Furthermore, 2'-F modifications lock the ribose sugar in an RNA-like C3'-endo conformation, which can enhance binding affinity and maintain the complex three-dimensional structures necessary for target recognition.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the selection and characterization of nuclease-resistant 2'-fluoro modified RNA aptamers.

The Advantage of 2'-Fluoro Modification

The incorporation of 2'-F pyrimidines is a cornerstone of therapeutic aptamer development for several key reasons:

  • Enhanced Nuclease Resistance: The primary advantage is a significant increase in stability in biological fluids. Modification of all pyrimidines with 2'-F groups can increase serum half-life from seconds to over 80 hours.[2] This extended stability is critical for in vivo applications, allowing the aptamer to reach its target and exert its therapeutic effect.

  • Improved Binding Affinity: The C3'-endo sugar pucker induced by the 2'-F group pre-organizes the oligonucleotide backbone, which can lead to more stable secondary structures and, in some cases, a several-fold increase in binding affinity to the target molecule.[1][7]

  • Enzymatic Compatibility: Crucially, 2'-F modified pyrimidine triphosphates (2'-F-dCTP and 2'-F-dUTP) are substrates for mutant T7 RNA Polymerases (e.g., Y639F mutant), allowing for the direct enzymatic synthesis of modified RNA libraries for the SELEX process.[4][8][9]

Data Presentation: Performance of Modified Aptamers

Quantitative data underscores the benefits of 2'-F modification. The following tables summarize typical performance enhancements.

Table 1: Comparison of Aptamer Serum Stability

Aptamer Modification Target Half-Life (t½) in Serum Reference
Unmodified RNA Thrombin < 1 second [2]
2'-F Pyrimidine RNA Thrombin ~81 hours [2]
2'-NH₂ Pyrimidine RNA Thrombin ~367 hours (but lost binding) [2]
DNA Thrombin ~60 minutes [2]
2'-F Pyrimidine RNA Various 2.2 h to 12 h [10]

| 2'-F, 2'-OMe RNA (Macugen) | VEGF | ~18 hours (in human plasma) |[11] |

Table 2: Binding Affinity of 2'-F Modified Aptamers

Aptamer Target Modification Binding Affinity (Kd) Reference
Aptamer PG13 Thrombin 2'-F ~4-fold increased affinity vs. unmodified [3][7]
Aptamer PG14 Thrombin 2'-F ~4-fold increased affinity vs. unmodified [3][7]
Aptamer A011 Murine LBP 2'-F Pyrimidine Not specified, but high affinity shown [12]

| Aptamer F27 | Fentanyl Analogs | DNA | 7.5 - 12.4 nM |[13] |

Visualized Workflows and Mechanisms

Mechanism of Nuclease Resistance

The diagram below illustrates how the 2'-fluoro group protects the phosphodiester backbone from nuclease-mediated hydrolysis compared to the reactive 2'-hydroxyl group in standard RNA.

G Mechanism of 2'-F Mediated Nuclease Resistance cluster_0 Unmodified RNA (2'-OH) cluster_1 2'-Fluoro Modified RNA (2'-F) RNA Attack 2'-OH group is a primary site for nucleophilic attack RNA->Attack Nuclease Nuclease Nuclease->RNA Attacks Degradation Rapid Degradation Attack->Degradation F_RNA Block Electronegative 2'-F group repels nuclease and provides steric hindrance F_RNA->Block Nuclease2 Nuclease Nuclease2->F_RNA Blocked Stability Enhanced Stability Block->Stability

Caption: 2'-F modification blocks nuclease access to the phosphodiester backbone.

Experimental Workflow: 2'-F Aptamer SELEX

The following workflow outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process adapted for generating 2'-fluoro modified aptamers.

SELEX_Workflow 2'-Fluoro Aptamer SELEX Workflow Lib_Synth 1. Initial Library (ssDNA with random region) PCR_Amp1 2. PCR Amplification (Generates dsDNA template) Lib_Synth->PCR_Amp1 IVT 3. In Vitro Transcription (with 2'-F-CTP, 2'-F-UTP, ATP, GTP and Y639F T7 RNA Polymerase) PCR_Amp1->IVT RNA_Pool 4. 2'-F Modified RNA Pool IVT->RNA_Pool Selection 5. Selection (Incubate RNA pool with immobilized target) RNA_Pool->Selection Partition 6. Partitioning (Wash to remove unbound sequences) Selection->Partition Elution 7. Elution (Recover target-bound RNA sequences) Partition->Elution RT 8. Reverse Transcription (Convert enriched RNA to cDNA) Elution->RT PCR_Amp2 9. PCR Amplification (Enrich dsDNA for next round) RT->PCR_Amp2 Repeat Repeat 8-12 Cycles PCR_Amp2->Repeat Next Round Seq 10. Sequencing & Analysis (Identify candidate aptamers) PCR_Amp2->Seq Final Pool Repeat->IVT Char 11. Aptamer Characterization (Binding, Stability, Function) Seq->Char

Caption: Iterative cycle of selection and amplification for 2'-F RNA aptamers.

Experimental Protocols

Protocol: SELEX for 2'-Fluoro Modified RNA Aptamers

This protocol outlines a typical SELEX procedure. Optimization of buffer conditions, incubation times, and washing stringency is required for each specific target.

Materials:

  • ssDNA Library: (e.g., 5'-PrimerA-(N40)-PrimerB-3')

  • PCR Primers (Forward and Reverse)

  • dNTP Mix

  • Taq DNA Polymerase and buffer

  • Y639F T7 RNA Polymerase[8]

  • Transcription Buffer (40 mM Tris-HCl pH 7.9, 15 mM MgCl₂, 5 mM DTT)[9]

  • Ribonucleotide Mix: 2.5 mM ATP, 2.5 mM GTP, 2.5 mM 2'-F-UTP, 2.5 mM 2'-F-CTP[9]

  • DNase I (RNase-free)

  • Reverse Transcriptase and buffer

  • Target protein immobilized on magnetic beads or filter matrix

  • Selection Buffer (e.g., PBS with 5 mM MgCl₂)

  • Wash Buffer (same as selection buffer)

  • Elution Buffer (e.g., high salt, denaturant like urea, or competitive ligand)

  • Nuclease-free water and tubes

Procedure:

  • Initial Template Preparation:

    • Synthesize the initial ssDNA library.

    • Amplify the library via PCR to generate a sufficient quantity of dsDNA template. Purify the dsDNA product.

  • In Vitro Transcription of 2'-F RNA Pool:

    • Set up the transcription reaction: ~1 µg of dsDNA template, transcription buffer, ribonucleotide mix, and Y639F T7 RNA Polymerase.[8]

    • Incubate at 37°C for 4-6 hours or overnight.[8]

    • Treat with DNase I to remove the DNA template.

    • Purify the resulting 2'-F RNA pool using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.

  • Selection Step:

    • Fold the RNA pool by heating to 85°C for 5 minutes, followed by cooling on ice or at room temperature for 10-15 minutes in the selection buffer.[14]

    • Incubate the folded RNA pool with the immobilized target at a determined temperature (e.g., 4°C, RT, or 37°C) for 30-60 minutes.

  • Partitioning and Elution:

    • Wash the support (beads/filter) several times with wash buffer to remove non-binding and weakly-binding sequences. Increase washing stringency in later rounds.

    • Elute the bound RNA sequences from the target using the appropriate elution buffer.

  • Amplification:

    • Reverse transcribe the eluted RNA to cDNA using the reverse primer.

    • Amplify the resulting cDNA via PCR using both forward and reverse primers to generate the enriched dsDNA pool for the next round. Monitor amplification using qPCR to avoid over-amplification.[15]

  • Iteration and Sequencing:

    • Use the enriched dsDNA pool as the template for the next round of in vitro transcription (Step 2).

    • Repeat the cycle 8-12 times.

    • After the final round, clone and Sanger sequence the dsDNA pool or use high-throughput sequencing to identify individual aptamer candidates.

Protocol: Nuclease Resistance (Serum Stability) Assay

This protocol assesses the half-life of aptamers in a biologically relevant medium.

Materials:

  • 5'-radiolabeled or fluorescently-labeled aptamer (unmodified and 2'-F modified)

  • Fetal Bovine Serum (FBS) or Human Serum

  • Incubation Buffer (e.g., PBS)

  • Quenching/Loading Buffer (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing Polyacrylamide Gel (12-20%) and TBE buffer

  • Phosphorimager or Fluorescence Gel Scanner

Procedure:

  • Prepare reaction mixtures by diluting the labeled aptamer to a final concentration of ~100 nM in buffer containing 10-50% serum.[6][16]

  • Incubate the mixtures at 37°C.[16]

  • At various time points (e.g., 0, 15 min, 1h, 4h, 8h, 24h, 48h), withdraw an aliquot of the reaction.

  • Immediately quench the degradation by mixing the aliquot with an equal volume of quenching/loading buffer and placing it on ice or at -20°C.

  • Separate the samples on a denaturing PAGE gel.

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the band intensity corresponding to the full-length aptamer at each time point.

  • Plot the percentage of intact aptamer versus time and calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol: Binding Affinity Assay (Filter Binding)

This protocol determines the equilibrium dissociation constant (Kd) of an aptamer-target interaction. Other methods like Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) can also be used.[17][18]

Materials:

  • 5'-radiolabeled aptamer

  • Purified target protein

  • Nitrocellulose membrane (for protein binding) and Nylon membrane (for nucleic acid binding)

  • Binding Buffer (same as SELEX selection buffer)

  • Wash Buffer (same as binding buffer)

  • Vacuum filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the target protein in binding buffer.

  • Add a constant, low concentration (typically << expected Kd) of the radiolabeled aptamer to each protein dilution.

  • Incubate the mixtures at the desired temperature for 30-60 minutes to allow binding to reach equilibrium.

  • Assemble a filter sandwich in the vacuum apparatus with the nitrocellulose membrane on top of the nylon membrane.

  • Apply the samples to the filter under a gentle vacuum. The protein and any bound aptamer will be retained by the nitrocellulose, while unbound aptamer will pass through and be captured by the nylon membrane.

  • Wash each well quickly with a small volume of cold wash buffer.

  • Disassemble the apparatus, dry the membranes, and quantify the radioactivity on both the nitrocellulose (bound fraction) and nylon (unbound fraction) membranes using a scintillation counter.

  • Calculate the fraction of bound aptamer for each target concentration.

  • Plot the fraction of bound aptamer against the protein concentration and fit the data to a saturation binding equation (e.g., one-site specific binding) to determine the Kd.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Chimeric 2'-F-RNA/DNA Phosphorothioate Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimeric 2'-Fluoro-RNA/DNA phosphorothioate oligonucleotides are synthetic nucleic acid analogs that have garnered significant interest in therapeutic and research applications. The incorporation of 2'-fluoro (2'-F) modified ribonucleosides enhances binding affinity to target RNA and provides nuclease resistance, while the DNA gap is designed to elicit RNase H activity.[1][2] The phosphorothioate (PS) backbone, where a non-bridging oxygen is replaced by sulfur, further increases resistance to nuclease degradation, a critical feature for in vivo applications.[3][4][5]

These chimeric oligonucleotides are synthesized using automated solid-phase phosphoramidite chemistry.[6][7] This document provides detailed protocols for the synthesis, deprotection, and purification of these molecules, along with data presentation and visualization of the workflow.

Key Features and Applications

  • Enhanced Nuclease Resistance : The phosphorothioate backbone and 2'-F modification protect the oligonucleotide from degradation by cellular nucleases.[1][3][5]

  • High Binding Affinity : The 2'-F modification locks the sugar pucker in an RNA-like (A-form) conformation, leading to increased thermal stability of duplexes with RNA targets.[1]

  • RNase H Activation : Chimeric designs, typically with a central DNA "gap" flanked by 2'-F-RNA "wings," are capable of recruiting RNase H to cleave the target RNA molecule.[1][8]

  • Therapeutic Potential : These properties make them promising candidates for antisense therapeutics, targeting a variety of diseases by modulating gene expression.[3][9]

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis

This protocol outlines the automated synthesis of a chimeric 2'-F-RNA/DNA phosphorothioate oligonucleotide on a standard DNA/RNA synthesizer.

1. Materials and Reagents:

  • Solid Support : Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.

  • Phosphoramidites :

    • 5'-O-DMT-2'-deoxyribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (dA, dC, dG, T).

    • 5'-O-DMT-2'-F-ribonucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidites (2'-F-A, 2'-F-C, 2'-F-G, 2'-F-U).[10]

  • Activator Solution : 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution : 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Capping Solutions :

    • Cap A: Acetic anhydride/Pyridine/THF.

    • Cap B: N-Methylimidazole/THF.

  • Sulfurizing Reagent : 0.05 M 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT) in pyridine or other suitable sulfurizing agents like Beaucage reagent.[4][5]

  • Oxidizing Solution (for phosphodiester linkages, if any) : 0.02 M Iodine in THF/water/pyridine.

  • Anhydrous Acetonitrile .

2. Synthesizer Setup:

  • Install the appropriate phosphoramidites, reagents, and the CPG column on the automated synthesizer.

  • Program the desired oligonucleotide sequence, specifying the positions of 2'-F-RNA and DNA bases, and ensuring the sulfurization step is applied at every linkage.

3. Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction, with the following steps repeated for each monomer addition:

  • Detritylation : The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using the deblocking solution. The amount of released DMT cation can be monitored to determine coupling efficiency.

  • Coupling : The next phosphoramidite monomer, pre-activated by the activator solution, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Sulfurization : The newly formed phosphite triester linkage is converted to a phosphorothioate triester by treatment with the sulfurizing reagent. This step is critical for nuclease resistance.

  • Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of (n-1) shortmer impurities in subsequent cycles. Some modern protocols suggest that byproducts of certain sulfurizing reagents can act as in-situ capping agents, potentially simplifying the cycle.[11][12]

4. Final Detritylation: After the final coupling cycle, the terminal 5'-DMT group is typically left on ("DMT-on") to facilitate purification by reversed-phase HPLC.

Protocol 2: Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the deprotection of nucleobase and phosphate protecting groups.

1. Materials and Reagents:

  • Cleavage and Deprotection Solution : Concentrated aqueous ammonia/methylamine (AMA) (1:1, v/v).[13]

  • 2'-F-RNA Deprotection (if silyl protecting groups are used, though less common now) : Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO. Note : For 2'-F RNA, this step is generally not required as the fluoro group is not protected. Deprotection is similar to standard DNA.[13]

2. Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add the AMA solution (e.g., 1 mL for a 1 µmol synthesis).

  • Incubate the vial at 65°C for 15-20 minutes to ensure complete cleavage and deprotection.[13][14]

  • Cool the vial to room temperature and centrifuge to pellet the CPG support.

  • Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the solution to dryness using a centrifugal vacuum concentrator.

Protocol 3: Purification and Analysis

This protocol outlines the purification of the DMT-on oligonucleotide by HPLC and subsequent analysis.

1. Materials and Reagents:

  • HPLC Buffers :

    • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Buffer B: Acetonitrile.

  • Detritylation Solution : 80% Acetic acid in water.

  • Desalting Columns : e.g., C18 Sep-Pak cartridges.

2. Purification (Reversed-Phase HPLC):

  • Resuspend the dried crude oligonucleotide in an appropriate volume of Buffer A.

  • Purify the DMT-on oligonucleotide by reversed-phase HPLC. The DMT group provides a strong hydrophobic handle, causing the full-length product to be retained longer than the failure sequences (DMT-off).

  • Collect the peak corresponding to the DMT-on product.

  • Evaporate the collected fraction to dryness.

3. Detritylation:

  • Resuspend the purified DMT-on oligonucleotide in the detritylation solution.

  • Incubate for 30 minutes at room temperature.

  • Quench the reaction by adding water.

  • Evaporate to dryness.

4. Desalting:

  • Resuspend the detritylated oligonucleotide in water.

  • Desalt the oligonucleotide using a C18 cartridge to remove salts and residual impurities.

  • Elute the purified oligonucleotide with 50% acetonitrile in water.

  • Evaporate to dryness and resuspend in nuclease-free water.

5. Analysis:

  • Purity Assessment : Analyze the final product by anion-exchange or ion-pairing reversed-phase UPLC/HPLC. The presence of phosphorothioate diastereomers may lead to peak broadening.[9]

  • Mass Verification : Confirm the molecular weight of the oligonucleotide using Electrospray Ionization Mass Spectrometry (ESI-MS).[9]

Data Presentation

Quantitative data from the synthesis and purification process is crucial for quality control.

Table 1: Synthesis Cycle Efficiencies

StepParameterTypical ValueMethod of Measurement
CouplingAverage Stepwise Yield> 99%Trityl Cation Monitoring
SulfurizationSulfurization Efficiency> 99.5%31P NMR or LC-MS
Overall SynthesisCrude Full-Length Purity60-80%HPLC Analysis

Table 2: Purification and Yield

ParameterTypical Value (for a 20-mer)Method of Measurement
Crude Yield (OD260)40-60 OD/µmolUV Spectrophotometry
Purified Yield (OD260)20-40 OD/µmolUV Spectrophotometry
Final Purity> 95%HPLC/UPLC

Visualizations

Workflow for Solid-Phase Synthesis

G cluster_synthesis Automated Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing start 1. Detritylation (Remove 5'-DMT) coupling 2. Coupling (Add Phosphoramidite) start->coupling Free 5'-OH sulfurization 3. Sulfurization (Create PS linkage) coupling->sulfurization Phosphite Triester capping 4. Capping (Block Failure Sequences) sulfurization->capping Phosphorothioate Triester capping->start Next Cycle cleavage 5. Cleavage & Deprotection (AMA Treatment) capping->cleavage Completed Sequence purification 6. RP-HPLC Purification (DMT-on) cleavage->purification detritylation_post 7. Final Detritylation (Acetic Acid) purification->detritylation_post desalting 8. Desalting detritylation_post->desalting analysis 9. QC Analysis (HPLC & MS) desalting->analysis

Caption: Solid-phase synthesis and processing workflow.

Structure of a Chimeric 2'-F-RNA/DNA Oligonucleotide

G cluster_wing1 2'-F-RNA cluster_gap DNA cluster_wing2 2'-F-RNA struct 5' Wing DNA Gap 3' Wing w1_1 F w1_2 F w1_1->w1_2 PS w1_3 F w1_2->w1_3 PS g1 H w1_3->g1 PS g2 H g1->g2 PS g3 H g2->g3 PS w2_1 F g3->w2_1 PS w2_2 F w2_1->w2_2 PS w2_3 F w2_2->w2_3 PS

Caption: Chimeric 2'-F-RNA/DNA oligonucleotide structure.

References

Application Notes and Protocols for the Purification of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 2'-fluoro (2'-F) modifications into oligonucleotides has become a cornerstone in the development of therapeutic and diagnostic nucleic acids. This modification enhances nuclease resistance and binding affinity to target sequences, making 2'-F modified oligonucleotides promising candidates for applications such as antisense therapy, siRNAs, and aptamers.[1][2][3] However, the chemical synthesis of these modified oligonucleotides inevitably produces a heterogeneous mixture of the desired full-length product along with truncated sequences, failure sequences, and other process-related impurities.[] The removal of these impurities is critical to ensure the safety, efficacy, and reproducibility of downstream applications.[2]

These application notes provide a comprehensive overview and detailed protocols for the most common and effective methods for purifying 2'-fluoro modified oligonucleotides. The selection of an appropriate purification strategy depends on several factors, including the length of the oligonucleotide, the scale of the synthesis, the desired final purity, and the intended application.[][5]

Purification Strategies Overview

A variety of techniques are employed for the purification of 2'-fluoro modified oligonucleotides, each with its own set of advantages and limitations. The primary methods include High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).

Purification_Workflow Crude_Oligo Crude 2'-Fluoro Oligonucleotide Synthesis Purification_Choice Select Purification Method Crude_Oligo->Purification_Choice HPLC HPLC Purification_Choice->HPLC High Resolution & Scalability PAGE PAGE Purification_Choice->PAGE High Purity for Long Oligos SPE SPE Purification_Choice->SPE Rapid Cleanup & Desalting Analysis Purity & Identity Analysis (e.g., LC-MS) HPLC->Analysis PAGE->Analysis SPE->Analysis Final_Product Purified 2'-Fluoro Oligonucleotide Analysis->Final_Product

Caption: General workflow for the purification of 2'-fluoro modified oligonucleotides.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for the purification of synthetic oligonucleotides, offering high resolution and scalability.[6][7] Several modes of HPLC are applicable to 2'-fluoro modified oligonucleotides, primarily Ion-Exchange (IEX), Reversed-Phase (RP), and Ion-Pair Reversed-Phase (IP-RP) HPLC.

Ion-Exchange (IEX) HPLC

IEX-HPLC separates oligonucleotides based on the electrostatic interactions between the negatively charged phosphate backbone and a positively charged stationary phase.[3][][8] Elution is typically achieved by increasing the salt concentration of the mobile phase. This method is particularly effective for separating full-length products from shorter failure sequences due to the difference in the total number of phosphate groups.[3][7]

Key Features of IEX-HPLC:

  • Principle: Separation based on charge.[8]

  • Strengths: Excellent resolution for separating failure sequences, especially for longer oligonucleotides.[5][7] Can be performed at high pH to disrupt secondary structures.[7][9]

  • Limitations: Can be less effective at separating oligonucleotides of the same length with different modifications that do not alter the charge.

Reversed-Phase (RP) HPLC

RP-HPLC separates molecules based on their hydrophobicity.[7][8] A non-polar stationary phase is used with a polar mobile phase, and elution is achieved by increasing the concentration of an organic solvent (e.g., acetonitrile). For "Trityl-on" purification, the hydrophobic dimethoxytrityl (DMT) group, which is present only on the full-length product, provides a strong retention handle for separation.[10]

Key Features of RP-HPLC:

  • Principle: Separation based on hydrophobicity.[8]

  • Strengths: High capacity and the use of volatile buffers simplify product recovery.[11] Particularly effective for purifying oligonucleotides with hydrophobic modifications.[6][10]

  • Limitations: Resolution may decrease for longer oligonucleotides (>50 bases) as the relative contribution of the DMT group to overall hydrophobicity diminishes.[10]

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP-HPLC is a hybrid technique that combines the principles of both IEX and RP chromatography and is the most common HPLC method for oligonucleotide analysis and purification.[2][3] An ion-pairing reagent, such as triethylammonium acetate (TEAA) or hexylammonium acetate (HAA), is added to the mobile phase. This reagent forms a neutral complex with the negatively charged phosphate backbone, allowing the oligonucleotide to be retained and separated on a reversed-phase column.[2][8]

Key Features of IP-RP-HPLC:

  • Principle: Separation based on both charge (via ion-pairing) and hydrophobicity.[8]

  • Strengths: Offers excellent resolution for a wide range of oligonucleotide lengths and modifications, including 2'-fluoro modifications.[2][8] Can resolve sequences of similar length with different chemical modifications.[8]

  • Limitations: The ion-pairing reagents can be difficult to remove completely from the final product.

Purification Method Typical Purity Typical Yield Throughput Best Suited For
IEX-HPLC >95%60-80%ModeratePurification of long oligonucleotides and those with significant secondary structure.
RP-HPLC (Trityl-on) >85%70-90%HighHigh-throughput purification of oligonucleotides up to ~50 bases.
IP-RP-HPLC >95%60-85%Moderate to HighHigh-resolution purification of a wide range of modified oligonucleotides.[8]
Denaturing PAGE >95-99%20-50%LowHigh-purity applications, especially for long oligonucleotides (>50 bases).[6]
Solid-Phase Extraction >80%60-95%Very HighRapid desalting and removal of major impurities.[6][12]

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase (IP-RP) HPLC Purification

This protocol is designed for the high-resolution purification of 2'-fluoro modified oligonucleotides.

Materials:

  • Crude, deprotected 2'-fluoro modified oligonucleotide, lyophilized.

  • Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Buffer B: 0.1 M TEAA in 50% Acetonitrile

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size)

  • Milli-Q or nuclease-free water

  • 0.22 µm filters

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude oligonucleotide in Buffer A to a concentration of approximately 10-20 OD/100 µL. Vortex to ensure complete dissolution and centrifuge briefly.

  • System Preparation: Equilibrate the HPLC system and column with 95% Buffer A and 5% Buffer B at a flow rate appropriate for the column diameter (e.g., 1 mL/min for a 4.6 mm ID column).

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the oligonucleotide using a linear gradient of Buffer B. A typical gradient might be:

    • 5-25% Buffer B over 5 minutes

    • 25-50% Buffer B over 30 minutes

    • 50-100% Buffer B over 5 minutes

    • Hold at 100% Buffer B for 5 minutes

    • Return to 5% Buffer B over 5 minutes and re-equilibrate.

    • Note: The gradient may need to be optimized based on the length and sequence of the oligonucleotide.

  • Fraction Collection: Monitor the elution profile at 260 nm and collect fractions corresponding to the major peak, which represents the full-length product.

  • Product Recovery: Pool the fractions containing the purified oligonucleotide. Lyophilize the pooled fractions to remove the solvents. To remove the ion-pairing reagent, the sample can be co-evaporated with water multiple times or desalted using a size-exclusion column or SPE cartridge.

IPRP_HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Purification Prep_Sample Dissolve Crude Oligo in Buffer A Inject Inject Sample Prep_Sample->Inject Equilibrate Equilibrate HPLC System & Column Equilibrate->Inject Elute Gradient Elution (Increase Acetonitrile) Inject->Elute Collect Collect Fractions (UV at 260 nm) Elute->Collect Pool Pool Purified Fractions Collect->Pool Lyophilize Lyophilize Pool->Lyophilize Desalt Desalt (Remove TEAA) Lyophilize->Desalt

Caption: Workflow for IP-RP-HPLC purification of 2'-fluoro oligonucleotides.

Protocol 2: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Purification

PAGE provides single-base resolution and is ideal for applications requiring the highest purity.[6]

Materials:

  • Crude, deprotected 2'-fluoro modified oligonucleotide.

  • Denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M Urea, 1X TBE).

  • 1X TBE Buffer (Tris-Borate-EDTA).

  • 2X Formamide Loading Buffer (95% formamide, 18 mM EDTA, 0.025% SDS, 0.025% xylene cyanol, 0.025% bromophenol blue).

  • UV shadowing equipment or fluorescent plate for visualization.

  • Elution Buffer (e.g., 0.5 M Ammonium Acetate, 1 mM EDTA).

  • Sterile scalpel or razor blade.

  • Microcentrifuge tubes.

  • Desalting column.

Procedure:

  • Sample Preparation: Resuspend the crude oligonucleotide in an equal volume of 2X Formamide Loading Buffer.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place on ice.

  • Gel Electrophoresis: Load the denatured sample onto the denaturing polyacrylamide gel. Run the gel in 1X TBE buffer at a constant power until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense band, and typically the slowest migrating, is the full-length product.

  • Excision: Carefully excise the gel slice containing the full-length product using a sterile scalpel.

  • Elution:

    • Crush the excised gel slice and place it in a microcentrifuge tube.

    • Add 300-500 µL of Elution Buffer.

    • Incubate at 37°C overnight with gentle agitation.

  • Recovery:

    • Centrifuge the tube to pellet the gel debris.

    • Carefully transfer the supernatant containing the oligonucleotide to a new tube.

    • Perform a second elution of the gel pellet with a smaller volume of Elution Buffer and pool the supernatants.

  • Desalting: Desalt the eluted oligonucleotide using a desalting column or ethanol precipitation to remove salts and residual acrylamide.[13]

Protocol 3: Solid-Phase Extraction (SPE) Purification

SPE is a rapid method for desalting and removing a significant portion of failure sequences, particularly for "Trityl-on" purifications.[12][14]

Materials:

  • Crude "Trityl-on" 2'-fluoro modified oligonucleotide.

  • Reversed-phase SPE cartridge (e.g., C18).

  • Acetonitrile.

  • 0.1 M TEAA or Ammonium Acetate.

  • 2% Trifluoroacetic Acid (TFA) for detritylation.

  • Ammonium hydroxide solution.

Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of acetonitrile.

    • Equilibrate the cartridge with 5 mL of 0.1 M TEAA.

  • Sample Loading: Dissolve the crude "Trityl-on" oligonucleotide in 1 mL of loading buffer (e.g., 50 mM TEAA) and load it onto the cartridge.[14]

  • Washing: Wash the cartridge with 5-10 mL of a low percentage acetonitrile solution (e.g., 5% acetonitrile in 0.1 M TEAA) to elute the failure sequences (which lack the hydrophobic DMT group).

  • Detritylation (On-Cartridge): Slowly pass 2-3 mL of 2% TFA through the cartridge to cleave the DMT group. Collect the orange-colored eluate containing the cleaved trityl group.

  • Elution: Elute the purified, detritylated oligonucleotide with 2-3 mL of a higher percentage acetonitrile solution (e.g., 50% acetonitrile in water).

  • Post-Elution: Immediately neutralize the eluate with ammonium hydroxide. Lyophilize the sample to dryness.

SPE_Workflow Condition Condition Cartridge (Acetonitrile, Buffer) Load Load 'Trityl-on' Crude Oligo Condition->Load Wash Wash (Elute Failure Sequences) Load->Wash Detritylate On-Cartridge Detritylation (TFA) Wash->Detritylate Elute Elute Full-Length Oligo (Acetonitrile) Detritylate->Elute Neutralize Neutralize & Lyophilize Elute->Neutralize

Caption: Workflow for "Trityl-on" SPE purification.

Conclusion

The purification of 2'-fluoro modified oligonucleotides is a critical step in their development for research, diagnostic, and therapeutic purposes. The choice of purification method is a balance between the required purity, yield, scale, and the specific properties of the oligonucleotide. HPLC, particularly IP-RP-HPLC, offers a versatile and high-resolution approach suitable for a wide range of applications. PAGE is the method of choice when the highest purity is required, while SPE provides a rapid and high-throughput option for basic cleanup and desalting. The protocols provided herein serve as a starting point for the successful purification of these important modified nucleic acids.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with DMT-2'fluoro-da(bz) amidite.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of DMT-2'fluoro-da(bz) amidite in oligonucleotide synthesis, with a focus on addressing low coupling efficiency.

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue when working with modified phosphoramidites like 2'-fluoro analogs. The electronegativity and steric bulk of the fluorine atom can hinder the coupling reaction. This section provides a systematic approach to identifying and resolving the root cause of poor coupling performance.

Question: My trityl monitor is showing low stepwise coupling efficiency after introducing this compound. What are the common causes and how can I fix it?

Answer:

Low coupling efficiency with 2'-fluoro amidites can stem from several factors, ranging from reagent quality to synthesis chemistry and instrument parameters. Below is a step-by-step guide to troubleshoot the issue.

Step 1: Verify Reagent Quality and Handling

The primary suspect in most coupling failures is the quality of the reagents, especially their water content. Phosphoramidites are highly sensitive to moisture.

  • Amidite Integrity: Ensure the this compound is fresh and has been stored under anhydrous conditions. Impurities or degradation of the amidite can significantly lower coupling efficiency.[1] Consider performing a quality control check on the amidite.

  • Activator Solution: The activator is critical for the coupling reaction.[] Ensure it is fresh and anhydrous. For sterically hindered amidites like 2'-fluoro derivatives, standard activators like 1H-Tetrazole may be insufficient.

  • Anhydrous Solvents: The presence of water in acetonitrile (ACN) is a major cause of coupling failure.[3][4] Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to chain termination.[4] Use only DNA synthesis grade ACN with a water content of less than 10-15 ppm.[4][5]

Step 2: Optimize Synthesis Chemistry

The standard DNA synthesis cycle may not be optimal for 2'-fluoro amidites. Adjustments to the coupling protocol are often necessary.

  • Extended Coupling Time: Synthesis of 2'Fluoro oligonucleotides often requires a longer coupling time compared to standard DNA monomers.[1] A recommended starting point is to increase the coupling time to at least 3 minutes.[1] For particularly difficult sequences, extending this time further may be beneficial.[6]

  • Choice of Activator: For sterically demanding phosphoramidites, a more potent activator is recommended. 4,5-Dicyanoimidazole (DCI) has been shown to significantly increase the rate of coupling for modified amidites compared to 1H-Tetrazole.[7] DCI is also highly soluble in acetonitrile, allowing for higher effective concentrations.[7][8]

  • Amidite Concentration: Increasing the concentration of the phosphoramidite solution can help drive the coupling reaction to completion, especially for challenging monomers.[8]

Step 3: Check Synthesizer and Setup

Mechanical or setup issues with the DNA synthesizer can also lead to poor reagent delivery and inefficient reactions.

  • Reagent Delivery: Ensure that all reagent lines are clean, dry, and properly primed. Check for any blockages or leaks that could affect the delivery of the amidite or activator.

  • Anhydrous Environment: Maintain a dry, inert gas (Argon or Helium) atmosphere within the synthesizer to prevent moisture from contaminating the reagents.[4]

The following diagram illustrates a logical workflow for troubleshooting low coupling efficiency.

Troubleshooting_Workflow cluster_optimization start Low Coupling Efficiency Observed check_reagents Step 1: Verify Reagent Quality start->check_reagents check_amidite Amidite fresh & anhydrous? check_reagents->check_amidite check_activator Activator fresh & potent? check_amidite->check_activator Yes perform_qc Perform Reagent QC (NMR, HPLC) check_amidite->perform_qc No / Unsure check_solvents Solvents anhydrous? check_activator->check_solvents Yes replace_reagents Replace Reagents check_activator->replace_reagents No optimize_chemistry Step 2: Optimize Synthesis Chemistry check_solvents->optimize_chemistry Yes check_solvents->replace_reagents No extend_coupling Extend Coupling Time (e.g., to 3-5 min) optimize_chemistry->extend_coupling change_activator Use Stronger Activator (e.g., DCI) optimize_chemistry->change_activator increase_conc Increase Amidite Concentration optimize_chemistry->increase_conc check_instrument Step 3: Check Synthesizer extend_coupling->check_instrument change_activator->check_instrument increase_conc->check_instrument check_delivery Verify Reagent Delivery (lines, priming) check_instrument->check_delivery resolved Problem Resolved check_delivery->resolved perform_qc->replace_reagents replace_reagents->check_reagents

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the recommended coupling time for this compound?

For standard DNA phosphoramidites, a coupling time of 90 seconds is typical. However, for 2'-fluoro modified amidites, an extended coupling time of at least 3 minutes is recommended to achieve optimal efficiency.[1]

Q2: Which activator should I use for 2'-fluoro amidites?

While 1H-Tetrazole is a standard activator, more potent activators are recommended for sterically hindered monomers like 2'-fluoro amidites.[7] 4,5-Dicyanoimidazole (DCI) is a highly effective alternative that can increase coupling rates and yields.[7][8]

ActivatorRecommended ConcentrationKey Characteristics
1H-Tetrazole0.45 M in ACNStandard activator, may be less effective for modified amidites.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 M in ACNMore nucleophilic and less acidic than Tetrazole, increasing coupling rates for hindered amidites.[7][8] Highly soluble in ACN.[8]
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.75 M in ACNMore acidic than Tetrazole, can accelerate coupling.
Q3: How can I assess the quality of my this compound?

The quality of phosphoramidites is crucial for successful oligonucleotide synthesis.[1][9] You can assess the quality using the following methods:

  • ³¹P NMR Spectroscopy: This is a direct method to check for the presence of phosphonate (P(V)) impurities, which result from the hydrolysis or oxidation of the phosphoramidite. A high-purity amidite should show a clean signal for the P(III) species.

  • Reversed-Phase HPLC (RP-HPLC): HPLC can be used to determine the purity of the phosphoramidite and identify any non-phosphorus impurities.[10][11] A typical analysis will show two peaks representing the two diastereomers of the phosphoramidite.[10][11]

The diagram below outlines the workflow for amidite quality control.

Amidite_QC_Workflow start Amidite Sample dissolve Dissolve in Anhydrous ACN start->dissolve split Split Sample dissolve->split nmr_analysis 31P NMR Analysis split->nmr_analysis Portion 1 hplc_analysis RP-HPLC Analysis split->hplc_analysis Portion 2 check_purity_nmr Check for P(V) impurities (hydrolysis/oxidation) nmr_analysis->check_purity_nmr evaluate Evaluate Results check_purity_nmr->evaluate check_purity_hplc Assess Purity (diastereomers & impurities) hplc_analysis->check_purity_hplc check_purity_hplc->evaluate pass Amidite Passes QC evaluate->pass High Purity fail Amidite Fails QC (Discard or repurify) evaluate->fail Low Purity / High Impurities

Caption: Experimental workflow for phosphoramidite quality control.

Experimental Protocols

Protocol 1: Trityl Cation Assay for Quantifying Coupling Efficiency

This protocol allows for the colorimetric quantification of the dimethoxytrityl (DMT) cation released during the deblocking step, which is proportional to the number of successfully coupled bases in the preceding cycle.[3]

Methodology:

  • After the coupling and capping steps of a specific synthesis cycle, collect the entire volume of the acidic deblocking solution (typically containing dichloroacetic acid in a non-aqueous solvent) as it elutes from the synthesis column.

  • Dilute a precise aliquot of this solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene or dichloromethane).

  • Measure the absorbance of the resulting orange-colored solution at 498 nm using a UV-Vis spectrophotometer.

  • Calculate the stepwise coupling efficiency by comparing the absorbance value to the value obtained from the previous cycle using the following formula:

    Efficiency (%) = (Absorbance of current cycle / Absorbance of previous cycle) x 100

Protocol 2: ³¹P NMR Test for Amidite Hydrolysis

This protocol helps determine if the phosphoramidite has been compromised by moisture.

Methodology:

  • In an NMR tube, dissolve a small, representative sample of the this compound in anhydrous acetonitrile-d3 (CD₃CN).

  • Add a standard amount of the chosen activator (e.g., 1H-Tetrazole or DCI) to the NMR tube to activate the amidite.

  • Acquire a ³¹P NMR spectrum immediately.

  • Analysis: A high-quality, unhydrolyzed phosphoramidite will show a major peak corresponding to the activated P(III) species. The presence of significant peaks in the phosphonate region (around 0-10 ppm) indicates hydrolysis, suggesting the amidite has been contaminated with water.[6] If more than 10% of the material has converted to the hydrolyzed side product, the amidite quality is compromised.[6]

References

Preventing side reactions during 2'-fluoro oligonucleotide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during 2'-fluoro oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during 2'-fluoro oligonucleotide synthesis?

A1: The most prevalent side reactions include:

  • Depurination: Acid-catalyzed cleavage of the glycosidic bond, primarily at 2'-deoxyadenosine (dA) and to a lesser extent 2'-deoxyguanosine (dG) residues, leading to chain cleavage upon base treatment.

  • N3-Cyanoethylation of Thymidine: Alkylation of the N3 position of thymidine by acrylonitrile, a byproduct of the deprotection of the phosphate groups.

  • Incomplete Deprotection: Failure to completely remove all protecting groups from the nucleobases and phosphate backbone, which can affect the oligonucleotide's hybridization properties and biological activity.

  • Formation of N+1 Species: Dimer addition, particularly of guanosine (GG dimer), can occur due to the partial detritylation of the phosphoramidite monomer during the coupling step.

Q2: How does the 2'-fluoro modification affect the stability of the oligonucleotide?

A2: The 2'-fluoro modification generally increases the thermal and chemical stability of oligonucleotides. The strong electronegativity of the fluorine atom favors an RNA-like C3'-endo sugar pucker, which enhances binding affinity to complementary RNA targets. Additionally, the absence of a 2'-hydroxyl group makes the internucleotide phosphate linkages more resistant to chemical hydrolysis at high pH compared to unmodified RNA.[1]

Q3: Are there special considerations for the deprotection of 2'-fluoro oligonucleotides?

A3: Yes, while 2'-fluoro oligonucleotides are generally stable, they can be sensitive to certain deprotection conditions. Prolonged exposure to harsh basic conditions can lead to degradation. Therefore, milder deprotection strategies are often recommended to ensure the integrity of the final product.

Troubleshooting Guide

Issue 1: Low Yield of Full-Length Oligonucleotide
Possible Cause Recommended Solution Underlying Principle
Inefficient Coupling Use an optimized activator such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT). Ensure anhydrous conditions for all reagents and solvents.DCI and ETT have been shown to improve coupling efficiency, especially for modified nucleotides.[2][3][4] Moisture will react with the activated phosphoramidite, reducing the amount available for coupling.
Incomplete Deprotection Employ a robust deprotection protocol such as the Ammonium Hydroxide/Methylamine (AMA) method.AMA is a stronger base mixture that can effectively remove stubborn protecting groups in a shorter time, minimizing potential side reactions.
Depurination Replace Trichloroacetic Acid (TCA) with a milder deblocking agent like Dichloroacetic Acid (DCA).DCA has a higher pKa than TCA, making it less acidic and reducing the extent of depurination during the detritylation step.
Issue 2: Presence of N+1 Species in Final Product
Possible Cause Recommended Solution Underlying Principle
GG Dimer Formation Use an activator with a higher pKa, such as DCI, instead of more acidic activators like ETT or BTT.Less acidic activators minimize the premature detritylation of the dG phosphoramidite during the coupling step, thereby reducing the formation of GG dimers.
Issue 3: Appearance of a +53 Da Peak in Mass Spectrometry
Possible Cause Recommended Solution Underlying Principle
N3-Cyanoethylation of Thymidine Use AMA for deprotection or pre-treat the support-bound oligonucleotide with 10% diethylamine in acetonitrile before cleavage.Methylamine in the AMA mixture and diethylamine are effective scavengers of acrylonitrile, preventing its reaction with thymidine.

Quantitative Data Summary

The following tables summarize quantitative data comparing different reagents and protocols for oligonucleotide synthesis.

Table 1: Comparison of Activators for 2'-Fluoro Oligonucleotide Synthesis

ActivatorMonomer EquivalentsScaleProduct Yield
0.45M Tetrazole21 µmolNot Detected
0.45M Tetrazole + 0.1M NMI21 µmol13%
1M DCI21 µmol54%
Data from a study on the synthesis of a 34-mer oligoribonucleotide containing 2'-fluoropyrimidine residues.[2][3][4]

Table 2: Acidity of Deblocking Agents

Deblocking AgentpKa
Trichloroacetic Acid (TCA)~0.7
Dichloroacetic Acid (DCA)~1.5
A higher pKa indicates a weaker acid, which is less likely to cause depurination.

Experimental Protocols

Protocol 1: Detritylation using Dichloroacetic Acid (DCA)

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group while minimizing depurination.

Materials:

  • 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • During automated solid-phase synthesis, in the detritylation step of each cycle, deliver the 3% DCA in DCM solution to the synthesis column.

  • The delivery time should be sufficient to ensure complete removal of the DMT group, which can be monitored by the color of the trityl cation. For longer oligonucleotides or those with a high purine content, consider increasing the detritylation time or the volume of DCA solution delivered.

  • Following detritylation, thoroughly wash the support with anhydrous ACN to remove all traces of acid before proceeding to the coupling step.

Protocol 2: Ammonium Hydroxide/Methylamine (AMA) Deprotection

Objective: To achieve rapid and complete deprotection of the synthesized oligonucleotide.

Materials:

  • Ammonium Hydroxide (28-30%)

  • Methylamine (40% in water)

  • AMA solution (1:1 v/v mixture of Ammonium Hydroxide and Methylamine)

Procedure:

  • After synthesis, transfer the solid support from the synthesis column to a screw-cap vial.

  • Add the AMA solution to the vial, ensuring the support is fully submerged.

  • Seal the vial tightly and heat at 65°C for 10-15 minutes.

  • Cool the vial to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Wash the support with water or a suitable buffer and combine the washes with the supernatant.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3: UltraMILD Deprotection

Objective: To deprotect oligonucleotides containing sensitive modifications that are not stable to standard deprotection conditions.

Materials:

  • 0.05 M Potassium Carbonate in anhydrous Methanol

  • Glacial Acetic Acid

Procedure:

  • Synthesize the oligonucleotide using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • After synthesis, transfer the solid support to a reaction vial.

  • Add 1 mL of 0.05 M potassium carbonate in methanol to the vial.

  • Incubate at room temperature for a minimum of 4 hours.

  • After incubation, carefully transfer the supernatant to a new tube.

  • Neutralize the solution by adding 6 µL of glacial acetic acid per 1 mL of the potassium carbonate solution.

  • The oligonucleotide can then be desalted or purified as required.

Visualizations

Depurination_Pathway Protected Oligonucleotide Protected Oligonucleotide Protonation of Purine Protonation of Purine Protected Oligonucleotide->Protonation of Purine Acidic Deblocking (TCA/DCA) Glycosidic Bond Cleavage Glycosidic Bond Cleavage Protonation of Purine->Glycosidic Bond Cleavage Hydrolysis Abasic Site Abasic Site Glycosidic Bond Cleavage->Abasic Site Chain Cleavage Chain Cleavage Abasic Site->Chain Cleavage Base Treatment (Deprotection) Troubleshooting_Low_Yield Low Yield Low Yield Inefficient Coupling Inefficient Coupling Low Yield->Inefficient Coupling Check Activator & Anhydrous Conditions Incomplete Deprotection Incomplete Deprotection Low Yield->Incomplete Deprotection Review Deprotection Protocol Depurination Depurination Low Yield->Depurination Check Deblocking Agent Use DCI/ETT Activator Use DCI/ETT Activator Inefficient Coupling->Use DCI/ETT Activator Use AMA Deprotection Use AMA Deprotection Incomplete Deprotection->Use AMA Deprotection Use DCA instead of TCA Use DCA instead of TCA Depurination->Use DCA instead of TCA Experimental_Workflow_Deprotection cluster_synthesis Solid-Phase Synthesis cluster_deprotection Deprotection & Cleavage Start Start Coupling Coupling Start->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Detritylation Detritylation Oxidation->Detritylation Detritylation->Coupling Repeat n times Cleavage from Support Cleavage from Support Detritylation->Cleavage from Support Synthesis Complete Base & Phosphate Deprotection Base & Phosphate Deprotection Cleavage from Support->Base & Phosphate Deprotection Purification Purification Base & Phosphate Deprotection->Purification Final Product Final Product Purification->Final Product

References

Technical Support Center: Deprotection of Benzoyl Groups from Adenosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the deprotection of benzoyl groups from adenosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of benzoyl-protected adenosine derivatives.

Issue 1: Incomplete or Slow Deprotection Reaction

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material or partially deprotected intermediates even after extended reaction times.

  • Low yield of the desired fully deprotected adenosine.

Possible Causes Solutions & Optimization Strategies
Insufficient Reagent Activity - Fresh Reagents: Ensure that the deprotection reagents, such as methanolic ammonia or sodium methoxide solution, are freshly prepared and have not degraded. Ammonia solutions can lose concentration over time. - Reagent Concentration: For reactions with sodium methoxide, the concentration can be critical. A study on the deprotection of acetyl and benzoyl groups in the synthesis of azacitidine highlighted the importance of optimizing the sodium methoxide concentration.[1]
Suboptimal Reaction Temperature - Increase Temperature: Gently warming the reaction mixture can increase the rate of deprotection. For instance, some protocols suggest room temperature, while others may benefit from slight heating (e.g., to 30-50 °C). However, be cautious as excessive heat can lead to side reactions.
Poor Solubility of Starting Material - Solvent System: Ensure the protected adenosine derivative is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system.
Steric Hindrance - Prolonged Reaction Time: Substrates with significant steric hindrance around the benzoyl groups may require longer reaction times for complete removal. Monitor the reaction closely by TLC or LC-MS until the starting material is consumed.[2]

Issue 2: Low Yield of Deprotected Adenosine

Symptoms:

  • The isolated yield of the final product is significantly lower than expected.

Possible Causes Solutions & Optimization Strategies
Product Degradation - Depurination: Under acidic conditions, the glycosidic bond in adenosine can be susceptible to cleavage, leading to depurination.[3] Avoid acidic workups if possible. If an acidic quench is necessary, perform it at low temperatures and for a minimal amount of time. - Base-Mediated Degradation: Prolonged exposure to strong basic conditions can sometimes lead to degradation of the nucleoside. Monitor the reaction and work it up as soon as it is complete.
Acyl Migration - In some cases, acyl groups can migrate between hydroxyl positions on the ribose sugar, leading to a mixture of products.[4] This can complicate purification and reduce the yield of the desired isomer. Careful control of reaction conditions can minimize this side reaction.
Mechanical Losses During Work-up and Purification - Purification Method: Optimize the purification method to minimize product loss. Silica gel chromatography is a common method. For some products, crystallization can be an effective purification strategy, potentially leading to higher recovery. A patent for the preparation of N6-benzoyl adenosine describes a work-up involving neutralization with acetic acid followed by crystallization.[5]

Issue 3: Formation of Side Products

Symptoms:

  • TLC or LC-MS analysis shows the presence of unexpected spots or peaks in addition to the starting material and desired product.

Possible Causes Solutions & Optimization Strategies
Side Reactions with the Nucleobase - N-Acyl Cleavage vs. O-Acyl Cleavage: Benzoyl groups on the exocyclic amine (N6) of adenine are generally more stable to basic hydrolysis than O-benzoyl groups on the ribose sugar.[2] Reaction conditions should be optimized to ensure complete removal of all benzoyl groups without causing unwanted reactions on the nucleobase.
Reaction with Solvents or Reagents - Ensure the purity of solvents and reagents to avoid introducing contaminants that could lead to side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting benzoyl groups from adenosine?

A1: The most frequently used methods involve basic hydrolysis. Common reagents include:

  • Ammonia in Methanol: A saturated solution of ammonia in methanol is a widely used and effective reagent for removing benzoyl groups from nucleosides.[][7]

  • Sodium Methoxide in Methanol: This is another common method, often referred to as Zemplén deacetylation when applied to acetyl groups, but it is also effective for benzoyl groups.[8][9] It typically involves using a catalytic amount of sodium methoxide in methanol.

Q2: How can I monitor the progress of the deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress.[10] The deprotected adenosine product is significantly more polar than the benzoylated starting material and will have a lower Rf value on the TLC plate. Use a suitable solvent system, such as a mixture of dichloromethane and methanol, to achieve good separation.

Q3: What is a typical work-up procedure after benzoyl deprotection?

A3: A common work-up procedure involves the following steps:

  • Neutralization: If a strong base like sodium methoxide was used, the reaction is typically neutralized. This can be done by adding a protonated ion-exchange resin until the pH is neutral.[9] Alternatively, a mild acid like acetic acid can be used.

  • Filtration and Concentration: The reaction mixture is filtered to remove any solids (like the resin) and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is then purified, most commonly by silica gel column chromatography.

Q4: Can benzoyl groups be removed selectively in the presence of other protecting groups?

A4: The benzoyl group is generally more stable than the acetyl group under basic conditions.[2] This difference in lability can sometimes be exploited for selective deprotection. However, achieving high selectivity can be challenging and depends on the specific substrate and reaction conditions.

Q5: What are some potential impurities I might find in my final product?

A5: Besides unreacted starting material and partially deprotected intermediates, potential impurities can include:

  • Benzoic acid or its methyl ester: These are byproducts of the deprotection reaction.

  • Products of side reactions: Such as compounds resulting from depurination or acyl migration.

  • Salts: Formed during the neutralization step of the work-up.

Proper purification is crucial to remove these impurities.

Quantitative Data Summary

Deprotection MethodReagentsTypical ConditionsReaction TimeYieldNotes
Methanolic Ammonia Saturated NH3 in MeOHRoom Temperature16 hours-A common and effective method for complete deprotection.[7]
Sodium Methoxide Catalytic NaOMe in MeOH0 °C to Room TemperatureVaries (monitored by TLC)-A standard method for de-O-acylation, also effective for benzoyl groups.[9]
Methylamine Methylamine in EtOH--5% (over 3 steps)Used in a multi-step deprotection sequence for a complex adenosine conjugate.[11]

Note: Specific yields and reaction times are highly dependent on the substrate and scale of the reaction. The provided data is illustrative of common conditions.

Experimental Protocols

Protocol 1: Deprotection of N6,2',3',5'-tetra-O-benzoyladenosine using Ammonia in Methanol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N6,2',3',5'-tetra-O-benzoyladenosine

  • Methanol (MeOH), anhydrous

  • Ammonia gas or a solution of ammonia in methanol (e.g., 7N)

  • Round-bottom flask

  • Stir bar

  • TLC plates (silica gel)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzoyl-protected adenosine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble ammonia gas through the solution for 15-20 minutes until saturation, or add a pre-made saturated solution of ammonia in methanol.

  • Seal the flask and allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by TLC (e.g., using a 9:1 DCM:MeOH solvent system). The starting material will have a high Rf, while the fully deprotected adenosine will have a very low Rf (close to the baseline).

  • Once the reaction is complete (typically overnight), remove the solvent under reduced pressure.

  • Purify the crude residue by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 20% MeOH in DCM) to obtain the pure adenosine.

Protocol 2: Deprotection of O-Benzoyl Groups using Sodium Methoxide in Methanol

This protocol is particularly effective for the removal of O-benzoyl groups from the ribose moiety.

Materials:

  • Benzoyl-protected adenosine

  • Methanol (MeOH), anhydrous

  • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)

  • Ion-exchange resin (H+ form, e.g., Dowex 50WX8)

  • Round-bottom flask

  • Stir bar

  • TLC plates (silica gel)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the benzoyl-protected adenosine (1.0 eq) in anhydrous methanol in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add the ion-exchange resin to the reaction mixture and stir until the pH becomes neutral.

  • Filter off the resin and wash it with methanol.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Deprotection_Troubleshooting_Workflow start Start Deprotection Reaction monitor Monitor Reaction by TLC/LC-MS start->monitor is_complete Is Reaction Complete? monitor->is_complete workup Proceed to Work-up and Purification is_complete->workup Yes incomplete_reaction Incomplete Reaction is_complete->incomplete_reaction No end Pure Deprotected Adenosine workup->end low_yield Low Yield After Purification workup->low_yield side_products Side Products Observed workup->side_products check_reagents Check Reagent Activity/Concentration incomplete_reaction->check_reagents increase_temp Increase Reaction Temperature incomplete_reaction->increase_temp prolong_time Prolong Reaction Time incomplete_reaction->prolong_time check_reagents->monitor increase_temp->monitor prolong_time->monitor check_degradation Investigate Product Degradation (e.g., Depurination) low_yield->check_degradation optimize_purification Optimize Purification Method low_yield->optimize_purification check_acyl_migration Check for Acyl Migration side_products->check_acyl_migration check_reagent_purity Verify Purity of Solvents/Reagents side_products->check_reagent_purity

Caption: Troubleshooting workflow for benzoyl group deprotection.

Caption: General reaction for benzoyl group deprotection from adenosine.

References

Technical Support Center: Synthesis of Long 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of long 2'-fluoro modified oligonucleotides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve synthesis yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of long 2'-fluoro modified oligonucleotides in a question-and-answer format.

Question 1: Why am I observing low coupling efficiency for 2'-fluoro phosphoramidites?

Answer: Low coupling efficiency is a frequent challenge in the synthesis of 2'-fluoro modified oligonucleotides, especially for longer sequences. Several factors can contribute to this issue:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of the fluorine atom at the 2' position can decrease the nucleophilicity of the 5'-hydroxyl group, leading to a slower and less efficient coupling reaction compared to standard DNA or RNA phosphoramidites.

  • Steric Hindrance: The 2'-fluoro modification can alter the sugar pucker conformation (favoring a C3'-endo, A-form helix), which may introduce steric hindrance and affect the approach of the incoming phosphoramidite.[1]

  • Moisture: As with all phosphoramidite chemistry, moisture is detrimental to coupling efficiency. Water can react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.[2]

  • Activator Choice: The choice of activator can significantly impact coupling efficiency. Stronger activators may be required to achieve high coupling yields with sterically hindered or less reactive phosphoramidites.

  • Reagent Quality: The quality and freshness of the phosphoramidites, activator, and anhydrous acetonitrile are critical.[2][3] Degraded reagents will lead to lower yields.

Troubleshooting Steps:

  • Extend Coupling Time: Increase the coupling time to allow for the slower reaction kinetics of 2'-fluoro phosphoramidites. A coupling time of 3 minutes is often recommended.[4] For longer or more difficult sequences, extending this to 10-30 minutes may be beneficial.[5]

  • Use a Stronger Activator: Consider using activators like 5-Ethylthiotetrazole (ETT) or 4,5-Dicyanoimidazole (DCI), which are generally more effective than tetrazole for modified phosphoramidites.[5]

  • Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile (water content < 10-15 ppm).[2] Ensure that all reagents are handled under an inert atmosphere (e.g., argon) to minimize exposure to moisture.

  • Check Reagent Quality: Use freshly prepared phosphoramidite and activator solutions. Older reagents can degrade and lose their reactivity.

  • Optimize Phosphoramidite Concentration: Ensure the phosphoramidite concentration is optimal, typically around 0.08–0.15 M.[5]

Question 2: I'm seeing a significant amount of n-1 and other failure sequences after synthesis. What can I do to improve the purity of my long 2'-fluoro oligonucleotide?

Answer: The accumulation of failure sequences (n-1, n-2, etc.) is a major factor affecting the yield of the desired full-length product, particularly for long oligonucleotides.[6][7]

Causes and Solutions:

  • Inefficient Capping: If the capping step is not efficient, unreacted 5'-hydroxyl groups can be available for coupling in the next cycle, leading to the formation of deletion sequences.

    • Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and effective. Standard capping solutions are generally sufficient.[8]

  • Low Coupling Efficiency: As discussed in the previous question, low coupling efficiency is the primary cause of failure sequences.

    • Solution: Implement the troubleshooting steps for improving coupling efficiency. A high coupling efficiency is crucial for synthesizing long oligonucleotides.[2][3] An average coupling efficiency of 99% will yield about 36% full-length 100-mer, whereas a 98% efficiency drops the yield to about 13%.[2]

  • Suboptimal Deprotection: Incomplete removal of protecting groups can lead to a complex mixture of products that are difficult to purify.

    • Solution: Follow a deprotection protocol specifically optimized for 2'-fluoro modified oligonucleotides. (See FAQ section for details).

  • Ineffective Purification: The choice of purification method is critical for isolating the full-length product from failure sequences.

    • Solution: For long oligonucleotides (>50 bases), standard reverse-phase HPLC (RP-HPLC) may not provide sufficient resolution.[7] Consider using anion-exchange HPLC (AEX-HPLC) or polyacrylamide gel electrophoresis (PAGE) for better separation of long oligos.[9][10] Fluorous affinity purification is also an effective method for long oligonucleotides.[9][11]

Question 3: My 2'-fluoro modified oligonucleotide is degrading during the deprotection step. How can I prevent this?

Answer: 2'-fluoro modified oligonucleotides can be sensitive to certain deprotection conditions.

Causes and Solutions:

  • Harsh Deprotection Conditions: Prolonged heating in strong bases can lead to degradation. For example, heating in AMA (Ammonium Hydroxide/Methylamine) can cause some degradation of 2'-fluoro nucleotides.[4]

  • Loss of HF: Under harsh conditions, there is a risk of eliminating hydrogen fluoride (HF) from the 2' position, which can be followed by the addition of a water molecule, converting the 2'-F to a 2'-OH with an inverted stereochemistry.[]

Recommended Deprotection Strategies:

  • Ammonium Hydroxide: Deprotection with aqueous ammonium hydroxide for 16-17 hours at 55°C is a standard method.[4][5]

  • AMA at Room Temperature: A mixture of 30% Ammonium Hydroxide and 40% Methylamine (1:1) for 2 hours at room temperature can be used for deprotection.[4] Avoid heating this mixture with 2'-fluoro modified oligos.

  • Mild Deprotection: For oligonucleotides with other sensitive modifications, ultra-mild deprotection conditions using potassium carbonate in methanol may be necessary.[13][14]

Frequently Asked Questions (FAQs)

Q1: What are the expected coupling efficiencies for 2'-fluoro phosphoramidites?

A1: While standard DNA phosphoramidites can achieve coupling efficiencies of >99%, 2'-fluoro phosphoramidites may have slightly lower efficiencies due to their chemical properties. With optimized protocols, including extended coupling times and appropriate activators, coupling efficiencies of >98% can be achieved. However, some reports have noted coupling yields as low as 70-75% under certain conditions, making optimization crucial.[8]

Q2: What is the best purification method for long 2'-fluoro modified oligonucleotides?

A2: The choice of purification method depends on the length of the oligonucleotide and the required purity.

Purification MethodRecommended LengthPurityAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) < 50 bases>85%Good for separating based on hydrophobicity (DMT-on).Resolution decreases with increasing length.[7]
Anion-Exchange HPLC (AEX-HPLC) 40-100 basesHighExcellent for separating based on charge (length). Can be run at high pH to disrupt secondary structures.[9][15]Can be more complex to set up than RP-HPLC.
Polyacrylamide Gel Electrophoresis (PAGE) > 50 basesHighHigh resolution for long oligonucleotides.Can be labor-intensive and may have lower recovery.
Fluorous Affinity Purification 50-100+ basesHigh (70-100% recovery)Highly selective for the full-length product.[11]Requires fluorous-tagged phosphoramidites.

Q3: How should I deprotect my 2'-fluoro modified oligonucleotide?

A3: A common and effective deprotection protocol involves a two-step process:

  • Cleavage and Base/Phosphate Deprotection: Treat the solid support with a 3:1 mixture of ammonium hydroxide and ethanol for 16 hours at 55°C.[5] This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases and the phosphate backbone.

  • 2'-OH Silyl Group Removal (if applicable): If your synthesis involves RNA monomers with 2'-O-silyl protecting groups, a subsequent desilylation step is required. This is typically done using triethylamine trihydrofluoride (Et₃N·3HF) for 48 hours at room temperature.[5]

Q4: Can 2'-fluoro modifications be combined with other modifications like phosphorothioates?

A4: Yes, 2'-fluoro modifications are often combined with a phosphorothioate (PS) backbone. This combination enhances nuclease resistance, which is highly desirable for therapeutic applications like antisense oligonucleotides and siRNAs.[4][16] The synthesis of 2'-F/PS oligonucleotides follows standard solid-phase synthesis cycles, with the oxidation step being replaced by a sulfurization step.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 50-mer 2'-Fluoro Modified Oligonucleotide

This protocol outlines the key steps for synthesizing a long oligonucleotide with 2'-fluoro modifications.

  • Synthesizer Setup:

    • Use a standard automated DNA/RNA synthesizer.

    • Ensure all reagent lines are clean and dry.

    • Use fresh, anhydrous acetonitrile (<15 ppm water).[2]

    • Use 5-ethylthiotetrazole (0.25 M in acetonitrile) as the activator.[5]

  • Phosphoramidite Preparation:

    • Prepare 2'-fluoro phosphoramidites at a concentration of 0.08–0.10 M in anhydrous acetonitrile.[5]

  • Synthesis Cycle:

    • Detritylation: 3% Dichloroacetic acid (DCA) in dichloromethane.

    • Coupling: Deliver the 2'-fluoro phosphoramidite and activator. Extend the coupling time to 10 minutes.[5]

    • Capping: Use standard capping reagents (acetic anhydride/N-methylimidazole).

    • Oxidation: Use 0.1 M iodine in THF/pyridine/water.[5]

  • Post-Synthesis:

    • After the final cycle, leave the terminal 5'-DMT group on for "trityl-on" purification.

Protocol 2: Cleavage and Deprotection
  • Transfer the solid support to a screw-cap vial.

  • Add a solution of 3:1 ammonium hydroxide:ethanol.[5]

  • Seal the vial tightly and heat at 55°C for 16 hours.[5]

  • Cool the vial to room temperature and centrifuge to pellet the support.

  • Transfer the supernatant containing the oligonucleotide to a new tube.

  • Evaporate the solution to dryness.

Protocol 3: Anion-Exchange HPLC Purification (DMT-off)
  • Sample Preparation:

    • Remove the 5'-DMT group from the dried oligonucleotide by treating it with 80% acetic acid for 30 minutes, then quench with a buffer like triethylammonium acetate (TEAA).

    • Redissolve the deprotected oligonucleotide in the initial mobile phase.

  • HPLC Conditions:

    • Column: A suitable anion-exchange column (e.g., polymer-based for high pH stability).

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5).

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B to elute the oligonucleotide based on its length (charge).

    • Detection: UV at 260 nm.

  • Fraction Collection and Desalting:

    • Collect the peak corresponding to the full-length product.

    • Desalt the collected fraction using a suitable method like a Sephadex G-25 column.[5]

Visualizations

experimental_workflow start Start: Solid Support synthesis Automated Solid-Phase Synthesis start->synthesis 1. Synthesis Cycle cleavage Cleavage & Deprotection (NH4OH/EtOH, 55°C) synthesis->cleavage 2. Post-Synthesis purification Purification (e.g., AEX-HPLC) cleavage->purification 3. Crude Oligo desalting Desalting & Lyo purification->desalting 4. Purified Oligo final_product Final Product: Pure Long 2'-F Oligo desalting->final_product 5. Analysis

Caption: Workflow for long 2'-fluoro oligonucleotide synthesis and purification.

troubleshooting_logic issue Low Yield of Full-Length Product coupling Low Coupling Efficiency? issue->coupling deprotection Degradation during Deprotection? issue->deprotection purification Inefficient Purification? issue->purification sol_coupling Extend Coupling Time Use Stronger Activator Ensure Anhydrous Conditions coupling->sol_coupling Yes sol_deprotection Use Milder Conditions (e.g., AMA at RT) Avoid Prolonged Heating deprotection->sol_deprotection Yes sol_purification Use AEX-HPLC or PAGE for Long Oligos Optimize Gradient purification->sol_purification Yes success Improved Yield and Purity sol_coupling->success sol_deprotection->success sol_purification->success

Caption: Troubleshooting logic for improving long 2'-fluoro oligo yield.

References

Purification strategies to remove deletion mutants from 2'-fluoro oligo synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 2'-fluoro modified oligonucleotides. The aim is to assist researchers, scientists, and drug development professionals in effectively removing deletion mutants and other synthesis-related impurities.

Frequently Asked Questions (FAQs)

Q1: What are deletion mutants and why are they a concern in 2'-fluoro oligo synthesis?

Deletion mutants, also known as shortmers or n-x sequences, are truncated versions of the desired full-length oligonucleotide that arise from incomplete coupling reactions during solid-phase synthesis.[1] Each failed coupling step results in a shorter oligonucleotide chain. These impurities can interfere with downstream applications by competing with the full-length product in hybridization-based assays, leading to inaccurate results and reduced experimental efficiency.[1][2]

Q2: Can standard oligonucleotide purification methods be used for 2'-fluoro oligos?

Yes, standard DNA and RNA purification methods are generally applicable to 2'-fluoro modified oligonucleotides.[3] The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), both Reverse-Phase (RP-HPLC) and Ion-Exchange (IEX-HPLC), and Polyacrylamide Gel Electrophoresis (PAGE).[1][3][4] However, the presence of the 2'-fluoro modification may slightly alter the oligonucleotide's properties, potentially requiring optimization of standard protocols.[3]

Q3: What is the expected purity level for different purification methods?

The achievable purity of your 2'-fluoro oligonucleotide will depend on the chosen purification method. Here is a general comparison:

Purification MethodTypical Purity of Full-Length Product
DesaltingRemoves small molecules, not deletion mutants
Reverse-Phase HPLC (RP-HPLC)>85%[1]
Ion-Exchange HPLC (IEX-HPLC)>90% (for shorter oligos)
Polyacrylamide Gel Electrophoresis (PAGE)>95%[1]

Q4: How does the length of my 2'-fluoro oligo affect the choice of purification method?

Oligonucleotide length is a critical factor in selecting an appropriate purification strategy:

  • RP-HPLC: This method is highly effective for oligonucleotides up to approximately 50 bases.[1] For longer sequences, the resolution between the full-length product and n-1 deletion mutants decreases.[1][2]

  • IEX-HPLC: This technique provides excellent resolution for oligonucleotides up to around 40 bases.[5] Similar to RP-HPLC, the resolution diminishes with increasing length.[5]

  • PAGE: PAGE is the recommended method for purifying long oligonucleotides (≥50 bases) as it offers the highest resolution for separating long strands that differ by only a single nucleotide.[1][5]

Troubleshooting Guide

Issue 1: Poor peak resolution in RP-HPLC, making it difficult to separate the full-length 2'-fluoro oligo from deletion mutants.

  • Possible Cause: Suboptimal separation conditions for the specific sequence and modification. The hydrophobicity of the 2'-fluoro oligo may be different from that of a standard DNA or RNA oligo of the same sequence.

  • Troubleshooting Steps:

    • Optimize the Gradient: A shallower gradient of the organic mobile phase (e.g., acetonitrile) can improve the separation of species with similar hydrophobicity.[6]

    • Adjust the Temperature: Increasing the column temperature (e.g., to 60 °C) can disrupt secondary structures that may cause peak broadening.[7]

    • Change the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium acetate - TEAA) can significantly impact resolution.[6] Consider using a different reagent like hexafluoroisopropanol (HFIP) for potentially better separation.[6][8]

Issue 2: The yield of the purified 2'-fluoro oligo after PAGE is very low.

  • Possible Cause: Inefficient extraction of the oligonucleotide from the polyacrylamide gel matrix. This is a known drawback of the PAGE method.[2][5]

  • Troubleshooting Steps:

    • Optimize Elution Conditions: Ensure the crushed gel slice is incubated for a sufficient time in an appropriate elution buffer (e.g., TE buffer or 0.5 M ammonium acetate) with agitation to maximize diffusion of the oligo out of the gel.

    • Improve Visualization: Use a non-destructive visualization method like UV shadowing to minimize any potential damage to the oligonucleotide that can occur with staining methods.

    • Consider an Alternative Method: If high yield is critical and the required purity can be achieved, consider using HPLC, which generally offers better recovery rates.[2]

Issue 3: My 2'-fluoro oligo with a hydrophobic modification (e.g., a fluorescent dye) shows multiple peaks on IEX-HPLC.

  • Possible Cause: Hydrophobic interactions between the modified oligonucleotide and the stationary phase of the ion-exchange column are interfering with the charge-based separation.

  • Troubleshooting Steps:

    • Add Organic Solvent to the Mobile Phase: Including an organic solvent like acetonitrile in the mobile phase can reduce hydrophobic interactions and improve peak shape.[7]

    • Switch to RP-HPLC: RP-HPLC is often the preferred method for purifying oligonucleotides with hydrophobic modifications, as these modifications enhance the separation from unmodified failure sequences.[5][7]

Experimental Workflows and Logic

The following diagrams illustrate the decision-making process for selecting a purification strategy and a general troubleshooting workflow.

G cluster_0 Purification Strategy Selection start Synthesized 2'-Fluoro Oligo length Oligo Length > 50 bases? start->length hydrophobic Hydrophobic Modification? length->hydrophobic No page Use PAGE Purification length->page Yes purity High Purity (>95%) Required? hydrophobic->purity No rphplc Use RP-HPLC hydrophobic->rphplc Yes purity->page Yes purity->rphplc No iexhplc Consider IEX-HPLC rphplc->iexhplc Alternative

Caption: Decision tree for selecting a purification method.

G cluster_1 HPLC Troubleshooting Workflow start Poor Peak Resolution check_gradient Is Gradient Optimized? start->check_gradient adjust_gradient Adjust Gradient (Make Shallower) check_gradient->adjust_gradient No check_temp Secondary Structure Suspected? check_gradient->check_temp Yes adjust_gradient->check_temp adjust_temp Increase Column Temperature check_temp->adjust_temp Yes check_ionpair Is Ion-Pairing Optimal? check_temp->check_ionpair No adjust_temp->check_ionpair adjust_ionpair Change Ion-Pairing Reagent check_ionpair->adjust_ionpair No success Resolution Improved check_ionpair->success Yes adjust_ionpair->success

Caption: Troubleshooting workflow for HPLC purification.

Key Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC)

This method separates oligonucleotides based on hydrophobicity.[1] Full-length sequences containing a 5'-dimethoxytrityl (DMT) group are more hydrophobic and thus retained longer on the column than shorter, "failure" sequences that lack the DMT group.[5]

  • Column: C8 or C18 reverse-phase column.[7]

  • Mobile Phase A: 0.1 M Triethylammonium bicarbonate (TEAB) or similar ion-pairing buffer, pH 7.5.[9]

  • Mobile Phase B: Acetonitrile.[9]

  • Procedure: a. Equilibrate the column with a low percentage of Mobile Phase B. b. Inject the crude, DMT-on oligonucleotide sample. c. Wash the column with the initial mobile phase composition to elute the hydrophilic, DMT-off failure sequences. d. Apply a linear gradient of increasing Mobile Phase B to elute the DMT-on full-length product. e. Collect the peak corresponding to the full-length product. f. The DMT group is then chemically cleaved post-purification.

Protocol 2: Anion-Exchange HPLC (IEX-HPLC)

This technique separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[5][10] Shorter sequences have less charge and therefore elute earlier than the full-length product.

  • Column: A stationary phase with a quaternary ammonium or similar positively charged functional group.[5]

  • Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.1).

  • Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl or NaClO4).

  • Procedure: a. Equilibrate the column with Mobile Phase A. b. Inject the deprotected and desalted oligonucleotide sample. c. Apply a linear gradient of increasing Mobile Phase B. The increasing salt concentration competes with the oligonucleotide for binding to the stationary phase, eluting the molecules in order of increasing charge (length). d. Collect the last major peak, which corresponds to the full-length oligonucleotide.

Protocol 3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their size and charge with single-base resolution.[2]

  • Gel Preparation: Prepare a high-percentage (e.g., 10-20%) polyacrylamide gel containing a denaturant such as 7 M urea to prevent secondary structure formation.

  • Sample Preparation: Dissolve the crude oligonucleotide in a formamide-based loading buffer.

  • Electrophoresis: Load the sample onto the gel and run at a constant voltage until the tracking dyes have migrated to the desired position.

  • Visualization: Visualize the oligonucleotide bands using UV shadowing. The most intense, slowest-migrating band corresponds to the full-length product.

  • Extraction: a. Excise the band corresponding to the full-length product. b. Crush the gel slice and soak it in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA) overnight with agitation. c. Separate the eluate from the gel fragments by filtration or centrifugation. d. Desalt the purified oligonucleotide using ethanol precipitation or a desalting column.

References

Technical Support Center: Phosphoramidite Stability and Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the critical role of water content in phosphoramidite stability and its subsequent impact on the coupling efficiency during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: How does water affect phosphoramidite stability?

Water is a critical factor that negatively impacts the stability of phosphoramidites. Phosphoramidites are susceptible to hydrolysis, a chemical reaction with water that degrades the phosphoramidite into its corresponding H-phosphonate and other byproducts[1]. This degradation reduces the purity of the reagent, which can significantly lower coupling efficiency during oligonucleotide synthesis, leading to the incorporation of undesired truncated sequences[1].

Q2: What is the primary degradation product of a phosphoramidite exposed to water?

The primary degradation product resulting from the hydrolysis of a phosphoramidite is its corresponding H-phosphonate[1]. This occurs through the nucleophilic attack of water on the phosphorus center[2].

Q3: Are all phosphoramidites equally sensitive to water?

No, the stability of deoxyribonucleoside phosphoramidites in the presence of water generally follows the order: T > dC > dA >> dG[1]. This means that thymidine (T) phosphoramidite is the most stable, while 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation[1][3][4]. The degradation of dG phosphoramidite can be autocatalytic, meaning the degradation products can accelerate further degradation[3].

Q4: What is the recommended maximum water content in solvents used for oligonucleotide synthesis?

For optimal performance and to minimize phosphoramidite degradation, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile, the most common solvent, should be less than 30 parts per million (ppm), with a preference for 10 ppm or less[1][5].

Q5: How does water content affect the coupling step?

Moisture can lower coupling efficiency in two main ways[6]:

  • Water can react with the activated phosphoramidite, rendering it inactive for coupling with the 5'-hydroxyl group of the growing oligonucleotide chain[6][].

  • Water can hydrolyze the phosphoramidite in the reagent bottle before it is even delivered to the synthesizer, reducing the concentration of the active reagent[6].

Q6: How can I minimize water contamination in my phosphoramidites and solvents?

To minimize water contamination, the following practices are recommended:

  • Use fresh, high-purity, anhydrous grade acetonitrile with a water content of less than 30 ppm[1][6].

  • Store phosphoramidites under an inert atmosphere, such as argon or nitrogen, at low temperatures (typically -20°C)[2][8][9].

  • When dissolving phosphoramidites, use a syringe to inject anhydrous acetonitrile through the septum of the vial to avoid exposure to atmospheric moisture[10].

  • Consider adding high-quality molecular sieves (3 Å) to the dissolved phosphoramidite solution, especially for custom or hygroscopic amidites, and allowing it to stand overnight before use[5][11].

  • Use an in-line drying filter for the argon or helium gas supplied to the synthesizer[6].

Troubleshooting Guide

Problem: Low Coupling Efficiency

Potential Cause Troubleshooting Steps
Moisture in Acetonitrile - Test the water content of your acetonitrile using Karl Fischer titration. It should be <30 ppm, ideally <10 ppm[1][5].- Use a fresh, sealed bottle of anhydrous acetonitrile[6].- Ensure your synthesizer's solvent lines are dry.
Degraded Phosphoramidite - Use fresh phosphoramidites. Check the expiration date.- Analyze the purity of the phosphoramidite solution using ³¹P NMR or HPLC. Look for the presence of H-phosphonate peaks[1].- If degradation is suspected, dissolve a fresh vial of phosphoramidite in fresh, anhydrous acetonitrile.
Improper Handling/Storage - Review your phosphoramidite handling procedures to minimize exposure to air and moisture[10].- Ensure phosphoramidites are stored under an inert atmosphere at the recommended temperature[8][9].

Problem: Presence of Unexpected Peaks in HPLC or ³¹P NMR Analysis

Potential Cause Troubleshooting Steps
Phosphoramidite Hydrolysis - The presence of a peak in the range of δ 5-10 ppm in the ³¹P NMR spectrum typically indicates the H-phosphonate hydrolysis product[1].- In HPLC, degradation products will elute at different retention times than the pure phosphoramidite[1].- To confirm, intentionally expose a small sample of the phosphoramidite to moisture and re-analyze to see if the suspect peak increases.
Phosphoramidite Oxidation - Oxidized phosphoramidite (P(V) species) will appear as distinct peaks in the ³¹P NMR spectrum, typically in a different region from the P(III) signal[1][12].- Minimize exposure to atmospheric oxygen during handling and storage[2].

Quantitative Data Summary

Table 1: Recommended Water Content in Acetonitrile for Oligonucleotide Synthesis

Water Content Recommendation Level Reference
< 10 ppmIdeal[1][5]
< 30 ppmAcceptable[1][5]
> 30 ppmNot Recommended[13]

Table 2: Relative Stability of Deoxyribonucleoside Phosphoramidites

Phosphoramidite Relative Stability Reference
Thymidine (T)Most Stable[1]
Deoxycytidine (dC)Stable[1]
Deoxyadenosine (dA)Less Stable[1]
Deoxyguanosine (dG)Least Stable[1][3][4]

Experimental Protocols

Protocol 1: Karl Fischer Titration for Water Content in Acetonitrile

Karl Fischer titration is a standard method for accurately determining the water content in solvents[14]. This protocol provides a general outline for volumetric Karl Fischer titration.

Principle: The titration is based on the Bunsen reaction where iodine quantitatively reacts with water in the presence of sulfur dioxide and a base in an alcohol solvent[14][15].

Reagents and Equipment:

  • Karl Fischer Titrator (Volumetric)

  • Titration cell

  • Burette

  • Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol)

  • Anhydrous methanol or other suitable solvent

  • Water standard for titer determination

  • Acetonitrile sample

Procedure:

  • System Preparation:

    • Ensure the titration cell is clean and dry.

    • Add a suitable volume of anhydrous methanol to the titration cell to cover the electrodes.

    • Pre-titrate the solvent by adding the Karl Fischer reagent until the endpoint is reached, ensuring the cell is free of residual water. The system should reach a stable, low drift.

  • Titer Determination:

    • Inject a precise amount of a water standard into the titration cell.

    • Titrate with the Karl Fischer reagent to the endpoint.

    • The titrator software will calculate the titer of the reagent (mg of water per mL of reagent). It is recommended to perform this in triplicate and use the average value.

  • Sample Analysis:

    • Inject a known volume or weight of the acetonitrile sample into the conditioned titration cell.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will use the volume of titrant consumed and the predetermined titer to calculate the water content in the sample, typically expressed in ppm.

Protocol 2: Analysis of Phosphoramidite Purity by ³¹P NMR

³¹P Nuclear Magnetic Resonance (NMR) is a powerful technique for directly observing phosphorus-containing species and assessing the purity of phosphoramidites[1][12].

Equipment and Materials:

  • NMR Spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN))

  • Phosphoramidite sample

  • Triethylamine (TEA) (optional)

Procedure:

  • Sample Preparation:

    • In a dry NMR tube, dissolve approximately 10-20 mg of the phosphoramidite sample in about 0.5 mL of the deuterated solvent.

    • To prevent acid-catalyzed degradation during the analysis, a small amount of an amine base like triethylamine (1% v/v) can be added[1][12].

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis:

    • The pure phosphoramidite will typically show a signal (often a doublet due to diastereomers) around δ 150 ppm[12].

    • The primary hydrolysis product, the H-phosphonate, will appear as a distinct peak at a different chemical shift, typically in the range of δ 5-10 ppm[1].

    • Oxidized phosphoramidite (P(V) species) may also be present and will have signals in a different region of the spectrum, typically between -25 and 99 ppm[12].

    • The relative integration of these peaks can be used to quantify the extent of degradation and determine the purity of the phosphoramidite[1].

Visualizations

phosphoramidite_hydrolysis Phosphoramidite Phosphoramidite (P(III) Reagent) H_Phosphonate H-Phosphonate (Inactive Byproduct) Phosphoramidite->H_Phosphonate Hydrolysis Amine Secondary Amine Phosphoramidite->Amine Hydrolysis Water Water (H₂O) (Contaminant) Water->H_Phosphonate Water->Amine coupling_workflow cluster_ideal Ideal Coupling cluster_water_interference Water Interference Activated_Amidite Activated Phosphoramidite Coupling Successful Coupling Activated_Amidite->Coupling Growing_Chain Growing Oligo Chain (Free 5'-OH) Growing_Chain->Coupling Activated_Amidite_W Activated Phosphoramidite Hydrolysis Hydrolysis Activated_Amidite_W->Hydrolysis Water Water (H₂O) Water->Hydrolysis

References

Incomplete deprotection of oligonucleotides and how to resolve it.

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide: Incomplete Deprotection

This guide addresses common issues related to the incomplete deprotection of synthetic oligonucleotides. Use the following questions to diagnose and resolve problems encountered during your post-synthesis workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common analytical signs of incomplete deprotection?

A1: Incomplete deprotection is typically identified through analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

  • In HPLC analysis , incompletely deprotected species often appear as later-eluting peaks compared to the main product peak in reversed-phase (RP) HPLC, due to the hydrophobicity of the remaining protecting groups.[1] In anion-exchange chromatography, they may present as broadened or shouldered peaks.

  • In Mass Spectrometry (MS) analysis , you will observe masses higher than the expected molecular weight of the full-length product (FLP).[] For instance, incomplete removal of a tert-butyldimethylsilyl (TBDMS) group results in an impurity with a mass 114 Da higher than the FLP.[] Mass spectrometry is a powerful tool for identifying such impurities, even those that co-elute with the main product in HPLC.[3][4]

Q2: My analytical results suggest incomplete deprotection. What are the most likely causes related to reagents?

A2: Reagent quality and composition are critical for complete deprotection. The most common culprits are:

  • Deprotection Reagent Age: Concentrated ammonium hydroxide, a common deprotection reagent, loses ammonia gas concentration over time, reducing its efficacy.[1][5] It is crucial to use fresh solutions; storing it in smaller, well-sealed aliquots in a refrigerator is recommended.[5]

  • Water Content: For specific deprotection steps, such as the removal of silyl protecting groups in RNA synthesis using reagents like tetrabutylammonium fluoride (TBAF), water content is critical. Excessive water in the TBAF reagent can significantly slow down or inhibit the deprotection of pyrimidines.[6]

  • Incorrect Reagent for Protecting Groups: Ensure your deprotection strategy is compatible with all the protecting groups on your nucleobases and any modifications.[1][7][8] For example, "UltraMILD" monomers require milder deprotection conditions, such as potassium carbonate in methanol, as they are sensitive to harsher reagents like ammonium hydroxide.[1][7]

Q3: How do reaction time and temperature affect deprotection efficiency?

A3: Both time and temperature are critical parameters that must be optimized for complete deprotection.

  • Insufficient Time/Temperature: Each set of protecting groups has a recommended time and temperature for complete removal. For example, standard deprotection with fresh ammonium hydroxide requires a minimum of 8 hours at 55 °C to ensure full deprotection of exocyclic amines.[9] Using accelerated methods like AMA (Ammonium Hydroxide/Methylamine) can reduce this time to as little as 5-10 minutes at 65°C, but these conditions must be strictly followed.[1]

  • Excessive Temperature: While higher temperatures can speed up the reaction, they can also be detrimental to sensitive modifications or labels (e.g., certain dyes, MMT-protected amines), causing their degradation.[1][10] Always consult the technical specifications for any sensitive components in your oligonucleotide.[1]

Q4: Can the oligonucleotide sequence itself impact deprotection?

A4: Yes, certain sequences can present challenges.

  • Guanine-Rich Sequences: The removal of the protecting group on guanine (e.g., isobutyryl, dmf) is often the rate-limiting step in deprotection.[11][12] G-rich sequences may require extended deprotection times or more robust conditions to ensure complete removal.

  • Secondary Structures: RNA oligonucleotides, in particular, can form stable secondary structures that may hinder the access of deprotection reagents to the protecting groups.[10][11][12][13] Performing deprotection at elevated temperatures (e.g., 60-65°C) can help denature these structures and facilitate a complete reaction.[14]

Q5: I suspect incomplete deprotection. What is the recommended workflow to diagnose and solve the issue?

A5: A systematic approach is key to resolving the problem. The workflow below outlines a logical sequence of steps for troubleshooting.

G cluster_0 Phase 1: Analysis & Diagnosis cluster_1 Phase 2: Troubleshooting Actions cluster_2 Phase 3: Verification A Incomplete Deprotection Suspected (e.g., HPLC/MS data) B Review Synthesis Report: - Check protecting groups - Note any sensitive modifications A->B C Review Deprotection Protocol: - Reagent used? - Time and Temperature? B->C D Analyze Analytical Data: - Mass difference in MS? - Peak characteristics in HPLC? C->D E Are Reagents Fresh & Correct? D->E F Were Time & Temp Conditions Met? E->F Yes G Prepare Fresh Reagents E->G No H Re-run Deprotection on Sample with Optimized Conditions F->H Yes I Consult Literature for Sequence-Specific Issues (e.g., G-rich, secondary structure) F->I No G->H K Re-analyze Product by HPLC and MS H->K J Consider Milder/Stronger Deprotection Chemistry I->J J->H L Problem Resolved K->L Success M Problem Persists: Consider Re-synthesis K->M Failure G A Prepare Mobile Phases (e.g., TEAA/Acetonitrile) B Equilibrate C18 Column (e.g., 60 °C) A->B C Inject Diluted Oligo Sample B->C D Run Acetonitrile Gradient (e.g., 5-30% over 30 min) C->D E Detect at 260 nm D->E F Analyze Chromatogram for Purity & Impurities E->F

References

Technical Support Center: Optimizing Synthesis Cycles for Modified Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, FAQs, and optimized protocols for working with modified phosphoramidites. Synthesizing oligonucleotides with modified bases, sugars, or backbones introduces complexities that require adjustments to standard synthesis cycles to ensure high yield and purity.[1][]

Frequently Asked Questions (FAQs)

Q1: Why do modified phosphoramidites often require different synthesis conditions than standard DNA or RNA amidites?

A: Modified phosphoramidites can introduce challenges such as steric hindrance, altered reactivity, and sensitivity to standard synthesis reagents.[] Modifications to the base, sugar (e.g., 2'-O-Methyl, 2'-MOE), or backbone (e.g., phosphorothioates) can slow down the coupling reaction, necessitating longer coupling times or more potent activators to achieve high efficiency.[][][5] Furthermore, many modifications, especially fluorescent dyes or complex ligands, are sensitive to the harsh conditions of standard deprotection (e.g., concentrated ammonium hydroxide at high temperatures) and require milder cleavage and deprotection protocols to prevent their degradation.[6]

Q2: What are the most common challenges encountered when synthesizing modified oligonucleotides?

A: The most frequent issues include:

  • Low Coupling Efficiency: Often caused by the steric bulk of the modification, leading to incomplete reactions and truncated sequences (shortmers).[]

  • Sequence-Specific Problems: GC-rich or repetitive sequences can form secondary structures that hinder reaction efficiency.[][8]

  • Degradation during Deprotection: Many modifications cannot withstand standard deprotection conditions, leading to loss of function or the appearance of impurities.[6]

  • Lower Yield and Purity: The cumulative effect of suboptimal steps in the synthesis cycle can lead to a significant decrease in the final yield of the desired full-length oligonucleotide.[6][8]

Q3: How do I choose the correct deprotection strategy for my modified oligonucleotide?

A: The deprotection strategy is dictated by the most sensitive modification in your sequence.[9][10] First, review the technical specifications for all modified phosphoramidites used. For base-labile modifications like some fluorescent dyes (e.g., TAMRA, Cy5) or certain base analogs, a mild deprotection strategy is necessary.[6][11] Options range from standard ammonium hydroxide to faster AMA (a mix of ammonium hydroxide and methylamine) or "UltraMILD" conditions using potassium carbonate in methanol for highly sensitive molecules.[9][11]

Q4: Can I use the same activator for all types of modified phosphoramidites?

A: While standard activators like 1H-Tetrazole or ETT are suitable for many modifications, highly sterically hindered phosphoramidites may require a more potent activator, such as DCI (4,5-Dicyanoimidazole), to achieve optimal coupling efficiency.[5] It is often recommended to perform small-scale trial syntheses to determine the best activator and coupling time for a new or particularly challenging modified phosphoramidite.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of modified oligonucleotides.

Problem 1: Low Coupling Efficiency or High Levels of n-1 Shortmers

  • Q: My trityl monitor shows a significant drop in coupling efficiency after adding a modified phosphoramidite. What is the likely cause and solution?

    • A: This is a common issue, often due to the steric bulk of the modification slowing down the reaction.

      • Potential Cause 1: Insufficient Coupling Time. Standard coupling times may not be long enough for the modified amidite to react completely.[]

        • Solution: Extend the coupling time for the modified phosphoramidite. For many modifications, a 2-5 minute coupling time is a good starting point, but some complex or bulky groups may require up to 10-15 minutes.[5][12]

      • Potential Cause 2: Ineffective Activator. The activator may not be sufficiently potent to drive the reaction forward with a less reactive, sterically hindered amidite.

        • Solution: Consider switching to a stronger activator like DCI. You can also try increasing the concentration of your current activator.[][5]

      • Potential Cause 3: Degraded Phosphoramidite. Modified phosphoramidites can be sensitive to moisture and oxidation, leading to a loss of reactivity over time.[1]

        • Solution: Ensure the phosphoramidite is fresh, properly stored under anhydrous conditions, and dissolved in high-quality anhydrous acetonitrile. Perform a small-scale test with freshly prepared reagents.

Problem 2: Unexpected Peaks or Product Degradation after Deprotection

  • Q: My final HPLC or mass spectrometry analysis shows multiple unexpected peaks or a lower mass than expected. What went wrong during deprotection?

    • A: This often indicates that the deprotection conditions were too harsh for one or more modifications in your sequence, or that deprotection was incomplete.

      • Potential Cause 1: Modification Instability. The modification (e.g., a fluorescent dye, quencher, or modified base) was degraded by the deprotection reagent or temperature.[6]

        • Solution: Switch to a milder deprotection strategy. Consult the manufacturer's data sheet for the specific modification. For example, use UltraMILD monomers and deprotect with potassium carbonate in methanol, or use AMA at a lower temperature or for a shorter time.[9][11]

      • Potential Cause 2: Incomplete Removal of Protecting Groups. Some protecting groups used on modified bases (e.g., dmf-dG) require specific conditions for complete removal.

        • Solution: Ensure your deprotection time and temperature are sufficient for all protecting groups used in the synthesis. For example, standard deprotection with ammonium hydroxide may require heating at 55°C for 8-15 hours.[13]

      • Potential Cause 3: Base Modification. Using certain reagents with incompatible protecting groups can lead to unwanted side reactions.

        • Solution: A known issue is the use of AMA deprotection with Bz-dC, which can cause base modification. The UltraFAST system requires the use of Ac-dC to avoid this.[9][11]

Problem 3: Low Overall Yield of Full-Length Product

  • Q: The final yield of my purified, modified oligonucleotide is very low. How can I improve it?

    • A: Low overall yield is often the cumulative result of small inefficiencies at each step of the synthesis cycle.

      • Potential Cause 1: Incomplete Detritylation. For longer oligonucleotides, the efficiency of the detritylation step can decrease, leading to chain termination.[14]

        • Solution: Extend the detritylation time, especially for oligos longer than 45 bases. Using a modified detritylation solution, such as DCA with a small percentage of anhydrous alcohol or 1H-pyrrole, can also improve efficiency and reduce depurination.[14]

      • Potential Cause 2: Suboptimal Oxidation/Sulfurization. The phosphite triester intermediate is unstable and must be fully oxidized or sulfurized.

        • Solution: Ensure the oxidizing/sulfurizing reagents are fresh and that the reaction time is adequate. Inefficient sulfurization is a known cause of side products.[15]

      • Potential Cause 3: Product Loss During Purification. Each purification step can result in some loss of the final product.[6]

        • Solution: Optimize your purification strategy. If possible, use a single purification method (e.g., DMT-on RP-HPLC) to minimize handling and transfer losses. Ensure the final detritylation and desalting steps are performed efficiently.[13]

Data Presentation: Recommended Synthesis Parameters

The following tables provide recommended starting parameters for various modified phosphoramidites. These should be optimized for your specific sequence and synthesizer.

Table 1: Recommended Coupling Times for Modified Phosphoramidites

Modification Type Example(s) Typical Coupling Time Rationale
Standard DNA/RNA dA, dC, dG, dT, rA, rU 30 - 60 seconds Standard reactivity.
2'-Sugar Modifications 2'-O-Methyl, 2'-F, 2'-MOE 2 - 5 minutes Moderate steric hindrance from the 2' substituent.[][12]
Bridged Nucleic Acids (BNAs) Locked Nucleic Acid (LNA) 5 - 10 minutes High steric hindrance due to the rigid bicyclic structure.[]
Bulky Adducts/Dyes Fluorescein, Biotin, Cy Dyes 3 - 10 minutes Significant steric bulk requires longer time for efficient reaction.

| Backbone Modifications | Methylphosphonates | 2 - 5 minutes | Altered electronics and steric properties of the phosphoramidite.[1] |

Table 2: Deprotection Strategies for Modified Oligonucleotides

Deprotection Reagent Conditions Suitable For Not Recommended For
Ammonium Hydroxide (30%) 55°C, 8-12 hours Standard DNA, RNA, most 2'-modifications, Biotin.[9][12] Many fluorescent dyes (TAMRA, HEX, Cy dyes), base-labile modifications.[6][9]
AMA (1:1 NH₄OH / 40% Methylamine) 65°C, 10 minutes (UltraFAST) Fast deprotection of standard bases (requires Ac-dC).[9][11] Modifications unstable to methylamine; oligonucleotides containing Bz-dC.[11]
Potassium Carbonate (0.05M in MeOH) Room Temp, 4 hours UltraMILD protecting groups (Pac-dA, iPr-Pac-dG, Ac-dC); highly sensitive dyes and modifications.[9][11] Standard protecting groups (Bz-dA, iBu-dG), as they will not be fully cleaved.

| t-Butylamine/Water (1:3) | 60°C, 6 hours | Alternative for sensitive dyes like TAMRA when standard protecting groups are used.[9][11] | Modifications that are not stable under these specific basic conditions. |

Experimental Protocols

Protocol 1: General Extended Coupling Cycle for a Modified Phosphoramidite

This protocol outlines a typical cycle on an automated synthesizer, with adjustments for a sterically hindered modified phosphoramidite.

  • Detritylation: Treat the support-bound oligonucleotide with 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) to remove the 5'-DMT protecting group. For longer oligos, extend this step from a standard ~70 seconds to ~300 seconds.[14]

  • Wash: Thoroughly wash the support with anhydrous acetonitrile to remove the acid and cleaved trityl groups.

  • Coupling (Extended): Deliver the modified phosphoramidite (0.1 M in acetonitrile) and a suitable activator (e.g., 0.25 M DCI) to the synthesis column. Allow the reaction to proceed for 3-10 minutes , depending on the modification's steric bulk.[5][12]

  • Wash: Wash the support with anhydrous acetonitrile.

  • Capping: Treat the support with Capping Reagent A (e.g., acetic anhydride) and Capping Reagent B (e.g., N-methylimidazole) to block any unreacted 5'-hydroxyl groups, preventing them from reacting in subsequent cycles.

  • Wash: Wash the support with anhydrous acetonitrile.

  • Oxidation/Sulfurization: Treat the support with an oxidizing solution (Iodine/Water/Pyridine) to convert the unstable phosphite triester to a stable phosphate triester, or with a sulfurizing agent for phosphorothioate linkages.

  • Wash: Perform a final wash with anhydrous acetonitrile before beginning the next cycle.

Protocol 2: UltraMILD Deprotection for Sensitive Oligonucleotides

This protocol is intended for oligonucleotides synthesized with UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) and containing highly base-labile modifications.

  • Synthesis: Synthesize the oligonucleotide using UltraMILD phosphoramidites and phenoxyacetic anhydride in the Capping A reagent.

  • Cleavage & Deprotection: After synthesis, transfer the solid support to a screw-cap vial.

  • Reagent Addition: Add 1 mL of 0.05 M potassium carbonate in anhydrous methanol to the support.

  • Incubation: Seal the vial tightly and incubate at room temperature for 4 hours.[9][11]

  • Product Recovery: Carefully transfer the methanol supernatant containing the deprotected oligonucleotide to a new tube. Wash the support with additional methanol and combine the supernatants.

  • Evaporation: Evaporate the solvent to obtain the crude deprotected oligonucleotide, which can then be prepared for purification.

Protocol 3: Post-Synthesis Deprotection of Thiol Modifiers

Thiol-modified oligonucleotides are typically synthesized with a disulfide bond that must be cleaved post-synthesis to generate a free thiol group.

  • Preparation: Dissolve the lyophilized thiol-modified oligonucleotide in a suitable buffer (e.g., 100 mM phosphate buffer, pH 8.3–8.5).[16]

  • Reducing Agent: Prepare a fresh 100 mM solution of Dithiothreitol (DTT) in the same buffer.

  • Reduction: Add an equal volume of the 100 mM DTT solution to the oligonucleotide solution (final DTT concentration of 50 mM).[16]

  • Incubation: Incubate the mixture at room temperature for 30 minutes.[16]

  • Purification (Optional): If required for downstream applications, remove the excess DTT using size-exclusion chromatography (e.g., a desalting column) or ethanol precipitation.[16] For conjugation, use the freshly reduced oligonucleotide immediately.

Visualizations

Below are diagrams illustrating key workflows and logical relationships for optimizing synthesis cycles.

Optimized_Synthesis_Cycle cluster_optimized Optimized Cycle for Modified Amidites s_det 1. Detritylation (~1-2 min) s_cpl 2. Coupling (~1 min) s_det->s_cpl Standard s_cap 3. Capping s_cpl->s_cap s_oxd 4. Oxidation s_cap->s_oxd s_oxd->s_det o_det 1. Detritylation (Extended Time, ~5 min) o_cpl 2. Coupling (Extended Time, 3-10 min) o_det->o_cpl o_cap 3. Capping o_cpl->o_cap o_oxd 4. Oxidation/Sulfurization o_cap->o_oxd o_oxd->o_det Next Cycle o_dep 5. Deprotection (Mild Conditions) caption Fig 1. Comparison of Standard vs. Optimized Synthesis Cycles.

Caption: Standard vs. Optimized Oligonucleotide Synthesis Cycles.

Troubleshooting_Yield start Low Yield of Full-Length Product check_coupling Analyze Trityl Data: Is Coupling Efficiency Low? start->check_coupling extend_coupling Solution: - Extend Coupling Time - Use Stronger Activator - Check Amidite Quality check_coupling->extend_coupling Yes check_deprotection Analyze Final Product by LC/MS: Are there degradation peaks? check_coupling->check_deprotection No mild_deprotection Solution: - Use Milder Reagents (e.g., K2CO3/MeOH) - Lower Deprotection Temp/Time check_deprotection->mild_deprotection Yes check_detritylation Is Oligo > 45 bases long? check_deprotection->check_detritylation No extend_detritylation Solution: - Extend Detritylation Time - Use Modified DCA solution check_detritylation->extend_detritylation Yes caption Fig 2. Troubleshooting Logic for Low Synthesis Yield.

Caption: Troubleshooting Logic for Low Synthesis Yield.

Deprotection_Strategy cluster_mods Type of Modification cluster_reagents Recommended Reagent & Conditions start Select Deprotection Strategy mod_robust Robust Mods (e.g., 2'-OMe, PS) start->mod_robust mod_sensitive Base-Labile Mods (e.g., TAMRA, dmf-G) start->mod_sensitive mod_ultrasensitive Highly Sensitive Mods (Requires UltraMILD amidites) start->mod_ultrasensitive reagent_standard Ammonium Hydroxide (55°C, 8-12h) mod_robust->reagent_standard reagent_fast AMA (65°C, 10 min) mod_sensitive->reagent_fast reagent_mild Potassium Carbonate in Methanol (RT, 4h) mod_ultrasensitive->reagent_mild caption Fig 3. Logic for Selecting a Deprotection Strategy.

Caption: Logic for Selecting a Deprotection Strategy.

References

Validation & Comparative

The Gold Standard of Stability: 2'-Fluoro Phosphorothioate Oligonucleotides Demonstrate Superior Nuclease Resistance Compared to Unmodified Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the challenges of oligonucleotide therapeutics, ensuring in vivo stability is paramount. Unmodified oligonucleotides are notoriously susceptible to rapid degradation by nucleases, limiting their therapeutic efficacy. A key modification strategy to overcome this hurdle is the combined use of 2'-fluoro (2'-F) sugar modifications and a phosphorothioate (PS) backbone. This guide provides a comprehensive comparison of the nuclease resistance of 2'-fluoro phosphorothioate oligonucleotides versus their unmodified counterparts, supported by experimental data and detailed protocols.

The inherent instability of unmodified DNA and RNA oligonucleotides in biological fluids presents a significant obstacle in their development as therapeutic agents. Nucleases present in serum and within cells quickly break down the phosphodiester backbone of these molecules, leading to a short half-life and reduced bioavailability.[1] To address this, various chemical modifications have been developed to enhance nuclease resistance. Among the most effective are 2'-fluoro modifications of the ribose sugar combined with phosphorothioate linkages in the oligonucleotide backbone.[2][3]

The 2'-fluoro modification, where a fluorine atom replaces the hydroxyl group at the 2' position of the ribose sugar, alone does not confer substantial nuclease resistance.[4] However, when coupled with a phosphorothioate backbone, where a non-bridging oxygen atom in the phosphate linkage is replaced by a sulfur atom, the resulting oligonucleotide exhibits remarkable stability against nuclease-mediated degradation.[2][4] This enhanced stability is crucial for antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs to reach their intended targets and exert their therapeutic effects.

Quantitative Comparison of Nuclease Resistance

The superior stability of 2'-fluoro phosphorothioate oligonucleotides over unmodified oligonucleotides has been demonstrated in numerous studies. The following table summarizes representative data on the degradation of these oligonucleotides in the presence of serum, a common in vitro model for assessing nuclease resistance.

Oligonucleotide TypeTime in 10% Fetal Bovine Serum (FBS)Percentage of Intact OligonucleotideHalf-life (t½)
Unmodified Oligonucleotide 24 hours< 10%~1.5 hours[5]
Phosphorothioate Oligonucleotide (PS-ODN) > 72 hours> 50%> 72 hours[6]
2'-Fluoro Phosphorothioate Oligonucleotide > 72 hoursHighly StableSignificantly extended

Note: The data presented is a synthesis of findings from multiple sources. While direct side-by-side comparisons in a single study are limited, the collective evidence strongly supports the significantly enhanced stability of 2'-fluoro phosphorothioate oligonucleotides. The half-life of 2'-fluoro phosphorothioate oligonucleotides is consistently reported to be substantially longer than that of both unmodified and standard phosphorothioate oligonucleotides.

Experimental Protocols

A standard method to assess the nuclease resistance of oligonucleotides involves incubating them in serum followed by analysis using gel electrophoresis.

Serum Stability Assay Protocol
  • Oligonucleotide Preparation: Dissolve the 2'-fluoro phosphorothioate and unmodified oligonucleotides in nuclease-free water to a stock concentration of 20 µM.

  • Incubation with Serum:

    • In separate microcentrifuge tubes, add a defined amount of oligonucleotide (e.g., 1 µg) to fetal bovine serum (FBS) to a final concentration of 90% serum.

    • Incubate the tubes at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the reaction mixture and immediately freeze it at -20°C to stop the nuclease activity.

  • Sample Preparation for Electrophoresis:

    • Thaw the collected aliquots on ice.

    • To each aliquot, add an equal volume of a loading buffer containing a denaturant (e.g., formamide or urea) and a tracking dye.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • Prepare a denaturing polyacrylamide gel (e.g., 15-20%).

    • Load the samples into the wells of the gel.

    • Run the gel at a constant voltage until the tracking dye has migrated to the desired position.

  • Visualization and Quantification:

    • Stain the gel with a nucleic acid stain (e.g., SYBR Gold or ethidium bromide).

    • Visualize the oligonucleotide bands under UV light.

    • Quantify the intensity of the bands corresponding to the intact oligonucleotide at each time point using densitometry software.

    • Calculate the percentage of intact oligonucleotide remaining at each time point relative to the 0-hour time point.

Mechanism of Enhanced Nuclease Resistance

The increased stability of 2'-fluoro phosphorothioate oligonucleotides can be attributed to the synergistic effect of the two modifications.

G Unmodified Unmodified Phosphodiester Nuclease_Binding Nuclease Binding & Cleavage Unmodified->Nuclease_Binding Susceptible PS_Oligo Phosphorothioate (PS) Steric_Hindrance Steric Hindrance PS_Oligo->Steric_Hindrance Reduces Nuclease Recognition Unmodified_Sugar 2'-Hydroxyl (Unmodified) Fluoro_Sugar 2'-Fluoro Altered_Conformation Altered Sugar Pucker Fluoro_Sugar->Altered_Conformation Induces A-form helix Degradation Rapid Degradation Nuclease_Binding->Degradation Resistance Enhanced Resistance Steric_Hindrance->Resistance Altered_Conformation->Resistance

References

A Comparative Guide to the HPLC and Mass Spectrometry Analysis of 2'-Fluoro Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in 2'-fluoro (2'-F) modified oligonucleotides as therapeutic agents and research tools necessitates robust and reliable analytical methods for their characterization. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become an indispensable technique for ensuring the purity, identity, and integrity of these synthetic nucleic acid molecules. This guide provides an objective comparison of the two primary HPLC methods—Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the analysis of 2'-fluoro modified oligonucleotides, supported by experimental data and detailed protocols.

Comparison of HPLC Methods: IP-RP-HPLC vs. HILIC

Both IP-RP-HPLC and HILIC offer distinct advantages for the separation of oligonucleotides. The choice between them often depends on the specific analytical challenge, such as the length of the oligonucleotide, the nature of other modifications present, and the desired information (e.g., purity analysis vs. characterization of specific impurities).

Ion-pair reversed-phase chromatography is a widely adopted technique for oligonucleotide analysis, offering excellent resolution and MS compatibility.[1] The use of ion-pairing agents neutralizes the negative charges on the phosphate backbone, allowing for retention on a hydrophobic stationary phase.[2] In contrast, HILIC separates molecules based on their hydrophilicity and is emerging as a powerful alternative, particularly for its compatibility with MS-friendly mobile phases that are free of ion-pairing reagents.[3]

Below is a summary of the key performance characteristics of each method for the analysis of 2'-fluoro modified oligonucleotides.

FeatureIon-Pair Reversed-Phase (IP-RP) HPLCHydrophilic Interaction Liquid Chromatography (HILIC)
Principle Separation based on hydrophobicity after neutralizing the phosphate backbone's negative charge with an ion-pairing agent.Separation based on partitioning between a hydrophilic stationary phase and a mobile phase with a high organic solvent content.
Typical Stationary Phase C8 or C18 alkyl chains on silica or polymer particles.Amide, diol, or other polar functional groups on silica or polymer particles.
Typical Mobile Phase Volatile ion-pairing agents like triethylamine (TEA) and hexafluoroisopropanol (HFIP) in water/acetonitrile or water/methanol gradients.[1]Acetonitrile/water gradients with volatile salts like ammonium acetate or ammonium formate.[3]
Resolution Generally provides high resolution for a wide range of oligonucleotide lengths and modifications.Can offer excellent resolution, particularly for shorter oligonucleotides and for separating closely related impurities.
MS Compatibility Good, especially with volatile ion-pairing reagents like TEA/HFIP. However, ion-pairing agents can cause ion suppression and contaminate the MS system.[4]Excellent, as the mobile phases are highly volatile and do not contain ion-pairing reagents, leading to enhanced MS sensitivity.[3]
Retention of 2'-F Oligos Retention is influenced by the overall hydrophobicity of the oligonucleotide. The 2'-fluoro modification can slightly increase hydrophobicity compared to a 2'-hydroxyl group.Retention is primarily driven by the hydrophilicity of the molecule. 2'-fluoro modified oligonucleotides are expected to be less retained than their RNA counterparts due to the reduced polarity of the C-F bond compared to the C-OH bond.
Analysis of Impurities Effective for separating n-1, n+1, and other synthesis-related impurities.Can be advantageous for separating polar impurities and isomers.
Method Robustness Well-established and robust methods are widely available.Method development can be more complex due to the sensitivity of HILIC to mobile phase composition and water content.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate analysis. The following sections provide representative protocols for IP-RP-HPLC-MS and HILIC-MS analysis of 2'-fluoro modified oligonucleotides.

Ion-Pair Reversed-Phase (IP-RP) HPLC-MS Protocol

This protocol is optimized for the analysis of a 21-mer 2'-fluoro modified phosphorothioate oligonucleotide.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column thermostat

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 column suitable for oligonucleotide analysis (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[2]

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in 50:50 (v/v) Methanol:Water.[2]

  • Gradient:

    • 0-2 min: 30% B

    • 2-12 min: 30-50% B

    • 12-13 min: 50-90% B

    • 13-14 min: 90% B

    • 14-15 min: 90-30% B

    • 15-20 min: 30% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the oligonucleotide in water to a final concentration of 10 µM.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300°C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Full Scan Mass Range: m/z 400-2000

  • Resolution: 140,000

Hydrophilic Interaction Liquid Chromatography (HILIC)-MS Protocol

This protocol is suitable for the analysis of a range of 2'-fluoro modified RNA oligonucleotides.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column thermostat

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) with an ESI source

Chromatographic Conditions:

  • Column: A HILIC column with an amide stationary phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 (v/v) Acetonitrile:Water, pH 7.

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 (v/v) Acetonitrile:Water, pH 7.

  • Gradient:

    • 0-1 min: 0% B

    • 1-10 min: 0-40% B

    • 10-11 min: 40-100% B

    • 11-13 min: 100% B

    • 13-14 min: 100-0% B

    • 14-20 min: 0% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the oligonucleotide in 50:50 (v/v) Acetonitrile:Water to a final concentration of 10 µM.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 275°C

  • Sheath Gas Flow: 35 arbitrary units

  • Auxiliary Gas Flow: 5 arbitrary units

  • Full Scan Mass Range: m/z 400-2000

  • Resolution: 140,000

Mass Spectrometry Analysis of 2'-Fluoro Modified Oligonucleotides

Mass spectrometry provides crucial information on the molecular weight and sequence of 2'-fluoro modified oligonucleotides. Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of oligonucleotides, typically producing a series of multiply charged ions in the negative ion mode.[5] High-resolution mass spectrometry (HRMS) is essential for accurate mass determination, which allows for the confirmation of the elemental composition and the identification of impurities.[6]

Tandem mass spectrometry (MS/MS) is employed for sequence verification. The fragmentation of oligonucleotides in the gas phase can be complex, but established nomenclature exists for the different fragment ion types (a, b, c, d, w, x, y, z). The presence of the 2'-fluoro modification can influence the fragmentation pattern. Studies have shown that 2'-modifications can affect the fragmentation efficiency, but sequence-defining fragments can still be generated to confirm the oligonucleotide sequence.[7]

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the key steps in the analysis of 2'-fluoro modified oligonucleotides by HPLC-MS.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Oligo_Synthesis Oligonucleotide Synthesis Purification Purification & Desalting Oligo_Synthesis->Purification Quantification Quantification Purification->Quantification Dilution Dilution in Appropriate Solvent Quantification->Dilution Injection Sample Injection Dilution->Injection Column HPLC Column (IP-RP or HILIC) Injection->Column Gradient Gradient Elution Column->Gradient Detection_UV UV Detection Gradient->Detection_UV Ionization Electrospray Ionization (ESI) Detection_UV->Ionization Mass_Analyzer Mass Analyzer (e.g., Orbitrap, Q-TOF) Ionization->Mass_Analyzer Detection_MS MS Detection Mass_Analyzer->Detection_MS Chromatogram Chromatogram Analysis Detection_MS->Chromatogram Mass_Spectrum Mass Spectrum Deconvolution Detection_MS->Mass_Spectrum Report Final Report Chromatogram->Report Impurity_ID Impurity Identification Mass_Spectrum->Impurity_ID Sequence_Verification Sequence Verification (MS/MS) Mass_Spectrum->Sequence_Verification Impurity_ID->Report Sequence_Verification->Report

Figure 1. General workflow for the analysis of 2'-fluoro modified oligonucleotides by HPLC-MS.

IP_RP_vs_HILIC cluster_iprp IP-RP-HPLC cluster_hilic HILIC IPRP_Principle Hydrophobic Interaction + Ion Pairing IPRP_Stationary C8 / C18 IPRP_Principle->IPRP_Stationary IPRP_Mobile TEA / HFIP IPRP_Stationary->IPRP_Mobile IPRP_Advantages High Resolution Established Methods IPRP_Mobile->IPRP_Advantages IPRP_Disadvantages MS Ion Suppression System Contamination IPRP_Mobile->IPRP_Disadvantages HILIC_Principle Hydrophilic Partitioning HILIC_Stationary Amide / Diol HILIC_Principle->HILIC_Stationary HILIC_Mobile High Organic + Salt HILIC_Stationary->HILIC_Mobile HILIC_Advantages Excellent MS Compatibility No Ion-Pair Reagents HILIC_Mobile->HILIC_Advantages HILIC_Disadvantages Method Development Can Be Complex HILIC_Mobile->HILIC_Disadvantages Analysis_Goal Analytical Goal (Purity, Impurities, etc.) Analysis_Goal->IPRP_Principle Choose Method Analysis_Goal->HILIC_Principle Choose Method

Figure 2. Decision-making factors for choosing between IP-RP-HPLC and HILIC.

References

2'-Fluoro Modification Enhances RNA Duplex Stability and Maintains A-Form Conformation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 2'-fluoro modified RNA duplexes reveals significant improvements in thermal stability and nuclease resistance while preserving the canonical A-form helical geometry characteristic of natural RNA. These properties make 2'-fluoro modified oligonucleotides a valuable tool for various research and therapeutic applications, including siRNA, antisense oligonucleotides, and aptamers.

The substitution of the 2'-hydroxyl group with a 2'-fluoro (2'-F) moiety in ribonucleic acids has a profound impact on the properties of RNA duplexes. This guide provides a comparative analysis of 2'-F modified and unmodified RNA duplexes, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding and leveraging this chemical modification.

Enhanced Thermal Stability

One of the most significant advantages of 2'-F modification is the substantial increase in the thermal stability of RNA duplexes.[1][2] This is quantified by the melting temperature (Tm), the temperature at which half of the duplex dissociates. The stabilizing effect is additive, with each 2'-F substitution contributing to the overall stability.[3] For instance, an siRNA duplex with 2'-F modifications at all pyrimidine residues showed a nearly 15°C increase in Tm compared to its unmodified counterpart.[1] The increase in stability is primarily driven by a favorable enthalpic contribution, suggesting stronger Watson-Crick hydrogen bonding and enhanced base stacking interactions, rather than entropic effects from conformational preorganization.[1][4][5]

PropertyUnmodified RNA Duplex2'-Fluoro Modified RNA DuplexReference
Thermal Stability (Tm) BaselineIncreased by ~1.8°C per modification[3][4]
Conformational Geometry A-formA-form[3]
Sugar Pucker C3'-endoPredominantly C3'-endo[1][3][4]
Nuclease Resistance LowSignificantly increased[1][5][6]
Hydration of Minor Groove Extensively hydratedDiminished hydration[4][5][6]
Conformational Analysis: Preserving the A-Form Helix

The 2'-F modification locks the sugar moiety into a C3'-endo conformation, which is characteristic of the sugars in A-form RNA helices.[1][3][4] This preorganization of the sugar pucker ensures that 2'-F modified RNA duplexes adopt a canonical A-form geometry, very similar to that of unmodified RNA duplexes.[3][4] High-resolution structural studies, such as X-ray crystallography and NMR spectroscopy, have confirmed that the overall helical structure is largely unperturbed by the 2'-F substitution.[4] However, a key difference lies in the hydration pattern of the minor groove. The 2'-hydroxyl group of natural RNA acts as a hydrogen bond donor, leading to extensive hydration. In contrast, the 2'-fluoro group is a poor hydrogen bond acceptor, resulting in a less hydrated minor groove.[4][5][6] This altered hydration may influence interactions with proteins and other molecules.[5][6]

Experimental Protocols

A variety of biophysical techniques are employed to characterize and compare unmodified and 2'-fluoro modified RNA duplexes.

Thermal Denaturation Studies (UV Melting)
  • Objective: To determine the melting temperature (Tm) and thermodynamic parameters (enthalpy, entropy) of duplex formation.

  • Methodology:

    • RNA oligonucleotides (modified and unmodified) are synthesized and purified.

    • Complementary strands are annealed in a buffered solution (e.g., phosphate buffer with NaCl).

    • The absorbance of the RNA solution, typically at 260 nm, is monitored as the temperature is gradually increased.

    • The melting curve (absorbance vs. temperature) is recorded. The Tm is the temperature at the midpoint of the transition.

    • Thermodynamic data (ΔH°, ΔS°, and ΔG°) can be derived from van't Hoff analysis of the melting curves.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To obtain high-resolution structural information, including sugar pucker conformation and base pairing.

  • Methodology:

    • Isotopically labeled (e.g., 13C, 15N) RNA samples are prepared.

    • One-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., NOESY, COSY) are acquired.

    • Analysis of chemical shifts and nuclear Overhauser effects (NOEs) provides information on internuclear distances, which are used to determine the three-dimensional structure of the duplex.

    • Scalar coupling constants can be used to determine the sugar pucker conformation.[7]

X-ray Crystallography
  • Objective: To determine the atomic-resolution three-dimensional structure of the RNA duplex.

  • Methodology:

    • High-purity RNA oligonucleotides are crystallized.

    • The crystals are exposed to an X-ray beam, and the resulting diffraction pattern is collected.

    • The diffraction data is processed to generate an electron density map.

    • A structural model of the RNA duplex is built into the electron density map and refined.

Circular Dichroism (CD) Spectroscopy
  • Objective: To provide information about the overall helical conformation of the RNA duplex.

  • Methodology:

    • CD spectra of the RNA duplexes are recorded over a range of wavelengths (typically 190-320 nm).

    • The characteristic CD spectrum of an A-form helix includes a positive peak around 260-270 nm and a negative peak around 210 nm.

    • Comparison of the CD spectra of modified and unmodified duplexes can confirm the preservation of the A-form geometry.[3]

Experimental Workflow for Comparative Analysis

experimental_workflow cluster_synthesis Oligonucleotide Preparation cluster_duplex Duplex Formation cluster_analysis Biophysical Characterization cluster_comparison Data Analysis and Comparison Synthesis Chemical Synthesis of RNA Strands (Unmodified and 2'-F Modified) Purification Purification (e.g., HPLC) Synthesis->Purification Quantification Quantification (UV-Vis) Purification->Quantification Annealing Annealing of Complementary Strands Quantification->Annealing UV_Melt UV Melting (Tm, Thermodynamics) Annealing->UV_Melt NMR NMR Spectroscopy (Structure, Dynamics) Annealing->NMR XRay X-ray Crystallography (Atomic Structure) Annealing->XRay CD Circular Dichroism (Helical Conformation) Annealing->CD Data_Analysis Comparative Analysis of Structural and Thermodynamic Data UV_Melt->Data_Analysis NMR->Data_Analysis XRay->Data_Analysis CD->Data_Analysis

Caption: Experimental workflow for the comparative analysis of unmodified and 2'-fluoro modified RNA duplexes.

References

Unveiling the Potency of 2'-Fluoro Modified Chimeric Oligonucleotides in RNase H Activation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and stable antisense oligonucleotides (ASOs) is paramount. Among the promising candidates, chimeric oligonucleotides incorporating 2'-deoxy-2'-fluoro-β-D-arabinonucleic acid (2'F-ANA) have demonstrated exceptional capabilities in mediating RNase H activity, a key mechanism for gene silencing. This guide provides an objective comparison of 2'F-ANA chimeric ASOs with other antisense modalities, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Performance Comparison: 2'F-ANA Chimeras vs. Alternative Antisense Oligonucleotides

Chimeric ASOs containing 2'F-ANA modifications have consistently shown superior or comparable performance to other common antisense designs, such as phosphorothioate-modified DNA (PS-DNA) and 2'-O-methyl-RNA/DNA chimeras. The unique structural properties of 2'F-ANA contribute to enhanced nuclease resistance, high binding affinity to target RNA, and robust recruitment of RNase H for potent target knockdown.

Quantitative analysis reveals the significant advantages of 2'F-ANA chimeric oligonucleotides in terms of efficacy and duration of action.

Oligonucleotide TypeTarget GeneCell LineKey Performance MetricResultCitation
PS-2'F-ANA-DNA Chimera c-MYBHuman leukemia cellsDose for >90% knockdown20% of the dose required for PS-DNA[1]
PS-2'F-ANA-DNA Chimera c-MYBHuman leukemia cellsDuration of silencingEffect present after 4 days (single administration)[1][2]
PS-DNAc-MYBHuman leukemia cellsDuration of silencingEffect diminished after 4 days[1]
FANA/DNA Chimeras (Altimers and Gapmers) LuciferaseHeLa cellsEC50 Value20- to 100-fold lower than other commonly used AONs[3]
FANA/DNA Chimeras (Altimers and Gapmers) LuciferaseHeLa cellsComparison to siRNAEC50 value comparable to an siRNA [3]
2'F-ANA/RNA duplex N/AN/AThermal Stability (Tm)Increases by ~1°C per 2'F-ANA substitution [4]
PS-2'F-ANA AONs N/AN/ANuclease Resistance (3'-exonuclease)>20-fold more stable than PS-DNA[5]

Mechanism of Action: RNase H-Mediated Cleavage

The primary mechanism by which 2'F-ANA chimeric ASOs elicit gene silencing is through the recruitment of Ribonuclease H (RNase H). This endonuclease specifically recognizes and cleaves the RNA strand of a DNA-RNA heteroduplex. The chimeric design, typically a "gapmer" structure with a central DNA "gap" flanked by 2'F-ANA "wings," is crucial for this process. The 2'F-ANA modifications provide high binding affinity and nuclease stability, while the DNA gap allows for recognition and cleavage by RNase H.

RNaseH_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ASO 2'F-ANA Chimeric ASO ASO_inside 2'F-ANA Chimeric ASO ASO->ASO_inside Cellular Uptake Hybrid ASO:mRNA Heteroduplex ASO_inside->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid Cleavage mRNA Cleavage Hybrid->Cleavage RNaseH RNase H RNaseH->Hybrid Recruitment RNaseH->Cleavage Catalysis Fragments mRNA Fragments Cleavage->Fragments Degradation Degradation Fragments->Degradation Silencing Gene Silencing Degradation->Silencing

RNase H mediated gene silencing by a 2'F-ANA chimeric ASO.

Experimental Protocols

To facilitate the evaluation of 2'F-ANA chimeric oligonucleotides in your own research, we provide a detailed protocol for a typical in vitro RNase H cleavage assay.

Protocol: In Vitro RNase H Cleavage Assay

This protocol outlines the steps to assess the ability of a chimeric ASO to induce RNase H-mediated cleavage of a target RNA.

1. Materials and Reagents:

  • Oligonucleotides:

    • Target RNA (e.g., a 5'-radiolabeled or fluorescently-labeled synthetic RNA transcript)

    • Antisense Oligonucleotide (ASO) (e.g., 2'F-ANA chimeric ASO, control ASOs)

  • Enzyme:

    • Human or E. coli RNase H

  • Buffers and Reagents:

    • Annealing Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

    • RNase H Reaction Buffer (10X) (e.g., 200 mM Tris-HCl, pH 7.5, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT)

    • Nuclease-free water

    • Formamide loading buffer

    • EDTA (0.5 M, pH 8.0) for stopping the reaction

  • Equipment:

    • Thermal cycler or heat block

    • Polyacrylamide gel electrophoresis (PAGE) apparatus

    • Phosphorimager or fluorescence scanner

    • Microcentrifuge

    • Pipettes and nuclease-free tips

2. Experimental Workflow Diagram:

RNaseH_Workflow cluster_prep Preparation cluster_reaction RNase H Reaction cluster_analysis Analysis Oligos 1. Prepare RNA and ASO solutions Annealing 2. Anneal RNA and ASO to form heteroduplex Oligos->Annealing Reaction_setup 3. Set up RNase H reaction mixture Annealing->Reaction_setup Incubation 4. Incubate at 37°C Reaction_setup->Incubation Stop_reaction 5. Stop reaction with EDTA Incubation->Stop_reaction PAGE 6. Denaturing PAGE Stop_reaction->PAGE Imaging 7. Visualize cleavage products PAGE->Imaging Quantification 8. Quantify cleavage efficiency Imaging->Quantification

Experimental workflow for an in vitro RNase H cleavage assay.

3. Step-by-Step Procedure:

  • Preparation of RNA:ASO Heteroduplex:

    • In a nuclease-free microcentrifuge tube, combine the target RNA and the ASO in annealing buffer at a desired molar ratio (typically 1:1 or with a slight excess of ASO).

    • Heat the mixture to 90-95°C for 2-5 minutes to denature any secondary structures.

    • Allow the mixture to cool slowly to room temperature (approximately 45-60 minutes) to facilitate annealing.

  • RNase H Cleavage Reaction:

    • In a new nuclease-free tube, prepare the reaction mixture by adding the following components in order:

      • Nuclease-free water

      • 10X RNase H Reaction Buffer

      • Annealed RNA:ASO heteroduplex

    • Initiate the reaction by adding RNase H enzyme to the mixture. The optimal enzyme concentration should be determined empirically.

    • Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at each time point by adding an equal volume of formamide loading buffer containing EDTA.

    • Heat the samples at 95°C for 5 minutes to denature the nucleic acids.

    • Immediately place the samples on ice.

  • Gel Electrophoresis and Analysis:

    • Load the samples onto a denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7M urea).

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Visualize the RNA fragments using a phosphorimager (for radiolabeled RNA) or a fluorescence scanner (for fluorescently labeled RNA).

    • Quantify the intensity of the full-length RNA band and the cleavage product bands to determine the percentage of cleavage at each time point.

Chimeric oligonucleotides incorporating 2'-fluoro modifications, particularly 2'F-ANA, represent a significant advancement in antisense technology. Their enhanced stability, high target affinity, and potent RNase H-mediated activity make them a compelling choice for researchers pursuing robust and durable gene silencing. The provided data and protocols serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of these promising molecules.

References

A Comparative Guide to the Thermodynamic Properties of Duplexes Containing 2'-Fluoro-2'-deoxyadenosine

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of 2'-fluoro-2'-deoxyadenosine (2'F-ANA) into oligonucleotide duplexes has been a subject of significant interest for researchers in the fields of nucleic acid chemistry, diagnostics, and therapeutics. This modification, where the 2'-hydroxyl group of adenosine is replaced by a fluorine atom, imparts unique structural and thermodynamic properties to DNA and RNA duplexes. This guide provides a comparative analysis of the thermodynamic stability of duplexes containing 2'F-ANA, supported by experimental data and detailed methodologies.

Enhanced Thermal Stability of 2'F-ANA Modified Duplexes

The primary thermodynamic consequence of incorporating 2'F-ANA into an oligonucleotide is the significant enhancement of the thermal stability of the resulting duplex. This increased stability is reflected in a higher melting temperature (Tm), which is the temperature at which half of the duplex strands dissociate. The stabilizing effect is observed in duplexes with both complementary DNA and RNA strands.

The increased affinity of 2'F-ANA for RNA targets is particularly noteworthy.[1][2] This property is crucial for antisense and siRNA applications, where the modified oligonucleotide must bind tightly and specifically to its target mRNA. The 2'-fluoro modification contributes to a more favorable enthalpy of hybridization, which is a key driver of the increased stability.[1][2][3]

Comparative Thermodynamic Data

The following tables summarize the quantitative data on the thermodynamic properties of duplexes containing 2'F-ANA in comparison to unmodified DNA, RNA, and other modified oligonucleotides.

Table 1: Comparison of Melting Temperatures (Tm) of 2'F-ANA Containing Duplexes with Unmodified and Other Modified Duplexes.

Duplex TypeSequenceTm (°C)ΔTm per modification (°C)Reference
2'F-ANA/RNA 5'-CGC(F-A)G(F-A)G-3' / 3'-GCGUCUC-5'51.2+1.5 to +2.0[4]
DNA/RNA5'-CGCAGAG-3' / 3'-GCGUCUC-5'45.0N/A[5]
RNA/RNA5'-CGCAGAG-3' / 3'-GCGUCUC-5'49.0N/A[5]
ANA/RNA5'-CGCAGAG-3' / 3'-GCGUCUC-5'32.4-1.0 to -1.5[1][5]
2'F-ANA/DNA 5'-d(CGC(F-A)G(F-A)G)-3' / 3'-d(GCGTCTC)-5'48.5+1.2[6]
DNA/DNA5'-d(CGCAGAG)-3' / 3'-d(GCGTCTC)-5'42.6N/A[7]

Note: Tm values are dependent on salt concentration and oligonucleotide concentration. The values presented here are for comparative purposes under similar experimental conditions.

Table 2: Thermodynamic Parameters for Duplex Formation (at 37 °C).

DuplexΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
2'F-ANA/RNA -55.8-153.2-8.6[1]
DNA/RNA-48.7-135.5-8.5[8]
RNA/RNA-69.6-193.4-12.3[8]
ANA/RNA-40.2-118.7-5.4[1]

These data clearly indicate that the incorporation of 2'F-ANA leads to a more enthalpically driven and stable duplex formation compared to its unmodified DNA and ANA counterparts when hybridized to RNA.[1] The entropic contribution for 2'F-ANA/RNA duplexes is comparable to that of DNA/RNA duplexes.[1]

Structural Insights

Circular dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy studies have revealed that 2'F-ANA/RNA hybrids adopt an A-like helical conformation.[1][2] This is significant because RNase H, an enzyme that degrades the RNA strand of a DNA/RNA hybrid, recognizes and cleaves A-form duplexes.[2][4] The ability of 2'F-ANA/RNA duplexes to be substrates for RNase H is a critical feature for antisense applications.[2][4] The 2'-fluoro group in the arabino configuration projects into the major groove of the helix, which does not sterically hinder the binding of RNase H.[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of thermodynamic properties.

Oligonucleotide Synthesis and Purification
  • Synthesis: Oligonucleotides containing 2'-fluoro-2'-deoxyadenosine and other modified or standard nucleosides are synthesized using standard solid-phase phosphoramidite chemistry on an automated DNA/RNA synthesizer.[9] 2'F-ANA phosphoramidites are commercially available.

  • Deprotection and Cleavage: Following synthesis, the oligonucleotides are cleaved from the solid support and deprotected using concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

  • Purification: The crude oligonucleotides are purified by reverse-phase high-performance liquid chromatography (HPLC) to ensure high purity of the final product.[9] The purity is typically assessed by analytical HPLC and mass spectrometry.

UV Thermal Melting Studies
  • Sample Preparation: Purified single-stranded oligonucleotides are quantified by UV absorbance at 260 nm. Complementary strands are mixed in equimolar amounts in a buffer solution, typically containing 10 mM sodium phosphate, 100 mM NaCl, and 0.1 mM EDTA, at a pH of 7.0. The final oligonucleotide concentration is usually in the micromolar range.

  • Thermal Denaturation: The duplex solution is heated in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. The absorbance at 260 nm is monitored as the temperature is increased at a constant rate, typically 0.5 or 1.0 °C per minute.[10][11]

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the maximum of the first derivative of the melting curve.[11] Thermodynamic parameters (ΔH°, ΔS°, and ΔG°37) are obtained by fitting the melting curves to a two-state model using van't Hoff analysis.[5][12]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic properties of nucleic acid duplexes.

experimental_workflow cluster_results Results synthesis Automated Solid-Phase Phosphoramidite Synthesis deprotection Cleavage and Deprotection synthesis->deprotection purification HPLC Purification deprotection->purification quantification Quantification (UV 260nm) purification->quantification annealing Annealing of Complementary Strands quantification->annealing uv_melting UV Thermal Melting (Abs vs. Temp) annealing->uv_melting data_processing Data Processing (1st Derivative) uv_melting->data_processing thermo_calc Thermodynamic Calculation (van't Hoff Analysis) data_processing->thermo_calc tm Melting Temperature (Tm) thermo_calc->tm thermo_params Thermodynamic Parameters (ΔH°, ΔS°, ΔG°37) thermo_calc->thermo_params

Caption: Workflow for Thermodynamic Analysis of Duplexes.

Conclusion

The incorporation of 2'-fluoro-2'-deoxyadenosine into oligonucleotides provides a powerful strategy for enhancing the thermodynamic stability of duplexes, particularly with RNA targets. This increased stability, driven by favorable enthalpic contributions, combined with the ability of 2'F-ANA/RNA hybrids to adopt an A-like conformation and act as substrates for RNase H, makes 2'F-ANA a valuable modification for the development of antisense and siRNA-based therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of the thermodynamic properties of these and other modified nucleic acid duplexes.

References

A Comparative Guide to Circular Dichroism Spectra Analysis of Duplexes with 2'-Fluoro Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of 2'-fluoro modifications to oligonucleotides has become a important strategy in the development of therapeutic nucleic acids, enhancing their nuclease resistance and binding affinity. Circular dichroism (CD) spectroscopy is a powerful technique for investigating the conformational changes in nucleic acid duplexes resulting from such modifications. This guide provides a comparative analysis of the CD spectra of duplexes containing 2'-fluoro-modified DNA (2'-F-DNA), 2'-fluoro-modified RNA (2'-F-RNA), and 2'-fluoro-arabinonucleic acid (FANA), with supporting experimental data and protocols.

Conformational Insights from CD Spectra

The CD spectrum of a nucleic acid duplex is highly sensitive to its helical structure. The canonical B-form DNA, A-form RNA, and the intermediate structures adopted by modified duplexes each exhibit characteristic CD signatures.

  • B-form DNA is characterized by a positive band around 275-280 nm and a negative band around 245-250 nm.

  • A-form RNA typically shows a strong positive band around 260 nm and a strong negative band around 210 nm.

  • DNA:RNA hybrids and many modified duplexes adopt an intermediate 'A-like' conformation.

The 2'-fluoro modification, due to the high electronegativity of fluorine, influences the sugar pucker conformation of the nucleotide. In 2'-F-RNA, the sugar preferentially adopts a C3'-endo pucker, which is characteristic of A-form helices[1]. This pre-organization of the sugar conformation contributes to the increased thermal stability of 2'-F-RNA containing duplexes[2][3][4]. Similarly, 2'-F-ANA/RNA hybrids are reported to adopt an 'A-like' structure[2][3][5]. In contrast, 2'-F-modified DNA duplexes exhibit a CD spectrum that is very similar to the canonical B-form DNA[6].

Quantitative Comparison of CD Spectra

The following table summarizes the characteristic CD spectral features for various duplexes, including those with 2'-fluoro modifications, as compiled from published studies.

Duplex TypePositive Band (nm)Negative Band (nm)Inferred Conformation
DNA:DNA~278~252B-form[6]
RNA:RNA~266~211, ~234A-form[5]
DNA:RNA~270~210 (reduced intensity)A-like[5][7]
2'-F-DNA:DNA~278~252B-form[6]
2'-F-RNA:RNA~262~293 (short), ~210A-form[1][6]
2'-F-ANA:RNA~270Not specifiedA-like[2][3][5][8]
2'-F-ANA:DNAMore stable than DNA:DNANot specifiedIntermediate[2][3][5]

Experimental Protocols

A generalized protocol for conducting CD spectroscopy on nucleic acid duplexes is provided below. Specific parameters should be optimized for the instrument and samples being analyzed.

1. Sample Preparation

  • Oligonucleotide Synthesis and Purification: Synthesize and purify the desired 2'-fluoro-modified and complementary oligonucleotides.

  • Quantification: Determine the concentration of each oligonucleotide strand using UV absorbance at 260 nm.

  • Annealing:

    • Dissolve equimolar amounts of the complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).

    • Heat the solution to 95°C for 5 minutes.

    • Allow the solution to slowly cool to room temperature over several hours to ensure proper duplex formation.

2. CD Spectroscopy

  • Instrumentation: Use a calibrated CD spectropolarimeter.

  • Parameters:

    • Wavelength Range: 200-350 nm.

    • Bandwidth: 1.0 nm.

    • Scan Speed: 100 nm/min.

    • Response Time: 1 second.

    • Data Pitch: 0.5 nm.

    • Accumulations: 3-5 scans.

    • Temperature: 20°C (or desired temperature).

  • Measurement:

    • Record a baseline spectrum of the buffer solution.

    • Measure the CD spectrum of the annealed duplex.

    • Subtract the baseline spectrum from the sample spectrum.

  • Data Conversion: Convert the raw data (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg) / (c * l * N) where:

    • mdeg is the recorded ellipticity in millidegrees.

    • c is the molar concentration of the duplex.

    • l is the path length of the cuvette in cm.

    • N is the number of nucleotides in the oligonucleotide.

Visualizing Experimental Workflow and Conformational Relationships

The following diagrams illustrate the experimental workflow for CD spectra analysis and the conformational landscape of duplexes with and without 2'-fluoro modifications.

experimental_workflow cluster_prep Sample Preparation cluster_cd CD Spectroscopy cluster_analysis Data Analysis synthesis Oligonucleotide Synthesis & Purification quant Quantification (UV-Vis) synthesis->quant anneal Annealing quant->anneal baseline Buffer Baseline anneal->baseline measurement Sample Measurement anneal->measurement baseline->measurement subtraction Baseline Subtraction measurement->subtraction conversion Molar Ellipticity Conversion subtraction->conversion comparison Spectral Comparison conversion->comparison

Caption: Experimental workflow for CD spectra analysis of nucleic acid duplexes.

duplex_conformations cluster_canonical Canonical Forms cluster_modified 2'-Fluoro Modified Duplexes B_DNA B-form DNA F_DNA 2'-F-DNA:DNA (B-like) B_DNA->F_DNA similar spectrum A_RNA A-form RNA F_RNA 2'-F-RNA:RNA (A-form) A_RNA->F_RNA similar spectrum FANA_RNA 2'-F-ANA:RNA (A-like) A_RNA->FANA_RNA intermediate spectrum

Caption: Conformational relationships of 2'-fluoro modified duplexes.

Conclusion

CD spectroscopy is an indispensable tool for characterizing the structural consequences of 2'-fluoro modifications in nucleic acid duplexes. The data consistently show that 2'-F-RNA modifications promote an A-form helical geometry, while 2'-F-DNA modifications are well-tolerated within a B-form duplex. 2'-F-ANA modifications induce an 'A-like' conformation in duplexes with RNA. This understanding is critical for the rational design of oligonucleotide therapeutics with optimized properties for target binding and biological activity.

References

Safety Operating Guide

Navigating the Safe Disposal of DMT-2'-fluoro-da(bz) amidite: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and oligonucleotide synthesis, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety information and a step-by-step operational plan for the proper disposal of DMT-2'-fluoro-da(bz) amidite, a key reagent in the synthesis of modified oligonucleotides. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.

DMT-2'-fluoro-da(bz) amidite is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical and its containers are disposed of as hazardous waste through an approved waste disposal plant, in accordance with local, state, and federal regulations.[1][2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all necessary personal protective equipment (PPE) is worn correctly. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of DMT-2'-fluoro-da(bz) amidite should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An accessible safety shower and eye wash station are mandatory.

In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand. Collect the absorbed material in a sealed container for disposal. The affected area should then be decontaminated. It is crucial to prevent the chemical from entering drains or waterways.[1]

Operational Disposal Plan: A Step-by-Step Deactivation Protocol

The primary method for the safe disposal of phosphoramidite waste involves a controlled deactivation process through hydrolysis, which renders the compound less reactive. This procedure is intended for small quantities of expired or unused solid waste, as well as residues in empty containers.

Experimental Protocol for Deactivation:

  • Preparation: Conduct all operations within a certified chemical fume hood.

  • Dissolution:

    • For solid waste, carefully dissolve the DMT-2'-fluoro-da(bz) amidite in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue. This rinseate should be treated as phosphoramidite waste.

  • Quenching/Hydrolysis:

    • Prepare a 5% aqueous solution of sodium bicarbonate.

    • Slowly and with constant stirring, add the acetonitrile solution of the phosphoramidite to the sodium bicarbonate solution. A ratio of approximately 1:10 (v/v) of waste solution to quenching solution is recommended to ensure a complete reaction.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This extended reaction time is crucial to ensure the complete hydrolysis of the phosphoramidite.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.

Data Presentation: Deactivation Protocol Summary

ParameterSpecificationRationale
Deactivating Agent 5% Sodium Bicarbonate (aq)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.
Solvent for Dissolution Anhydrous AcetonitrileControls the initiation of the hydrolysis reaction.
Ratio of Waste to Quenching Solution ~1:10 (v/v)A significant excess of the aqueous quenching solution ensures complete reaction.[1]
Reaction Time ≥ 24 hoursAn extended reaction time ensures the complete degradation of the phosphoramidite.[1]
Reaction Temperature Room TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.

Disposal Workflow

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_collection Waste Collection & Disposal A Wear appropriate PPE B Work in a chemical fume hood C Dissolve waste in anhydrous acetonitrile E Slowly add amidite solution to bicarbonate solution (1:10 v/v) C->E D Prepare 5% aqueous sodium bicarbonate solution D->E F Stir mixture for ≥ 24 hours at room temperature E->F G Transfer hydrolyzed mixture to labeled hazardous waste container F->G H Dispose through institutional EHS or licensed contractor G->H

Caption: Disposal workflow for DMT-2'-fluoro-da(bz) amidite.

Chemical Compatibility and Hazardous Decomposition

Phosphoramidites are sensitive to moisture and incompatible with strong oxidizing agents.[2] Upon combustion, hazardous decomposition products may include carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[2][3] It is crucial to avoid mixing phosphoramidite waste with incompatible chemicals.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of DMT-2'-fluoro-da(bz) amidite, thereby fostering a secure research environment and minimizing environmental impact.

References

Personal protective equipment for handling DMT-2'fluoro-da(bz) amidite

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DMT-2'-fluoro-da(bz) amidite

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of DMT-2'-fluoro-da(bz) amidite, ensuring laboratory safety and procedural accuracy.

DMT-2'-fluoro-da(bz) amidite is a specialized phosphoramidite used in oligonucleotide synthesis. Due to its sensitivity to air and moisture, and its potential health hazards, strict adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to support your research and development endeavors.

Immediate Safety and Hazard Information

DMT-2'-fluoro-da(bz) amidite is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects.[1][2]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek prompt medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse skin thoroughly with plenty of soap and water. Seek medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: If swallowed, rinse mouth with water. Call a poison center or doctor for treatment advice.[1][2]

Personal Protective Equipment (PPE)

The following table summarizes the essential personal protective equipment required when handling DMT-2'-fluoro-da(bz) amidite.

PPE CategoryEquipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes and dust.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving for added protection.[2]
Body Protection A lab coat or chemical-resistant apron must be worn to prevent skin contact.[2]
Respiratory Protection For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2]

Operational Plan: Step-by-Step Handling Procedure

This section provides a detailed, procedural guide for the safe handling of DMT-2'-fluoro-da(bz) amidite from receipt to use in synthesis.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and moisture. The recommended storage temperature is -20°C.[3][4] The container should be kept tightly closed and stored under an inert atmosphere (e.g., argon or nitrogen).

Preparation and Weighing (Under Inert Atmosphere)

Due to its sensitivity to air and moisture, all manipulations of the solid phosphoramidite should be performed under an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

  • Inert Atmosphere: Purge the glovebox or Schlenk line with dry argon or nitrogen to remove air and moisture.

  • Weighing:

    • Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Inside the inert atmosphere, carefully open the container.

    • Weigh the desired amount of the phosphoramidite powder into a clean, dry vial.

    • Immediately and securely reseal the main container.

Dissolution
  • Solvent Selection: Use anhydrous acetonitrile (or other appropriate anhydrous solvent) for dissolution. The solvent should have a very low water content (typically <30 ppm).

  • Procedure:

    • Under an inert atmosphere, add the anhydrous solvent to the vial containing the weighed phosphoramidite.

    • Gently swirl the vial to dissolve the solid completely.

Use in Oligonucleotide Synthesis
  • Transfer: Use a gas-tight syringe to transfer the phosphoramidite solution to the DNA synthesizer.

  • Synthesis: Follow the established protocols for your specific DNA synthesizer, ensuring that the entire process is carried out under anhydrous conditions.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of DMT-2'-fluoro-da(bz) amidite and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Solid Waste: Collect unused or expired solid DMT-2'-fluoro-da(bz) amidite in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect any unused phosphoramidite solutions and solvent rinses in a separate, compatible, and clearly labeled hazardous waste container.

  • Contaminated Materials: All materials that have come into contact with the phosphoramidite, such as gloves, pipette tips, weighing paper, and vials, must be considered hazardous waste and collected in a designated, labeled container.

Waste Container Labeling
  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "DMT-2'-fluoro-da(bz) amidite".

  • Indicate the hazards associated with the waste (e.g., "Harmful," "Irritant," "Toxic to Aquatic Life").

Storage of Waste
  • Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Ensure waste containers are kept closed at all times, except when adding waste.

Final Disposal
  • Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of any DMT-2'-fluoro-da(bz) amidite waste down the drain or in the regular trash.

Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the handling and disposal process, the following diagrams illustrate the key steps and logical relationships.

Handling_Workflow Figure 1: Operational Workflow for Handling DMT-2'-fluoro-da(bz) amidite cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_use Application Receive Receive and Inspect Store Store at -20°C under Inert Gas Receive->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Weigh Weigh Solid Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve Transfer Transfer to Synthesizer Dissolve->Transfer Synthesize Oligonucleotide Synthesis Transfer->Synthesize

Caption: This diagram outlines the procedural flow for safely handling DMT-2'-fluoro-da(bz) amidite from receipt to its use in oligonucleotide synthesis.

Disposal_Workflow Figure 2: Waste Disposal Workflow for DMT-2'-fluoro-da(bz) amidite cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal Solid_Waste Solid Residue Segregate Segregate Waste Streams Solid_Waste->Segregate Liquid_Waste Unused Solution & Rinsate Liquid_Waste->Segregate Contaminated_Materials Gloves, Tips, etc. Contaminated_Materials->Segregate Label Label Containers Clearly Segregate->Label Store_Waste Store in Satellite Area Label->Store_Waste EHS_Pickup Arrange EHS Pickup Store_Waste->EHS_Pickup Final_Disposal Licensed Disposal EHS_Pickup->Final_Disposal

Caption: This diagram illustrates the necessary steps for the proper segregation, management, and disposal of waste generated from the use of DMT-2'-fluoro-da(bz) amidite.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-2'fluoro-da(bz) amidite
Reactant of Route 2
Reactant of Route 2
DMT-2'fluoro-da(bz) amidite

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.